molecular formula C5H13N B179496 Dimethylpropylamine CAS No. 926-63-6

Dimethylpropylamine

Cat. No.: B179496
CAS No.: 926-63-6
M. Wt: 87.16 g/mol
InChI Key: ZUHZZVMEUAUWHY-UHFFFAOYSA-N
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Description

Dimethylpropylamine (DMPA), a tertiary aliphatic amine with the molecular formula C5H13N and a molecular weight of 87.16 g/mol, is a versatile chemical reagent primarily recognized for its role as a catalyst and a key building block in chemical synthesis . Its most prominent industrial application is as a catalyst in the "cold box process" for producing sand cores in the foundry industry, which is critical for metal casting operations . Beyond its industrial use, DMPA serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors . In pharmaceutical research, it is utilized in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutics, including antihistamines and central nervous system agents . The growing global pharmaceutical industry, driven by the need for new therapeutic agents, continues to foster demand for high-purity DMPA . In agrochemicals, DMPA is a crucial component in the production of pesticides and herbicides, supporting the global push towards sustainable agriculture and enhanced crop protection . The global market for this compound is projected to see significant growth, underpinned by these diverse applications and innovation in manufacturing processes . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpropan-1-amine
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InChI

InChI=1S/C5H13N/c1-4-5-6(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZUHZZVMEUAUWHY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C
Source PubChem
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Molecular Formula

C5H13N
Record name DIMETHYL-N-PROPYLAMINE
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DSSTOX Substance ID

DTXSID8074813
Record name Dimethyl-N-propylamine
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Molecular Weight

87.16 g/mol
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Physical Description

Dimethyl-n-propylamine appears as a colorless liquid. Less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid
Record name DIMETHYL-N-PROPYLAMINE
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Record name 1-Propanamine, N,N-dimethyl-
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CAS No.

926-63-6
Record name DIMETHYL-N-PROPYLAMINE
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Record name Dimethylpropylamine
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Record name N,N-Dimethylpropylamine
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Record name 1-Propanamine, N,N-dimethyl-
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Record name Dimethyl-N-propylamine
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Record name Dimethyl(propyl)amine
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Record name N,N-DIMETHYLPROPYLAMINE
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Foundational & Exploratory

A Technical Guide to the Physical Properties of N,N-Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylpropylamine (DMAPA) is a versatile tertiary amine that serves as a crucial building block in organic synthesis and finds extensive application in the pharmaceutical and chemical industries. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in drug formulation and chemical process design. This technical guide provides a comprehensive overview of the key physical characteristics of N,N-dimethylpropylamine, details standardized experimental protocols for their determination, and presents a visual representation of a common experimental workflow.

Core Physical and Chemical Properties

N,N-Dimethylpropylamine is a colorless liquid with a characteristic amine odor.[1] It is recognized for its utility as a reagent in various chemical transformations and as an intermediate in the synthesis of more complex molecules.[2]

Summary of Quantitative Data

The physical properties of N,N-dimethylpropylamine have been reported across various sources. The following table summarizes these key quantitative data points, highlighting the range of observed values.

PropertyValueSource(s)
Molecular Formula C₅H₁₃N[3]
Molecular Weight 87.16 g/mol [3]
Appearance Colorless liquid[3]
Melting Point -95 °C to -115.88 °C (estimate)[3]
Boiling Point 58 °C to 67.3 °C at 760 mmHg[3][4]
Density 0.6955 g/cm³ to 0.736 g/cm³ at 20 °C[5][4]
Water Solubility Very soluble; 1000 g/L at 20 °C[3][5]
Vapor Pressure 17.25 kPa at 20 °C[5]
Refractive Index 1.3832 to 1.3860 at 20 °C[5]
pKa (Basic) 9.83 (Predicted) to 10.2
LogP 0.958 to 1.32 at 23 °C[5][4]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the reliable application of chemical substances. Standardized methods, such as those developed by ASTM International and the Organisation for Economic Co-operation and Development (OECD), ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments.

Determination of Melting Point (Adapted from OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[3]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed.[6]

Apparatus:

  • Melting point apparatus (e.g., capillary tube apparatus like Mel-Temp, or a hot stage microscope).[6]

  • Calibrated thermometer or temperature sensor.

  • Capillary tubes (sealed at one end).

  • Mortar and pestle for pulverizing the sample.[7]

Procedure:

  • Sample Preparation: The substance is thoroughly dried and finely pulverized in a mortar.[7]

  • Capillary Loading: The capillary tube is filled with the powdered sample to a height of approximately 3-5 mm.[8]

  • Heating: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated rapidly to a temperature about 20°C below the expected melting point.[6]

  • Observation: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle disappears is recorded as the final melting point.[6]

  • Reporting: The result is reported as a melting range. For a pure substance, this range is typically narrow.[6]

Determination of Boiling Point (Adapted from ASTM D1120)

The equilibrium boiling point is the temperature at which a liquid boils under equilibrium conditions at atmospheric pressure.[9]

Principle: A specified amount of the liquid is boiled under equilibrium conditions, and the temperature of the vapor is measured.[9]

Apparatus:

  • Distillation flask.

  • Condenser.

  • Calibrated thermometer or temperature sensor.

  • Heating source (e.g., heating mantle).

  • Boiling chips.

Procedure:

  • Assembly: The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

  • Sample Addition: A measured volume of the liquid and a few boiling chips are added to the distillation flask.

  • Heating: The flask is heated gently. The heating rate is adjusted so that the condensate drips from the condenser at a steady rate.

  • Equilibrium: The temperature is recorded when it becomes stable, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure if the measurement is made at a different pressure.

Determination of Density (Adapted from ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[10]

Principle: A small volume of the liquid is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is used to determine its density.[10]

Apparatus:

  • Digital density meter with an oscillating U-tube.[10]

  • Thermostatic control for the measuring cell.

  • Syringe or autosampler for sample injection.

Procedure:

  • Calibration: The instrument is calibrated with two reference standards of known density, typically dry air and pure water.

  • Sample Introduction: A small, bubble-free aliquot of the sample is introduced into the measuring cell.[5]

  • Measurement: The instrument measures the oscillation period of the filled U-tube and calculates the density based on the calibration data. The measurement is typically performed at a controlled temperature, such as 20°C.

  • Cleaning: After each measurement, the cell is cleaned with appropriate solvents and dried with a stream of air.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[11] For substances with solubility above 10⁻² g/L, the flask method is commonly used.[11]

Principle: A sufficient amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[11]

Apparatus:

  • Flask with a stirrer.

  • Constant temperature bath.

  • Centrifuge or filtration system to separate undissolved material.

  • Analytical instrument for concentration measurement (e.g., GC, HPLC).

Procedure:

  • Equilibration: An excess amount of the substance is added to a known volume of water in a flask. The mixture is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

  • Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

  • Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined using a pre-calibrated analytical method.

  • Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the density of a liquid sample, such as N,N-dimethylpropylamine, using a digital density meter, as outlined in the ASTM D4052 standard.

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement start Start sample_prep Sample Preparation (Ensure bubble-free) start->sample_prep instrument_prep Instrument Preparation (Set Temperature) start->instrument_prep inject_sample Inject Sample into U-tube Cell sample_prep->inject_sample calibration Calibration (Air and Water) instrument_prep->calibration calibration->inject_sample measure_oscillation Measure Oscillation Period inject_sample->measure_oscillation calculate_density Calculate Density measure_oscillation->calculate_density record_data Record Data calculate_density->record_data clean_cell Clean and Dry Cell record_data->clean_cell end End clean_cell->end

Caption: Workflow for Density Determination via Digital Density Meter.

References

dimethylpropylamine chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of N,N-Dimethylpropylamine

Introduction

N,N-Dimethylpropylamine, also known as dimethyl-N-propylamine or N,N-dimethylpropan-1-amine, is a tertiary aliphatic amine. It appears as a colorless, flammable liquid with an ammonia-like odor.[1][2] This compound serves as a crucial intermediate in the synthesis of various chemicals, including surfactants like cocamidopropyl betaine, which is a common ingredient in personal care products such as shampoos and soaps.[3] It is also utilized as a process regulator in chemical manufacturing.[1] Given its role as a versatile building block, a thorough understanding of its chemical structure and bonding is essential for researchers, scientists, and professionals in drug development and chemical synthesis.

This guide provides a detailed examination of the molecular structure, bonding characteristics, spectroscopic properties, and relevant experimental protocols for N,N-Dimethylpropylamine.

Chemical Identification

The fundamental identifiers for N,N-Dimethylpropylamine are summarized in the table below.

IdentifierValue
IUPAC Name N,N-dimethylpropan-1-amine[1][4]
CAS Number 926-63-6[1][5]
Molecular Formula C₅H₁₃N[1][5]
Molecular Weight 87.16 g/mol [1]
Canonical SMILES CCCN(C)C[1][4]
InChI Key ZUHZZVMEUAUWHY-UHFFFAOYSA-N[5][6]
Physical Properties

Key physical properties of N,N-Dimethylpropylamine are presented below.

PropertyValue
Appearance Colorless liquid[1][7]
Boiling Point 65.85°C[7]
Density 0.6955 g/cm³[7]
Water Solubility 1000 g/L at 20°C (Completely miscible)[7]
Flash Point ~ -12°C (10°F)[2]
pKa (Basic) 10.2[1]

Chemical Structure and Bonding

The molecular structure of N,N-Dimethylpropylamine consists of a propyl group and two methyl groups attached to a central nitrogen atom.

Figure 1: 2D Chemical Structure of N,N-Dimethylpropylamine.

Bonding and Molecular Geometry

The central nitrogen atom in N,N-Dimethylpropylamine is sp³ hybridized. It forms three sigma (σ) bonds with three carbon atoms (one from the propyl group and two from the methyl groups). The fourth sp³ hybrid orbital is occupied by a non-bonding lone pair of electrons. This lone pair influences the molecule's geometry and is responsible for its basicity and nucleophilic character.

The geometry around the nitrogen atom is trigonal pyramidal , a deviation from the ideal tetrahedral geometry due to the lone pair-bond pair repulsion being greater than bond pair-bond pair repulsion. This results in C-N-C bond angles that are slightly less than the standard 109.5°.

Bond Parameters
BondTypeApproximate Length (Å)
C-NSingle (σ)1.46
C-CSingle (σ)1.54
N-H(in protonated form)1.02
C-HSingle (σ)1.09
AngleApproximate Value (°)
C-N-C112°
C-C-C109.5°
H-C-H109.5°
C-C-N109.5°

Note: These values are typical for aliphatic amines and may vary slightly in the actual molecule.

Spectroscopic Analysis

Spectroscopic data is critical for the identification and structural elucidation of N,N-Dimethylpropylamine. Below are the predicted key features in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

Proton GroupEnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃ (propyl)Terminal methyl~0.9Triplet (t)
-CH₂- (propyl)Methylene adjacent to terminal CH₃~1.5Sextet (sxt)
-N-CH₂- (propyl)Methylene adjacent to N~2.2Triplet (t)
-N-(CH₃)₂Two equivalent methyl groups on N~2.1Singlet (s)

¹³C NMR: The carbon-13 NMR spectrum is expected to show four signals for the four non-equivalent carbon atoms.

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)
-C H₃ (propyl)Terminal methyl~11
-C H₂- (propyl)Methylene adjacent to terminal CH₃~20
-N-C H₂- (propyl)Methylene adjacent to N~60
-N-(C H₃)₂Two equivalent methyl groups on N~47
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationDescription
2960-2850C-H stretchStrong, sharp peaks from alkyl groups.
2820-2780C-H stretchCharacteristic of N-CH₃ groups (Bohlmann bands).
1470-1450C-H bendMethylene and methyl scissoring.
1250-1020C-N stretchMedium to strong peak, characteristic of aliphatic amines.

Experimental Protocols

Synthesis of N,N-Dimethylpropylamine

A common industrial method for synthesizing N,N-Dimethylpropylamine is through the reductive amination of propanol (B110389) with dimethylamine.[9][10]

G cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 Dimethylamine Mix Mix Reactants (Molar Ratio DMA:Propanol ≈ 0.07-0.5) R1->Mix R2 Propanol R2->Mix R3 Hydrogen (H₂) R3->Mix Reactor Catalytic Reactor (120-150°C) Mix->Reactor Feed into reactor Crude Crude Product Mixture Reactor->Crude Reaction output Catalyst Catalyst (Co, Ni, or Cu-based) Catalyst->Reactor Distill Fractional Distillation Crude->Distill Product Pure N,N-Dimethylpropylamine (b.p. ~66°C) Distill->Product Collect fraction Byproducts Byproducts Distill->Byproducts Remove impurities G cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis Pump Flow-regulated Pump (0.5 L/min) Filter MSA-impregnated Quartz Fiber Filter Pump->Filter Draws air through Sample Collect Air Sample (e.g., 60 L over 2 hours) Filter->Sample Transfer Transfer Filter to Bottle Sample->Transfer Desorb Desorption with MSA Solution Transfer->Desorb Inject Inject Sample into IC Desorb->Inject IC Ion Chromatography (IC) with Conductivity Detection Inject->IC Quantify Quantification via External Standard Calibration IC->Quantify Result Concentration of DMPA Quantify->Result

References

An In-depth Technical Guide to the Synthesis of N,N-Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N,N-dimethylpropylamine, a key intermediate in various chemical industries. The document details common industrial and laboratory-scale methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable synthesis strategy.

Catalytic Amination of Propanol (B110389) with Dimethylamine (B145610)

This route represents a major industrial method for the production of N,N-dimethylpropylamine, valued for its high yield and efficiency. The process involves the reaction of propanol with dimethylamine in the presence of a hydrogenation catalyst and hydrogen gas.

Reaction Pathway and Mechanism

The reaction proceeds via a dehydroamination mechanism, which involves three key steps:

  • Dehydrogenation: Propanol is first dehydrogenated on the catalyst surface to form propionaldehyde (B47417).

  • Condensation: The resulting propionaldehyde reacts with dimethylamine to form an enamine or iminium ion intermediate.

  • Hydrogenation: The intermediate is then hydrogenated to yield N,N-dimethylpropylamine.

This catalytic cycle is highly efficient over supported nickel catalysts, with the support playing a crucial role in the reaction rate and selectivity.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and performance metrics for the catalytic amination of propanol with dimethylamine, based on industrial patents.[4][5]

ParameterValue
Catalyst Reduced pelleted nickel or cobalt catalyst
Reactants Propanol, Dimethylamine, Hydrogen
Molar Ratio (DMA:Propanol) 0.07 to 0.5
Temperature 100°C to 200°C (typically 130-150°C)
Pressure 10 to 20 kg/cm ²
Yield > 95%
Conversion of Dimethylamine Up to 100%
Byproducts Monopropylamine, Dipropylamine, Trimethylamine
Detailed Experimental Protocol

The following protocol is based on a patented industrial process for the continuous production of N,N-dimethylpropylamine.[4][5]

Materials:

  • Propanol

  • Dimethylamine (anhydrous)

  • Hydrogen gas

  • Reduced pelleted nickel hydrogenation catalyst

Equipment:

  • Pressurized fixed-bed reactor

  • Gas and liquid feed systems

  • Temperature and pressure control units

  • Condenser and product collection system

Procedure:

  • A reduced pelleted nickel hydrogenation catalyst is placed in a pressurized reactor and activated according to standard procedures.

  • Hydrogen gas is fed into the pressurized reactor at a pressure between 10 to 20 kg/cm ².

  • Dimethylamine and propanol are vaporized and fed into the reactor in a gaseous state, carried by the hydrogen stream.

  • The molar ratio of dimethylamine to propanol in the feed is maintained between 0.07 and 0.5.

  • The temperature at the reactor inlet is maintained between 100°C and 200°C (e.g., 130°C).

  • The spatial velocity of the gaseous feed through the reactor is maintained between 500 and 2000 hour⁻¹.

  • The reaction is exothermic, and the outlet temperature is monitored and controlled (e.g., to 145°C) by adjusting the inlet temperature.

  • The reactor effluent is cooled, and the liquid product, N,N-dimethylpropylamine, is condensed and collected.

  • The crude product can be purified by distillation.

Signaling Pathway and Experimental Workflow

G cluster_reactants Reactants cluster_reactor Pressurized Reactor cluster_products Products Propanol Propanol Dehydrogenation Dehydrogenation Propanol->Dehydrogenation DMA Dimethylamine Condensation Condensation DMA->Condensation H2 Hydrogen Hydrogenation Hydrogenation H2->Hydrogenation Catalyst Nickel Catalyst Catalyst->Dehydrogenation Catalyst->Hydrogenation Dehydrogenation->Condensation Propionaldehyde Condensation->Hydrogenation Imine Intermediate DMPA N,N-Dimethylpropylamine Hydrogenation->DMPA Byproducts Byproducts Hydrogenation->Byproducts

Caption: Catalytic Amination of Propanol with Dimethylamine.

Reductive Amination of Propionaldehyde with Dimethylamine

Reductive amination is a versatile and widely used laboratory method for the synthesis of amines.[6][7][8] This one-pot reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine.

Reaction Pathway and Mechanism

The reaction proceeds in two main stages:

  • Imine Formation: Propionaldehyde reacts with dimethylamine to form an unstable iminium ion intermediate. This step is typically acid-catalyzed.

  • Reduction: The iminium ion is then reduced by a suitable reducing agent to yield N,N-dimethylpropylamine. A key advantage of using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is its ability to selectively reduce the iminium ion in the presence of the starting aldehyde.[8]

Quantitative Data Summary

The following table outlines the general reaction parameters for the reductive amination of propionaldehyde.

ParameterValue
Reactants Propionaldehyde, Dimethylamine (or its hydrochloride salt)
Reducing Agent Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (B1222165) (NaBH₄)
Solvent Methanol, Ethanol (B145695), Dichloromethane (B109758)
pH Mildly acidic (pH 4-6) for imine formation
Temperature Room temperature
Yield Generally high (typically >80%)
Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of N,N-dimethylpropylamine via reductive amination.

Materials:

  • Propionaldehyde

  • Dimethylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve dimethylamine hydrochloride (1.0 eq) and propionaldehyde (1.0 eq) in methanol.

  • Adjust the pH of the solution to 4-6 using a suitable acid or base if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Slowly add sodium cyanoborohydride (1.0-1.2 eq) to the reaction mixture in portions, while monitoring for any gas evolution.

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC or GC), quench the reaction by adding water.

  • Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethylpropylamine.

  • The product can be further purified by distillation if required.

Signaling Pathway and Experimental Workflow

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_products Products Propionaldehyde Propionaldehyde ImineFormation Imine Formation (pH 4-6) Propionaldehyde->ImineFormation DMA Dimethylamine DMA->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH3CN) Reduction Reduction ReducingAgent->Reduction ImineFormation->Reduction Iminium Ion DMPA N,N-Dimethylpropylamine Reduction->DMPA

Caption: Reductive Amination of Propionaldehyde.

Alkylation of Dimethylamine with a 1-Propyl Halide

This classical approach involves the nucleophilic substitution (Sₙ2) reaction between dimethylamine and a suitable 1-propyl halide, such as 1-chloropropane (B146392) or 1-bromopropane (B46711). While straightforward, this method can be complicated by over-alkylation.

Reaction Pathway and Mechanism

The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the 1-propyl halide and displacing the halide ion. A subsequent deprotonation step yields the tertiary amine. A significant drawback of this method is that the product, N,N-dimethylpropylamine, is also nucleophilic and can react with the 1-propyl halide to form a quaternary ammonium (B1175870) salt.[9]

Quantitative Data Summary

The following table provides general parameters for this synthesis route.

ParameterValue
Reactants Dimethylamine, 1-Propyl halide (Cl, Br, I)
Solvent Polar aprotic (e.g., THF, DMF) or alcohol
Base Excess dimethylamine or a non-nucleophilic base (e.g., K₂CO₃)
Temperature Room temperature to reflux
Yield Variable, depends on control of over-alkylation
Key Challenge Formation of quaternary ammonium salt
Detailed Experimental Protocol

This protocol is a generalized procedure for the alkylation of dimethylamine.

Materials:

  • Dimethylamine (aqueous solution or gas)

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of dimethylamine (2-3 eq) in ethanol in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by distillation to separate N,N-dimethylpropylamine from any unreacted starting materials and the quaternary ammonium salt byproduct.

Signaling Pathway and Experimental Workflow

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products DMA Dimethylamine SN2 SN2 Reaction DMA->SN2 PropylHalide 1-Propyl Halide PropylHalide->SN2 Base Base (e.g., K2CO3) Deprotonation Deprotonation Base->Deprotonation SN2->Deprotonation Propyl-dimethylammonium salt DMPA N,N-Dimethylpropylamine Deprotonation->DMPA QuatSalt Quaternary Ammonium Salt (Byproduct) DMPA->QuatSalt + 1-Propyl Halide

Caption: Alkylation of Dimethylamine with 1-Propyl Halide.

References

Spectroscopic Analysis of Dimethylpropylamine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for two isomers of dimethylpropylamine: N,N-dimethylpropylamine and 1,2-dimethylpropylamine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections present the available spectroscopic data for the two isomers of this compound in a structured tabular format for ease of comparison and reference.

N,N-Dimethylpropylamine

Chemical Structure:

Table 1: ¹³C NMR Spectroscopic Data for N,N-Dimethylpropylamine [1]

Carbon AtomChemical Shift (δ) in ppm
-N(C H₃)₂45.5
-N-C H₂-62.5
-CH₂-C H₂-20.5
-CH₂-CH₂-C H₃11.8
Solvent: Not specified

Table 2: Mass Spectrometry Data for N,N-Dimethylpropylamine [1][2]

m/zRelative Abundance (%)Proposed Fragment Ion
87~15%[M]⁺ (Molecular Ion)
58100%[CH₂=N(CH₃)₂]⁺
44~10%[CH₃CH=NHCH₃]⁺
42~20%[CH₂=NCH₃]⁺

Table 3: IR Spectroscopic Data for N,N-Dimethylpropylamine

Wavenumber (cm⁻¹)Vibration Mode
2960-2800C-H stretch (alkane)
1470-1440C-H bend (alkane)
1260-1000C-N stretch
Note: As a tertiary amine, there are no N-H stretching vibrations.
1,2-Dimethylpropylamine

Chemical Structure:

Table 4: ¹H NMR Spectroscopic Data for 1,2-Dimethylpropylamine [3]

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
-NH₂1.1Singlet (broad)-
-CH (NH₂)-2.68Multiplet-
-CH(C H)-1.49Multiplet-
-CH(CH ₃)1.01Doublet6.4
-CH(CH ₃)₂0.88, 0.89Doublet6.8
Solvent: CDCl₃

Table 5: Mass Spectrometry Data for 1,2-Dimethylpropylamine [4][5]

m/zRelative Abundance (%)Proposed Fragment Ion
87~5%[M]⁺ (Molecular Ion)
72~30%[M - CH₃]⁺
44100%[CH(CH₃)=NH₂]⁺
43~40%[CH(CH₃)₂]⁺

Table 6: IR Spectroscopic Data for 1,2-Dimethylpropylamine

Wavenumber (cm⁻¹)Vibration Mode
3380-3300N-H stretch (primary amine)
2960-2850C-H stretch (alkane)
1620-1560N-H bend (primary amine)
1470-1450C-H bend (alkane)
1250-1020C-N stretch

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound isomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • For quantitative measurements, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[6][7]

    • Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[8]

  • Instrument Parameters (General):

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 (dependent on sample concentration).

      • Relaxation Delay: 1-5 seconds.

      • Acquisition Time: 2-4 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-10 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound isomers.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Ensure the sample is free of water and other impurities.

    • Place one to two drops of the liquid amine sample between two clean, dry salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin liquid film. Avoid applying excessive pressure to prevent cracking the plates.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background Scan: A background spectrum of the empty sample compartment (or clean salt plates) must be acquired before running the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound isomers. A common technique for volatile amines is Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 10-100 ppm) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

      • Injector Temperature: 250 °C.

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms). For volatile amines, a base-deactivated column is recommended to improve peak shape.[10][11]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the expected molecular weight (e.g., 100).

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Processing:

    • Identify the peak corresponding to the this compound isomer in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and assign structures to the major fragment ions.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows for the spectroscopic techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add Internal Standard (TMS, optional) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H and/or 13C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibration proc3->proc4 proc5 Integration & Peak Picking proc4->proc5 proc6 Structural Assignment proc5->proc6

Caption: Experimental workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Clean Salt Plates (NaCl or KBr) prep2 Apply 1-2 Drops of Liquid Sample prep1->prep2 prep3 Assemble Plates to Form a Thin Film prep2->prep3 acq2 Place Sample in Spectrometer prep3->acq2 acq1 Acquire Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 proc1 Ratio Sample vs. Background acq3->proc1 proc2 Identify Characteristic Absorption Bands proc1->proc2 proc3 Functional Group Assignment proc2->proc3

Caption: Experimental workflow for IR spectroscopy.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare Dilute Solution of Amine prep2 Transfer to Autosampler Vial prep1->prep2 acq1 Inject Sample into GC prep2->acq1 acq2 Separation on GC Column acq1->acq2 acq3 Elution into Mass Spectrometer acq2->acq3 acq4 Ionization (EI) and Mass Analysis acq3->acq4 proc1 Analyze Total Ion Chromatogram (TIC) acq4->proc1 proc2 Extract Mass Spectrum of Analyte Peak proc1->proc2 proc3 Identify Molecular Ion proc2->proc3 proc4 Analyze Fragmentation Pattern proc3->proc4 proc5 Structural Confirmation proc4->proc5

Caption: Experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to N,N-Dimethylpropylamine: CAS Number and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and key data for N,N-Dimethylpropylamine (DMAPA), a crucial intermediate in the synthesis of various chemical compounds. This document is intended to serve as an essential resource for laboratory and industrial professionals, offering detailed information on safe handling, storage, and emergency procedures.

Chemical Identification

N,N-Dimethylpropylamine is a colorless, volatile liquid with a characteristic amine odor.[1][2] It is also known by several synonyms, including Dimethyl-N-propylamine and N,N-Dimethyl-1-propanamine.[3][4][5]

IdentifierValue
CAS Number 926-63-6 [1][3][4]
IUPAC NameN,N-dimethylpropan-1-amine[1]
Molecular FormulaC5H13N[1][3][4]
Molecular Weight87.16 g/mol [1][4]
EC Number213-139-9[1][3]
UN Number2266[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of N,N-Dimethylpropylamine is provided in the table below. This data is critical for the design of experiments and for ensuring safe handling and storage conditions.

PropertyValue
Appearance Colorless liquid[1][2][4]
Boiling Point 66 °C[2]
Melting Point -95 °C[2]
Flash Point -19.3 ± 4.7 °C[2]
Density 0.7833 g/cm³ at 0 °C[2]
Solubility in Water Soluble[2]
Vapor Pressure 20.552 mm Hg
Auto-ignition Temperature 165 °C at 1,003 mbar[6]
log KOW (Octanol/Water Partition Coefficient) 1.32 (pH 11, 23 °C)[6]

Hazard Identification and Classification

N,N-Dimethylpropylamine is a hazardous substance that poses multiple risks. It is classified as a highly flammable liquid and is toxic if inhaled or swallowed.[7][8][9] It can cause severe skin burns and eye damage.[7][8][9][10]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for N,N-Dimethylpropylamine is as follows:

Hazard ClassCategory
Flammable liquids2[7]
Acute toxicity, Oral4[7]
Acute toxicity, Inhalation3[7]
Skin corrosion/irritation1B
Serious eye damage/eye irritation1[7]
Specific target organ toxicity – single exposure (Respiratory tract irritation)3[7]

GHS Pictograms

Caption: GHS Hazard Pictograms for N,N-Dimethylpropylamine.

Hazard Statements (H-phrases)
  • H225: Highly flammable liquid and vapor.[7][9]

  • H302: Harmful if swallowed.[7][9]

  • H314: Causes severe skin burns and eye damage.[8]

  • H318: Causes serious eye damage.[7][9]

  • H331: Toxic if inhaled.[7][9]

  • H335: May cause respiratory irritation.[7][9]

  • H401: Toxic to aquatic life.[8]

  • H412: Harmful to aquatic life with long lasting effects.[9]

Precautionary Statements (P-phrases)

A comprehensive list of precautionary statements is provided in the safety data sheet. Key precautionary measures include:

CategoryP-phrases
Prevention P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P273, P280[2][3][8]
Response P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P321, P330, P332+P313, P362, P370+P378[2][3][5]
Storage P403+P233, P403+P235, P405[3][6]
Disposal P501[2]

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling N,N-Dimethylpropylamine. The following sections outline essential procedures for safe use in a laboratory or industrial setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this substance.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Designated Handling Area eye_protection Wear safety goggles and a face shield. start->eye_protection end Exit Handling Area hand_protection Wear impervious gloves (e.g., nitrile rubber). eye_protection->hand_protection body_protection Wear impervious protective clothing and boots. hand_protection->body_protection respiratory_protection Use a respirator with an appropriate vapor cartridge or a self-contained breathing apparatus (SCBA). body_protection->respiratory_protection respiratory_protection->end

Caption: Recommended Personal Protective Equipment Workflow.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • An emergency shower and eyewash station must be readily accessible.

Handling and Storage
  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3][8]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[3][4]

  • Keep away from incompatible materials such as acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][3]

  • Protect containers from physical damage.[2][4]

First-Aid Measures

In the event of exposure, immediate medical attention is required. The following first-aid measures should be taken:

Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[3][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a poison center or doctor immediately.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[3][5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6][10]

Fire-Fighting Measures

N,N-Dimethylpropylamine is a highly flammable liquid.

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Water spray can be used to cool containers.[4]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[10] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Methods for Containment and Cleaning Up: Absorb with an inert dry material and place in an appropriate waste disposal container. Use non-sparking tools.[1]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled.[7][8]

  • Skin Corrosion/Irritation: Causes severe skin burns.[8][10]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[7][10]

  • Respiratory or Skin Sensitization: May cause sensitization by skin contact.[10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

Logical Relationship of Safety Information

The following diagram illustrates the logical flow of safety considerations when working with N,N-Dimethylpropylamine.

Safety_Information_Flow cluster_main Safety Information Workflow for N,N-Dimethylpropylamine Identification Chemical Identification (CAS: 926-63-6) Hazards Hazard Identification (Flammable, Toxic, Corrosive) Identification->Hazards Prevention Preventative Measures (PPE, Engineering Controls, Handling) Hazards->Prevention Response Emergency Response (First Aid, Fire Fighting, Spill Cleanup) Prevention->Response Disposal Waste Disposal Response->Disposal

References

An In-depth Technical Guide to the Solubility of N,N-Dimethylpropylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethylpropylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to N,N-Dimethylpropylamine

N,N-Dimethylpropylamine (DMAPA) is a tertiary amine with the chemical formula C5H13N. It presents as a colorless liquid and is utilized as a chemical intermediate in the synthesis of various compounds.[1][2] Its molecular structure, featuring a polar tertiary amine group and a short nonpolar propyl chain, governs its solubility behavior in different solvent systems. Understanding its solubility is critical for its application in chemical reactions, extractions, and as a component in formulations.

Solubility Data

Quantitative solubility data for N,N-dimethylpropylamine in a range of organic solvents is not extensively documented in scientific literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative and comparative assessment can be made. Aliphatic amines, such as N,N-dimethylpropylamine, generally exhibit significant solubility in organic solvents, particularly those that are polar.[3]

The following table summarizes the available qualitative solubility information for N,N-dimethylpropylamine and provides expected solubility trends based on the behavior of similar amines.

Solvent ClassSpecific SolventReported/Expected SolubilityReference/Rationale
Protic Polar WaterCompletely miscible[1]
EthanolExpected to be miscibleStructurally similar to water, capable of hydrogen bonding.
Aprotic Polar AcetoneExpected to be miscibleAmines are generally soluble in polar organic solvents.[3]
AcetonitrileExpected to be miscibleAmines are generally soluble in polar organic solvents.[3]
Nonpolar Diethyl EtherExpected to be solubleAmines are generally soluble in organic solvents like ether.[4]
HexaneExpected to have lower solubility"Like dissolves like" principle suggests lower solubility in nonpolar aliphatic solvents.
BenzeneExpected to be solubleAmines are generally soluble in organic solvents like benzene.[4]

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The following protocol details the isothermal shake-flask method, a reliable technique for determining the solubility of a liquid solute, such as N,N-dimethylpropylamine, in an organic solvent.

3.1. Materials and Equipment

  • N,N-Dimethylpropylamine (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (solvent-compatible)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Solvent: Equilibrate the chosen organic solvent in the thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: In a series of glass vials, add a known volume or weight of the organic solvent.

  • Addition of Solute: To each vial, add an excess amount of N,N-dimethylpropylamine. The presence of a distinct second phase (undissolved amine) should be visible.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker bath. Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the shaker and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

  • Sampling: Carefully extract an aliquot of the supernatant (the solvent saturated with N,N-dimethylpropylamine) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets of the amine.

  • Quantification: Determine the concentration of N,N-dimethylpropylamine in the filtered aliquot using a pre-calibrated analytical method, such as gas chromatography.

  • Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction) from the measured concentration.

Visualization of Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of N,N-dimethylpropylamine solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Solvent Equilibration prep_amine Amine Addition (Excess) prep_solvent->prep_amine shake Isothermal Shaking prep_amine->shake settle Phase Separation shake->settle sample Aliquot Sampling & Filtration settle->sample quantify GC Quantification sample->quantify calculate Solubility Calculation quantify->calculate

Experimental workflow for solubility determination.

4.2. Logical Workflow for Solvent Selection in Drug Development

This diagram outlines the decision-making process for selecting an appropriate solvent system for N,N-dimethylpropylamine in a drug development context.

solvent_selection_workflow cluster_decision Decision Points start Define Application (e.g., Synthesis, Formulation) solubility_req Determine Required Solubility & Properties start->solubility_req initial_screening Initial Solvent Screening (Qualitative Tests) solubility_req->initial_screening quantitative_analysis Quantitative Solubility Determination initial_screening->quantitative_analysis is_soluble Sufficiently Soluble? initial_screening->is_soluble optimization Process Optimization & Scale-up quantitative_analysis->optimization final_selection Final Solvent Selection optimization->final_selection is_optimal Process Optimal? optimization->is_optimal is_soluble->initial_screening No, Re-screen is_soluble->quantitative_analysis Yes is_optimal->optimization No, Re-optimize is_optimal->final_selection Yes

Logical workflow for solvent selection.

Conclusion

References

An In-depth Technical Guide on the Thermodynamic Properties of N,N-Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core thermodynamic properties of N,N-Dimethylpropylamine (CAS No. 926-63-6). Aimed at researchers, scientists, and professionals in drug development, this document compiles critically evaluated data, outlines typical experimental methodologies, and illustrates the interplay of thermodynamic properties.

Physicochemical and Thermodynamic Data

N,N-Dimethylpropylamine is a colorless, flammable liquid with the chemical formula C5H13N.[1][2] A summary of its key physicochemical and thermodynamic properties is presented in the tables below. The data has been aggregated from various sources, with a significant portion derived from the critically evaluated thermophysical property data from the NIST/TRC Web Thermo Tables.[3]

Table 1: General and Physical Properties of N,N-Dimethylpropylamine

PropertyValueSource
Molecular FormulaC5H13N[2][4]
Molar Mass87.16 g/mol [2][4]
Boiling Point65.85 °C to 67.3 °C[2][5]
Melting Point-95 °C to -115.88 °C (estimate)[2][5]
Density0.6955 g/cm³ to 0.7 g/cm³[2][5]
Vapor Pressure17.25 kPa at 20°C[1][2]
Refractive Index1.3832 to 1.404[1][5]
pKa9.83 ± 0.28 (Predicted) to 10.2[1][6]
Water Solubility1000 g/L at 20°C (Completely miscible)[1][2]
Flash PointNear -19.3 °C (10 °F)[1][5]

Table 2: Temperature-Dependent Thermodynamic Properties of N,N-Dimethylpropylamine

PropertyPhaseTemperature Range (K)Source
EnthalpyIdeal Gas200 - 1000[3]
Liquid in equilibrium with Gas250 - 496.566[3]
EntropyIdeal Gas200 - 1000[3]
Liquid in equilibrium with Gas250 - 496.566[3]
Heat Capacity at Constant Pressure (Cp)Ideal Gas200 - 1000[3]
Heat Capacity at Saturation PressureLiquid in equilibrium with Gas250 - 496.566[3]
Enthalpy of VaporizationLiquid to Gas250 - 506.7[3]

Experimental Protocols

The determination of the thermodynamic properties listed above involves a variety of established experimental techniques. While the specific details for N,N-dimethylpropylamine are not exhaustively documented in the public domain, the following protocols describe the standard methodologies employed for such measurements on amines.

Calorimetry for Enthalpy and Heat Capacity

Objective: To measure the heat changes associated with chemical reactions (enthalpy of formation, combustion) and temperature changes (heat capacity).

Methodology (Bomb Calorimetry for Enthalpy of Combustion):

  • A precisely weighed sample of N,N-dimethylpropylamine is placed in a sample holder within a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen at high pressure.

  • The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

  • The initial temperature of the water is recorded with high precision.

  • The sample is ignited electrically. The combustion of the amine releases heat, which is transferred to the water and the bomb.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system, and the mass of the sample. The enthalpy of formation can then be derived using Hess's Law.

Methodology (Differential Scanning Calorimetry - DSC for Heat Capacity):

  • A small, accurately weighed sample of N,N-dimethylpropylamine is placed in a sample pan, and an empty reference pan is also prepared.

  • Both pans are heated in the DSC instrument at a controlled rate.

  • The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

  • This difference in heat flow is directly proportional to the heat capacity of the sample at a given temperature.

Vapor Pressure Measurement

Objective: To determine the vapor pressure of N,N-dimethylpropylamine as a function of temperature.

Methodology (Static Method):

  • A sample of the purified liquid is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer).

  • The sample is thoroughly degassed to remove any dissolved air.

  • The vessel is heated to a specific temperature and allowed to reach thermal equilibrium.

  • The pressure of the vapor in equilibrium with the liquid is recorded.

  • This process is repeated at various temperatures to obtain the vapor pressure curve. From this data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of N,N-dimethylpropylamine.

Methodology:

  • A known concentration of N,N-dimethylpropylamine is dissolved in a suitable solvent, typically water.

  • A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution.

  • The pH of the solution is measured after each addition of the acid using a calibrated pH meter.

  • A titration curve (pH versus volume of acid added) is constructed.

  • The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its protonated form are equal. The thermodynamic properties of the dissociation process, such as enthalpy and entropy, can be determined by performing the titration at different temperatures and applying the van't Hoff equation.[7]

Interrelation of Thermodynamic Properties

The core thermodynamic properties are interconnected, as described by fundamental thermodynamic equations. The Gibbs free energy (G) combines enthalpy (H) and entropy (S) and is a key indicator of the spontaneity of a process at constant temperature and pressure.

Thermodynamic_Relationships cluster_fundamental Fundamental Equation cluster_derivatives Derivatives cluster_relations Maxwell Relations G Gibbs Free Energy (G) H Enthalpy (H) G->H G = H - TS S Entropy (S) G->S T Temperature (T) G->T (∂G/∂T)p = -S P Pressure (P) G->P (∂G/∂P)t = V Cp Heat Capacity (Cp) H->Cp (∂H/∂T)p = Cp S->Cp (∂S/∂T)p = Cp/T T->G V Volume (V)

References

A Technical Guide to the Historical Applications of N,N-Dimethylpropylamine in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpropylamine (DMAPA), a tertiary amine with the chemical formula C5H13N, has historically served as a versatile building block and catalyst in various chemical industries.[1] Though often overshadowed by its structural isomer, 3-(dimethylamino)-1-propylamine (also abbreviated as DMAPA), N,N-dimethylpropylamine possesses unique properties that have rendered it valuable in specific applications, most notably as a catalyst in foundry processes and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] This technical guide provides an in-depth exploration of the historical applications of N,N-dimethylpropylamine, with a focus on experimental methodologies and quantitative data to offer a comprehensive resource for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

A foundational understanding of the physicochemical properties of N,N-dimethylpropylamine is essential for appreciating its historical applications. It is a colorless, flammable liquid with a characteristic amine odor.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C5H13N[3]
Molecular Weight 87.16 g/mol [1]
Boiling Point 65-71 °C[4]
Density ~0.715 g/cm³ at 20 °C[4]
Flash Point Approximately -12 °C (10 °F)[1]
Solubility in Water Soluble[1]
pKa (of conjugate acid) 10.2[1]

Historical Applications

The utility of N,N-dimethylpropylamine in the chemical industry has historically been concentrated in two primary areas: as a catalyst for polyurethane and phenolic resins, and as a chemical intermediate.

Catalyst in the Foundry "Cold Box" Process

One of the most significant historical industrial applications of N,N-dimethylpropylamine was as a gaseous catalyst in the "Cold Box" process for producing sand cores in foundries.[4] This process, which gained prominence in the latter half of the 20th century, involves binding sand with a two-part polyurethane resin system, which is then rapidly cured by a tertiary amine catalyst.[4]

Historically, tertiary amines such as triethylamine (B128534) (TEA) and dimethylethylamine (DMEA) were the catalysts of choice. However, these compounds are associated with a strong, unpleasant, and pervasive ammonia-like odor.[4] N,N-dimethylpropylamine emerged as a viable alternative due to its significantly less offensive odor, which improved the working environment in foundries.[4]

The catalytic activity of N,N-dimethylpropylamine in curing phenol (B47542) formaldehyde (B43269) and polyisocyanate resins is comparable to that of DMEA, despite its higher molecular weight (87 g/mol for N,N-dimethylpropylamine vs. 73 g/mol for DMEA).[4] A lower molecular weight is generally preferred for gaseous catalysts as it facilitates faster diffusion through the sand mold.[4] However, the improved organoleptic properties of N,N-dimethylpropylamine provided a strong incentive for its adoption.[4]

The general workflow for the Cold Box process using a tertiary amine catalyst is as follows:

  • Sand Preparation: Foundry sand is mixed with a two-component binder system, typically consisting of a phenolic resin (Part I) and a polyisocyanate (Part II).

  • Core Blowing: The resin-coated sand mixture is blown into a core box, which is a mold for the desired sand core shape.

  • Catalyst Gassing: A gaseous mixture of the tertiary amine catalyst (e.g., N,N-dimethylpropylamine) and an inert carrier gas (such as nitrogen or carbon dioxide) is passed through the core box.

  • Curing: The amine catalyst triggers a rapid polymerization of the resin binder, hardening the sand core. The curing time is typically very short, often on the order of seconds.

  • Purging: Air is blown through the core box to remove any residual catalyst.

  • Core Ejection: The cured sand core is ejected from the core box.

Cold_Box_Process cluster_sand_prep Sand Preparation cluster_core_formation Core Formation cluster_catalyst_delivery Catalyst Delivery Sand Foundry Sand Mixer Mixing Sand->Mixer Resin_Part_I Phenolic Resin (Part I) Resin_Part_I->Mixer Resin_Part_II Polyisocyanate (Part II) Resin_Part_II->Mixer Core_Blowing Core Blowing Mixer->Core_Blowing Resin-Coated Sand Gassing Catalyst Gassing Core_Blowing->Gassing Purging Purging Gassing->Purging Ejection Core Ejection Purging->Ejection Cured_Core Cured_Core Ejection->Cured_Core Finished Sand Core DMAPA_Source N,N-Dimethylpropylamine Catalyst_Mixture Gaseous Catalyst Mixture DMAPA_Source->Catalyst_Mixture Carrier_Gas Inert Carrier Gas (N2, CO2) Carrier_Gas->Catalyst_Mixture Catalyst_Mixture->Gassing

Figure 1: Experimental workflow of the foundry "Cold Box" process.
Intermediate in Pharmaceutical Synthesis

N,N-dimethylpropylamine and its derivatives have historically been employed as intermediates in the synthesis of various pharmaceutical compounds.[5] A notable example is the use of 3-chloro-N,N-dimethylpropylamine, a chlorinated derivative of N,N-dimethylpropylamine, in the synthesis of Chlorpromazine.[5][6] Chlorpromazine is an antipsychotic medication that was first synthesized in the 1950s and became a cornerstone in the treatment of schizophrenia and other psychotic disorders.[7]

The synthesis of Chlorpromazine involves the N-alkylation of 2-chlorophenothiazine (B30676) with 3-chloro-N,N-dimethylpropylamine.[6][8] The reaction is typically carried out in the presence of a strong base, such as sodamide, in a suitable solvent like toluene.[6]

Chlorpromazine_Synthesis Reactant1 2-Chlorophenothiazine Reaction + Reactant1->Reaction Reactant2 3-Chloro-N,N-dimethylpropylamine Reactant2->Reaction Reagents Sodamide (NaNH2) Toluene Reagents->Reaction Product Chlorpromazine Reaction->Product

Figure 2: Synthesis of Chlorpromazine.

Materials:

  • N,N-dimethylallylamine

  • Non-polar organic solvent (e.g., carbon tetrachloride)

  • Dry hydrogen chloride gas

  • Dry chlorine gas

  • 30% Sodium hydroxide (B78521) solution

  • 0.1N Potassium permanganate (B83412) solution

Procedure:

  • A solution of N,N-dimethylallylamine in a non-polar organic solvent is prepared in a reaction vessel.

  • The solution is cooled to a low temperature (e.g., 0 °C).

  • Dry hydrogen chloride gas is passed through the cooled solution until the reaction mixture reaches a pH of 2, indicating the formation of the hydrochloride salt.

  • Dry chlorine gas is then introduced into the reaction mixture while maintaining a low temperature. The addition of chlorine is continued until the solution retains a light yellow color and does not decolorize a 0.1N potassium permanganate solution, indicating the completion of the chlorination.

  • The reaction mixture is then neutralized with a 30% sodium hydroxide solution to a pH greater than 9.

  • The organic layer containing the 2,3-dichloro-N,N-dimethylpropylamine is separated.

Quantitative Data:

A reference example in the patent describes a yield of 67.9% for 2,3-dichloro-N,N-dimethylpropylamine with a purity of 75.1%.[9]

Synthesis of Quaternary Ammonium (B1175870) Compounds

N,N-dimethylpropylamine, as a tertiary amine, can be quaternized by reaction with alkyl halides to form quaternary ammonium salts. These salts have a wide range of historical and current applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. The quaternization reaction is a fundamental transformation in organic chemistry.

A general historical method for the quaternization of tertiary amines like N,N-dimethylpropylamine involves reacting the amine with an alkyl halide, such as benzyl (B1604629) chloride, in a suitable solvent.[10]

General Experimental Protocol for Quaternization:

Materials:

  • N,N-dimethylpropylamine

  • Alkyl halide (e.g., benzyl chloride)

  • Solvent (e.g., acetone, butanone, or dimethylformamide)

Procedure:

  • N,N-dimethylpropylamine is dissolved in the chosen solvent in a reaction flask.

  • The alkyl halide is added to the solution. The reaction can be carried out at room temperature or with heating to accelerate the rate.

  • The reaction mixture is stirred for a period of time, which can range from hours to days, depending on the reactivity of the substrates and the reaction temperature.

  • The quaternary ammonium salt product, often being a solid, may precipitate from the solution.

  • The product is isolated by filtration and can be purified by recrystallization.

Quantitative Data:

Conclusion

Historically, N,N-dimethylpropylamine has played a niche but important role in industrial and synthetic chemistry. Its application as a less odorous and effective catalyst in the foundry "Cold Box" process highlights its value in improving industrial working conditions. Furthermore, its utility as a precursor in the synthesis of significant pharmaceuticals like Chlorpromazine underscores its contribution to the development of medicinal chemistry. The fundamental reactions involving N,N-dimethylpropylamine, such as its quaternization, demonstrate its role as a versatile tertiary amine in organic synthesis. This guide provides a technical overview of these historical applications, offering valuable insights for chemists and researchers interested in the evolution of industrial and synthetic methodologies.

References

Unlocking the Therapeutic Potential of Dimethylpropylamine: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tertiary amine scaffold, particularly the dimethylamine (B145610) moiety, is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] This technical guide explores the untapped research potential of a specific tertiary amine, dimethylpropylamine (DMPA), and its derivatives as a foundation for the development of novel therapeutic agents. While dedicated research on simple DMPA derivatives is an emerging field, the known biological activities of structurally related compounds suggest promising avenues for investigation, primarily in the realms of antimicrobial and anticancer applications. This document provides a framework for initiating research in this area, detailing potential therapeutic applications, key experimental protocols, and a roadmap for future investigations.

Potential Therapeutic Research Areas

The structural motif of a tertiary amine, such as that in this compound, imparts physicochemical properties that are advantageous for drug design, including improved solubility and the ability to interact with biological targets.[2] Based on the activities of related dimethylalkylamines and other tertiary amine-containing compounds, two primary areas of research for DMPA derivatives stand out:

Antimicrobial Agents

Tertiary amine-containing compounds have demonstrated significant antimicrobial properties.[3] The proposed mechanism of action often involves the disruption of the bacterial cell membrane. The cationic nature of the protonated amine can lead to electrostatic interactions with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and cell lysis.[4]

Potential Research Directions:

  • Broad-Spectrum Activity: Synthesis and screening of a library of DMPA derivatives against a panel of gram-positive and gram-negative bacteria, as well as fungal pathogens.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the relationship between the structural modifications of DMPA derivatives and their antimicrobial potency to guide the design of more effective compounds.[5][6][7]

  • Mechanism of Action Studies: Investigating the precise mechanism by which active DMPA derivatives exert their antimicrobial effects, including membrane permeabilization assays and studies on the inhibition of essential cellular processes.

Anticancer Agents

The dimethylamine scaffold is a recurring feature in a number of anticancer drugs.[1][2] The mechanisms by which such compounds exert their cytotoxic effects are diverse and can include the disruption of microtubule dynamics, inhibition of topoisomerase, and interference with key signaling pathways involved in cell proliferation and survival.[8][9]

Potential Research Directions:

  • Cytotoxicity Screening: Evaluating the cytotoxic activity of novel DMPA derivatives against a panel of human cancer cell lines to identify compounds with potent and selective anticancer effects.

  • Target Identification and Pathway Analysis: For promising "hit" compounds, identifying the specific molecular target(s) and elucidating the signaling pathways that are modulated to induce cancer cell death.[10][11][12]

  • In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of lead DMPA derivatives in preclinical animal models to determine their therapeutic potential.[13][14][15]

Quantitative Data on Related Compounds

The following tables summarize the in vitro activity of various compounds containing tertiary amine functionalities, illustrating the potential for this chemical class. It is important to note that these are not all direct derivatives of this compound but serve as examples of the bioactivity of related structures.

Table 1: In Vitro Anticancer Activity of Selected Amine-Containing Compounds

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative (3a)A549 (Lung Carcinoma)5.988 ± 0.12[16]
Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast Cancer)6.25[17]
Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast Cancer)8.18[17]
Thienopyrimidine derivative (2)MCF-7 (Breast Cancer)0.013[18]
Thienopyrimidine derivative (3)MCF-7 (Breast Cancer)0.023[18]
Pyrimidine derivative (2a)Various (Glioblastoma, Breast, Oral, Colon)4 - 8[2]
Oleoyl-quercetin hybrid (2)HCT116 (Colon Carcinoma)0.34[19]
GoniothalaminSaos-2, A549, UACC-732, MCF-7, HT290.62 - 2.01[20]

Table 2: In Vitro Antimicrobial Activity of Selected Amine-Containing Compounds

Compound Class/NameMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-c]pyrimidine-oxadiazole derivativeS. aureus (MSSA)3.12 ± 0.09[16]
Imidazo[1,2-c]pyrimidine-oxadiazole derivativeS. aureus (MRSA)4.61 ± 0.22[16]
Cyclopropane amide derivative (F8)C. albicans16[21]
Cyclopropane amide derivative (F24)C. albicans16[21]
Cyclopropane amide derivative (F42)C. albicans16[21]
Naphthoquinone derivativeS. aureus, L. monocytogenes, E. coli, P. aeruginosa, K. pneumoniae15.6 - 500[9]
Acyclic diamine (ADM 3)Multidrug-resistant S. aureus50[22]
((BpA)2bp)Cu ComplexE. coli46.87 ± 1.822[23]
((BpA)2bp)Zn ComplexE. coli47.87 ± 1.345[23]

Key Experimental Protocols

The following are detailed methodologies for foundational experiments in the screening and evaluation of novel this compound derivatives.

Synthesis of N,N-Dimethylpropylamine Derivatives

A general and robust method for the synthesis of amide derivatives of N,N-dimethylpropylamine involves the coupling of a carboxylic acid with an amine.

Protocol: Amide Coupling using a Carbodiimide Reagent

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Addition of Amine: Add N,N-dimethylpropylamine (1.0 equivalent) to the solution.

  • Coupling Agent: In a separate container, dissolve a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in a minimal amount of the anhydrous solvent.

  • Reaction: Slowly add the coupling agent solution to the stirred mixture of the carboxylic acid and amine. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.

  • Incubation: Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Work-up:

    • If DCC was used, filter off the precipitated DCU.

    • Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or distillation.[24]

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the test compounds (novel DMPA derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[26]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[25]

  • Formazan (B1609692) Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, carefully remove the supernatant and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][16][20][27]

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells that show no visible growth onto an agar (B569324) plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[20]

Visualizing Research Pathways and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts for research into this compound derivatives.

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Development start Design DMPA Derivatives synth Chemical Synthesis start->synth purify Purification synth->purify char Structural Characterization (NMR, MS, etc.) purify->char invitro In Vitro Screening char->invitro Compound Library antimicrobial Antimicrobial Assays (MIC) invitro->antimicrobial anticancer Cytotoxicity Assays (IC50) invitro->anticancer hits Hit Identification antimicrobial->hits anticancer->hits moa Mechanism of Action Studies hits->moa sar SAR & Optimization hits->sar invivo In Vivo Efficacy & Toxicity sar->invivo cluster_antimicrobial Antimicrobial Mechanism cluster_anticancer Potential Anticancer Mechanisms compound_am Cationic DMPA Derivative interaction Electrostatic Interaction compound_am->interaction membrane Bacterial Cell Membrane (Negative Charge) membrane->interaction disruption Membrane Disruption & Permeabilization interaction->disruption lysis Cell Lysis disruption->lysis compound_ac DMPA Derivative tubulin Tubulin Polymerization compound_ac->tubulin Inhibition topo Topoisomerase compound_ac->topo Inhibition mitosis Mitotic Arrest tubulin->mitosis apoptosis_mt Apoptosis mitosis->apoptosis_mt dna DNA Damage topo->dna apoptosis_dna Apoptosis dna->apoptosis_dna cluster_input Input Data cluster_model QSAR Modeling cluster_output Output & Application title Quantitative Structure-Activity Relationship (QSAR) structures Chemical Structures of DMPA Derivatives descriptors Calculate Molecular Descriptors (e.g., LogP, Steric, Electronic) structures->descriptors activity Biological Activity Data (IC50 / MIC) model_dev Develop Mathematical Model activity->model_dev descriptors->model_dev validation Model Validation model_dev->validation predict Predict Activity of New Derivatives validation->predict design Guide Design of More Potent Compounds predict->design

References

An In-depth Technical Guide to the Basicity of N,N-Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical principles governing the basicity of N,N-dimethylpropylamine (DMPA), a tertiary aliphatic amine. Understanding the basicity of such compounds is crucial in various fields, including catalysis, pharmaceutical science, and agrochemical development, as it dictates their reactivity, bioavailability, and interaction with biological systems.

Core Concepts of Amine Basicity

The basicity of an amine is fundamentally attributed to the lone pair of non-bonded electrons on the nitrogen atom.[1] This electron pair can accept a proton (H⁺) from an acid, forming a dative covalent bond.[2] The ease with which this protonation occurs determines the strength of the amine as a base.

The basicity of an amine in an aqueous solution is quantitatively expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base, as it implies that the conjugate acid is weaker and less likely to donate its proton. The equilibrium for the protonation of an amine is as follows:

R₃N + H₂O ⇌ R₃NH⁺ + OH⁻

Factors Influencing the Basicity of N,N-Dimethylpropylamine

The basicity of N,N-dimethylpropylamine is a result of a complex interplay between electronic and structural factors. In an aqueous medium, these factors include inductive effects, steric hindrance, and solvation effects.

G Figure 1: Inductive Effect in N,N-Dimethylpropylamine cluster_0 N N C1 CH₂ N->C1 C4 CH₃ N->C4 C5 CH₃ N->C5 C2 CH₂ C1->C2 C3 CH₃ C2->C3 inv1->N +I inv2->N +I inv3->N +I

Figure 1: Inductive Effect in N,N-Dimethylpropylamine

While alkyl groups enhance basicity through inductive effects, their physical size can also impede the approach of a proton to the nitrogen's lone pair.[5] This phenomenon, known as steric hindrance, can decrease the basicity of an amine.[4] As a tertiary amine, N,N-dimethylpropylamine is more sterically crowded around the nitrogen atom than a corresponding primary or secondary amine, which can negatively impact its ability to be protonated.

  • Primary ammonium (B1175870) cations (RNH₃⁺) can form three hydrogen bonds.

  • Secondary ammonium cations (R₂NH₂⁺) can form two hydrogen bonds.

  • Tertiary ammonium cations (R₃NH⁺) can form only one hydrogen bond.

G Inductive Inductive Effect (+I) of Alkyl Groups Inc_e_density Increases e⁻ density on N Inductive->Inc_e_density Steric Steric Hindrance from Alkyl Groups Dec_H_access Hinders H⁺ access to N Steric->Dec_H_access Solvation Solvation of Conjugate Acid (R₃NH⁺) Dec_conj_acid_stability Reduces stability of protonated form Solvation->Dec_conj_acid_stability Basicity Overall Basicity of N,N-Dimethylpropylamine (in aqueous solution) Inc_e_density->Basicity  INCREASES Dec_H_access->Basicity DECREASES   Dec_conj_acid_stability->Basicity DECREASES

Figure 2: Interplay of Factors Determining Basicity

Quantitative Basicity Data

The basicity of N,N-dimethylpropylamine can be compared with other amines through their respective pKa and gas-phase basicity values.

CompoundStructureTypepKa of Conjugate AcidGas-Phase Basicity (kJ/mol)
Ammonia (B1221849)NH₃-9.25854[7]
MethylamineCH₃NH₂Primary10.64896[7]
Dimethylamine(CH₃)₂NHSecondary10.73923[7]
Trimethylamine (B31210)(CH₃)₃NTertiary9.81942[7]
N,N-Dimethylpropylamine CH₃(CH₂)₂N(CH₃)₂ Tertiary 10.2 [8]931.9 [9][10]

Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.

The data shows that in the gas phase, basicity increases with alkyl substitution, with trimethylamine being more basic than dimethylamine, which is more basic than methylamine. N,N-dimethylpropylamine has a high gas-phase basicity, comparable to other tertiary amines. In aqueous solution, its pKa of 10.2 indicates it is a moderately strong base, stronger than ammonia and trimethylamine, but slightly weaker than primary and secondary methylamines where solvation is more effective.

Experimental Protocol for pKa Determination

Potentiometric titration is a precise and common method for determining the pKa of an amine.[11][12][13] The procedure involves titrating a solution of the amine with a standardized strong acid while monitoring the pH.

  • Sample Preparation: A precise quantity of N,N-dimethylpropylamine is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The amine solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette is filled with a standardized strong acid titrant, such as 0.1 M hydrochloric acid (HCl).

  • Data Acquisition: The titrant is added to the amine solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]

  • Data Analysis: A titration curve is constructed by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is determined by finding the pH at the half-equivalence point, where exactly half of the amine has been neutralized.[12][13] At this point, the concentrations of the amine and its conjugate acid are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Figure 3: Workflow for pKa Determination via Potentiometric Titration

Conclusion

The basicity of N,N-dimethylpropylamine is a multifactorial property. In the gas phase, its basicity is high, driven by the strong electron-donating inductive effects of its three alkyl substituents. In aqueous solution, this inductive effect is tempered by steric hindrance and, most significantly, by the relatively poor solvation of its bulky tertiary ammonium conjugate acid. The resulting pKa of 10.2 reflects this balance, positioning N,N-dimethylpropylamine as a moderately strong base suitable for a wide range of applications where precise pH control and catalytic activity are required. A thorough understanding of these underlying principles is essential for professionals in drug development and chemical research to effectively utilize and predict the behavior of this and related aliphatic amines.

References

Methodological & Application

Application Notes and Protocols: N,N-Dimethylpropylamine as a Catalyst in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-dimethylpropylamine (DMPA) as a catalyst in various polymerization reactions. The information is intended to guide researchers and professionals in the development of new polymeric materials.

Application in Polyurethane Foam Production

N,N-Dimethylpropylamine (DMPA) functions as a tertiary amine catalyst in the production of polyurethane foams. It can influence both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), contributing to the overall reaction profile and the final properties of the foam.[1][2] Tertiary amine catalysts are essential for controlling the curing time and the final cellular structure of the foam.[1]

Experimental Protocol: Preparation of Rigid Polyurethane Foam

This protocol describes a general method for preparing a rigid polyurethane foam using a tertiary amine catalyst like DMPA.

Materials:

  • Polyol (e.g., a sucrose-based polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • N,N-Dimethylpropylamine (DMPA) (Catalyst)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, HFOs)

Procedure:

  • In a well-ventilated fume hood, pre-mix the polyol, surfactant, blowing agent, and DMPA in a suitable container.

  • Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Add the pMDI to the mixture and stir vigorously for 10-15 seconds.

  • Immediately pour the reacting mixture into a mold.

  • Allow the foam to rise and cure at ambient temperature.

  • Post-cure the foam in an oven at 70°C for 24 hours to ensure complete reaction.

Data Presentation: Catalyst Performance Comparison

While specific data for DMPA is limited in publicly available literature, the following table provides a comparative analysis of a standard tertiary amine catalyst, Dimethylcyclohexylamine (DMCHA), with another tertiary amine catalyst (BL-17), which can serve as a reference for the expected performance characteristics when using a catalyst like DMPA.[3]

ParameterCatalyst BL-17DMCHA (Dimethylcyclohexylamine)
Chemical Structure Tertiary AmineDimethylcyclohexylamine
Appearance Clear LiquidColorless to Pale Yellow Liquid
**Density (g/cm³) **~0.85~0.83
Boiling Point (°C) >200164
Flash Point (°C) >11055
Reactivity ModerateHigh

Table 1: Comparison of physical and reactive properties of two tertiary amine catalysts for rigid polyurethane foam.[3]

Reaction Pathway: Polyurethane Formation

The following diagram illustrates the catalytic role of a tertiary amine like DMPA in the formation of polyurethane.

polyurethane_formation Polyol Polyol (R-OH) Activated_Complex Activated Complex Polyol->Activated_Complex Isocyanate Isocyanate (R'-NCO) Isocyanate->Activated_Complex Catalyst DMPA (Tertiary Amine) Catalyst->Activated_Complex activates Activated_Complex->Catalyst regenerated Polyurethane Polyurethane Activated_Complex->Polyurethane forms

Caption: Catalytic cycle of polyurethane formation.

Application in Epoxy Resin Curing

In epoxy resin systems, DMPA can be used as an accelerator for amine-based curing agents.[4] Tertiary amines can significantly speed up the curing process, reduce the curing temperature, and influence the final properties of the cured epoxy, such as its glass transition temperature (Tg).[5] It is important to note that some tertiary amines, like the related 3-dimethylaminopropylamine (B130723) (DMAPA), can also promote etherification reactions in epoxy-rich systems, which can affect the final network structure.[6]

Experimental Protocol: Accelerated Curing of DGEBA Epoxy Resin

This protocol outlines a general procedure for the curing of a Bisphenol A diglycidyl ether (DGEBA) based epoxy resin using an amine hardener and DMPA as an accelerator.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine curing agent (e.g., 4,4'-Diaminodiphenyl sulfone - DDS)

  • N,N-Dimethylpropylamine (DMPA) (Accelerator)

  • Solvent (optional, e.g., acetone)

Procedure:

  • Preheat the DGEBA epoxy resin to reduce its viscosity.

  • In a separate container, dissolve the amine curing agent and DMPA in a minimal amount of solvent if necessary.

  • Add the curing agent/accelerator mixture to the preheated epoxy resin.

  • Mix the components thoroughly until a homogeneous mixture is achieved.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a specific temperature profile (e.g., 2 hours at 150°C followed by 3 hours at 180°C for a DDS cured system).[7]

  • Allow the cured epoxy to cool down slowly to room temperature to prevent thermal stress.

Data Presentation: Effect of Tertiary Amine Accelerators on Curing

The following table presents representative data on the effect of different tertiary amine accelerators on the gel time and glass transition temperature (Tg) of an epoxy resin system. This data can be used as a reference for the expected impact of DMPA.

Accelerator (at 5.0 phr)Gel Time (hours)
Accelerator 399 ~1.5
DMP-30 ~3.0
MNP ~5.5
Glycerin ~7.0

Table 2: Effect of various accelerators on the gel time of a DGEBA epoxy resin cured with a polyetheramine hardener.[8]

Experimental Workflow: Epoxy Curing

The following diagram illustrates the workflow for the preparation and curing of an epoxy resin system with a tertiary amine accelerator.

epoxy_curing_workflow cluster_materials Materials cluster_process Process cluster_product Final Product Epoxy Epoxy Resin (DGEBA) Mixing Mixing of Components Epoxy->Mixing Hardener Amine Hardener Hardener->Mixing Accelerator DMPA Accelerator->Mixing Curing Thermal Curing Mixing->Curing CuredEpoxy Cured Epoxy Resin Curing->CuredEpoxy

Caption: Workflow for epoxy resin curing.

Signaling Pathways and Logical Relationships

The catalytic action of tertiary amines in both polyurethane and epoxy systems relies on their ability to act as nucleophiles or bases, activating the reactants and facilitating the polymerization process.

Catalytic Mechanism of Tertiary Amines

The following diagram illustrates the general mechanism of tertiary amine catalysis in polymerization.

catalytic_mechanism ReactantA Reactant A (e.g., Isocyanate, Epoxy) Intermediate Activated Intermediate ReactantA->Intermediate ReactantB Reactant B (e.g., Polyol, Amine) ReactantB->Intermediate Catalyst Tertiary Amine (DMPA) Catalyst->ReactantA activates Intermediate->Catalyst regenerated Product Polymer Intermediate->Product

Caption: General catalytic mechanism of tertiary amines.

References

Application Notes and Protocols for Dimethylpropylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropylamine refers to two isomeric compounds, N,N-dimethylpropylamine and 3-dimethylaminopropylamine (B130723) (DMAPA), both of which are versatile reagents in organic synthesis. Due to its bifunctional nature, possessing both a primary and a tertiary amine, DMAPA is more widely utilized as an intermediate and a catalyst. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on the more commonly used isomer, 3-dimethylaminopropylamine (DMAPA).

Safety and Handling

Both N,N-dimethylpropylamine and 3-dimethylaminopropylamine are flammable and corrosive liquids that require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person.

Seek immediate medical attention for all routes of exposure.

Applications in Organic Synthesis

This compound, particularly DMAPA, serves as a catalyst and an intermediate in a variety of organic reactions. Its applications range from the synthesis of surfactants and polymers to its use as a basic catalyst in condensation reactions.

Intermediate in the Synthesis of Cocamidopropyl Betaine

DMAPA is a key building block in the industrial synthesis of cocamidopropyl betaine, a widely used amphoteric surfactant in personal care products.[1][2] The synthesis is a two-step process involving the amidation of fatty acids with DMAPA, followed by quaternization.

Experimental Protocol: Synthesis of Cocamidopropyl Amide from Coconut Fatty Acid and DMAPA

Materials:

  • Coconut fatty acid (1.0 eq)

  • 3-Dimethylaminopropylamine (DMAPA) (1.05 eq)

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

Procedure:

  • To a round-bottom flask, add the coconut fatty acid.

  • Begin stirring and slowly add the 3-dimethylaminopropylamine.

  • Heat the reaction mixture to 175°C under a gentle stream of nitrogen.

  • Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a specified limit.

  • Once the reaction is complete, cool the mixture to room temperature to obtain the cocamidopropyl amide intermediate.

Table 1: Representative Data for Cocamidopropyl Amide Synthesis

Reactant 1Reactant 2Temperature (°C)Reaction Time (h)Product
Coconut Fatty AcidDMAPA1754-6Cocamidopropyl Amide
Lauric AcidDMAPA1754-6Lauramidopropyl Dimethylamine

Logical Relationship: Synthesis of Cocamidopropyl Betaine

Cocamidopropyl_Betaine_Synthesis Synthesis of Cocamidopropyl Betaine FattyAcid Fatty Acid (from Coconut Oil) Amidation Amidation FattyAcid->Amidation DMAPA 3-Dimethylaminopropylamine (DMAPA) DMAPA->Amidation Intermediate Fatty Amidoamine Intermediate Amidation->Intermediate Water Water Amidation->Water byproduct Quaternization Quaternization Intermediate->Quaternization SMCA Sodium Monochloroacetate SMCA->Quaternization CAPB Cocamidopropyl Betaine (CAPB) Quaternization->CAPB NaCl NaCl Quaternization->NaCl Acylation_Catalysis General Catalytic Cycle of Tertiary Amines in Acylation TertiaryAmine Tertiary Amine (e.g., DMAPA) Activation Activation TertiaryAmine->Activation AcylatingAgent Acylating Agent (e.g., Acyl Halide) AcylatingAgent->Activation AcylAmmonium Acyl-Ammonium Intermediate (Highly Reactive) Activation->AcylAmmonium NucleophilicAttack Nucleophilic Attack AcylAmmonium->NucleophilicAttack Nucleophile Nucleophile (Alcohol or Amine) Nucleophile->NucleophilicAttack Product Ester or Amide NucleophilicAttack->Product Regeneration Catalyst Regeneration NucleophilicAttack->Regeneration Regeneration->TertiaryAmine

References

Application Notes and Protocols: Dimethylpropylamine in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "dimethylpropylamine" can refer to several distinct chemical entities, each with specific and important applications in the pharmaceutical industry. This document provides detailed application notes and protocols for two key compounds that fall under this general name: N,N-Dimethyl-1,3-propanediamine (DMAPA) , a versatile synthetic intermediate, and 4-Dimethylaminopyridine (B28879) (DMAP) , a highly efficient acylation catalyst. Understanding the distinct roles of these molecules is crucial for researchers, scientists, and drug development professionals in optimizing synthetic routes for active pharmaceutical ingredients (APIs). These notes also briefly cover other related this compound derivatives used in pharmaceutical synthesis.

Section 1: N,N-Dimethyl-1,3-propanediamine (DMAPA)

Application Notes

N,N-Dimethyl-1,3-propanediamine (also known as 3-(Dimethylamino)-1-propylamine or DMAPA) is a versatile diamine primarily used as a synthetic intermediate in the manufacturing of various pharmaceuticals.[1][2] Its bifunctional nature, possessing both a tertiary and a primary amine, allows it to be a key building block in the synthesis of complex molecules.

Key Applications:

  • Intermediate in API Synthesis: DMAPA is a crucial component in the synthesis of several APIs. Notable examples include the analgesic Tramadol and the antidepressant Amitriptyline.[3][4]

  • Reagent for Byproduct Removal: In carbohydrate chemistry, DMAPA has been shown to be an effective reagent for the anomeric deacylation of sugars and for removing excess reagents, simplifying purification processes.

  • Surfactant and Excipient Synthesis: Derivatives of DMAPA are used in the production of surfactants and other excipients that may be used in pharmaceutical formulations.[5]

Data Presentation: Synthesis of DMAPA

The industrial production of DMAPA is typically a two-step process involving the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552) to form dimethylaminopropionitrile (DMAPN), followed by catalytic hydrogenation.[6]

ParameterValueReference
Step 1: Michael Addition
ReactantsDimethylamine, Acrylonitrile[6]
Catalyst/Additive~2% (by mass) water[6]
ProductDimethylaminopropionitrile (DMAPN)[6]
Step 2: Hydrogenation
ReactantDimethylaminopropionitrile (DMAPN)[7]
CatalystSponge nickel (e.g., Degussa MC502 with Fe and Cr promoters)[7]
Solvent/Medium3-dimethylaminopropylamine, water[7]
Additive50% NaOH / 50% KOH solution[7]
Temperature90°C[7]
Pressure7.805 atm (hydrogen)[7]
Final ProductN,N-Dimethyl-1,3-propanediamine (DMAPA) with >99.5% purity[8]

Experimental Protocols

Protocol 1: Synthesis of the Analgesic Tramadol using a DMAPA Derivative

The synthesis of Tramadol involves the Grignard reaction of 2-(dimethylaminomethyl)cyclohexanone (a derivative of DMAPA) with 3-methoxyphenylmagnesium bromide.[9]

Materials:

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Apparatus for filtration

Procedure:

  • Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in dry THF under a nitrogen atmosphere.

  • In a separate flask, dissolve 2-(dimethylaminomethyl)cyclohexanone in a mixture of 1,4-dioxane and THF (5:1 ratio).

  • Slowly add the Grignard reagent to the solution of the aminoketone at room temperature.

  • After the addition is complete, stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain a crude mixture of cis and trans isomers.

  • Treat the crude mixture with a 15% solution of hydrogen chloride in 1,4-dioxane to precipitate the hydrochloride salts.[3]

  • The overall yield for the hydrochlorides is approximately 55%.[3]

  • Recrystallize the hydrochloride salt from 1,4-dioxane to obtain pure Tramadol hydrochloride.[3]

Visualization: Logical Workflow for Tramadol Synthesis

G cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification A 3-Bromoanisole D 3-Methoxyphenylmagnesium bromide A->D B Magnesium B->D C Dry THF C->D F Reaction Mixture D->F E 2-(dimethylaminomethyl)cyclohexanone E->F G Quenching F->G H Extraction G->H I Drying and Concentration H->I J Crude Tramadol Isomers I->J K HCl Salt Formation J->K L Recrystallization K->L M Pure Tramadol HCl L->M

Caption: Workflow for the synthesis of Tramadol.

Section 2: 4-Dimethylaminopyridine (DMAP)

Application Notes

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely used in pharmaceutical synthesis.[10] Its primary application is in accelerating acylation reactions, such as esterifications and amidations, which are fundamental transformations in the synthesis of APIs.[11][12]

Key Applications:

  • Acylation Catalyst: DMAP is a superior catalyst for the acylation of alcohols, amines, and other nucleophiles, often in the presence of an acid anhydride (B1165640) or acyl chloride.[13] It is particularly effective for sterically hindered substrates.[11]

  • Esterification and Amidation: It is extensively used in the formation of ester and amide bonds, which are common linkages in drug molecules.[14][15]

  • Broad Synthetic Utility: DMAP also catalyzes other reactions such as silylations, the Baylis-Hillman reaction, and various protection/deprotection schemes.[10]

  • Pharmaceutical Production: It has been successfully applied in the industrial synthesis of drugs like acetylspiramycin, statins, and artemisinin (B1665778) succinate.[16]

Data Presentation: DMAP-Catalyzed Acylation

The catalytic efficiency of DMAP is significantly higher than that of pyridine.

ReactionCatalystRelative Rate ConstantReference
Acylation of m-chloroaniline with benzoyl chlorideN,N-dimethylaniline0.1[17]
Triethylamine (B128534)0.72[17]
Pyridine1.80[17]
4-Methylpyridine10.0[17]
DMAP 10,600 [17]
Acetylation of isopropanol (B130326) at 54°CPyridine1[17]
DMAP 2 x 104 [17]

Experimental Protocols

Protocol 2: General Procedure for DMAP-Catalyzed Acylation of an Alcohol

This protocol describes a general method for the esterification of an alcohol using an acid anhydride with DMAP as a catalyst and triethylamine as a base.

Materials:

  • Alcohol (1 equivalent)

  • Acid anhydride (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Triethylamine (2 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the alcohol in anhydrous dichloromethane, add triethylamine and DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acid anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure ester.

Visualization: Catalytic Cycle of DMAP in Acylation

G DMAP DMAP Acylpyridinium [R-CO-DMAP]+ DMAP->Acylpyridinium + Acyl Anhydride AcylAnhydride R-CO-O-CO-R AcylAnhydride->Acylpyridinium Ester R-CO-OR' Acylpyridinium->Ester + Alcohol (R'-OH) Alcohol R'-OH Alcohol->Ester ProtonatedDMAP DMAP-H+ Ester->ProtonatedDMAP + R-COO- ProtonatedDMAP->DMAP + Base Base Base (e.g., Et3N) Base->DMAP

Caption: Catalytic cycle of DMAP in acylation reactions.[11][18]

Section 3: Other this compound Derivatives in Pharmaceutical Synthesis

3,3'-Iminobis(N,N-dimethylpropylamine)

This compound serves as a building block in the synthesis of pharmaceutical intermediates. Notably, it has been used in the development of novel anticancer agents, such as antracenylisoxazole lexitropsin (B1675198) conjugates.[19]

(3-Bromo-propyl)-dimethyl-amine

This is another intermediate used in pharmaceutical synthesis. It can be used to prepare compounds like 1-(3-(N,N-dimethylamino)propyl)-3-methoxy-4-phenyl-1,6-naphthyridin-2(1H)-one through reactions involving reagents like cesium carbonate and copper iodide in a solvent such as DMSO.

This compound and its derivatives, particularly DMAPA and DMAP, are invaluable reagents in modern pharmaceutical manufacturing. DMAPA serves as a key structural component for various APIs, while DMAP provides a powerful catalytic tool for efficiently constructing essential chemical bonds. A thorough understanding of their respective applications and reaction protocols is essential for the development of robust, efficient, and scalable synthetic routes for new and existing drugs.

References

Application Notes and Protocols: Dimethylpropylamine as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropylamine (DMAPA) and its derivatives are versatile chemical intermediates utilized in the synthesis of a variety of agrochemicals, including insecticides and fungicides.[1][2][3] The presence of both a primary and a tertiary amine group in its structure allows for diverse chemical modifications, making it a valuable building block in the development of novel active ingredients.[1] This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals using this compound-derived precursors.

I. Insecticide Synthesis: Nereistoxin (B154731) Analogs

Nereistoxin, a natural product isolated from the marine annelid Lumbriconereis heteropoda, acts by blocking the nicotinic acetylcholine (B1216132) receptor in insects.[1] Synthetic analogs of nereistoxin, such as Cartap (B107815) and Bensultap, have been developed as commercial insecticides.[1] A key intermediate in the synthesis of these analogs is a dichlorinated derivative of this compound.

A. Synthesis of 2,3-dichloro-N,N-dimethylpropylamine hydrochloride

A crucial precursor for nereistoxin-based insecticides is 2,3-dichloro-N,N-dimethylpropylamine. This intermediate can be synthesized from N,N-dimethylallylamine. The process involves the hydrochlorination of the double bond followed by chlorination.

Experimental Protocol: Synthesis of 2,3-dichloro-N,N-dimethylpropylamine hydrochloride

This protocol is based on the method described in Chinese patent CN1033378A.[4]

Materials:

  • N,N-dimethylallylamine

  • Anhydrous nonpolar organic solvent (e.g., 1,2-dichloroethane)

  • Dry hydrogen chloride (HCl) gas

  • Dry chlorine (Cl₂) gas

  • 30% Sodium hydroxide (B78521) (NaOH) solution

  • Ice-salt bath

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet tube, and a cooling system, dissolve N,N-dimethylallylamine in an anhydrous nonpolar organic solvent.

  • Cool the mixture to a low temperature using an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the solution to effect salification.

  • Once salification is complete, bubble dry chlorine gas through the reaction mixture to achieve dichlorination.

  • Upon completion of the reaction, add water and stir. Allow the layers to separate.

  • Neutralize the aqueous layer with a 30% NaOH solution to a pH of 9 or greater.

  • Allow the layers to separate and collect the organic layer containing the free base of 2,3-dichloro-N,N-dimethylpropylamine.

  • The product can be further purified by distillation. The yield and purity are reported to be around 95%.[5]

Logical Relationship: Synthesis of Dichlorinated Intermediate

G cluster_start Starting Material cluster_process Reaction Steps cluster_product Intermediate Product N,N-dimethylallylamine N,N-dimethylallylamine Hydrochlorination (dry HCl) Hydrochlorination (dry HCl) N,N-dimethylallylamine->Hydrochlorination (dry HCl) Step 1 Chlorination (dry Cl2) Chlorination (dry Cl2) Hydrochlorination (dry HCl)->Chlorination (dry Cl2) Step 2 2,3-dichloro-N,N-dimethylpropylamine 2,3-dichloro-N,N-dimethylpropylamine Chlorination (dry Cl2)->2,3-dichloro-N,N-dimethylpropylamine

Caption: Synthesis of the key dichlorinated intermediate.

B. Synthesis of Cartap Hydrochloride

Cartap is a nereistoxin insecticide synthesized from the dichlorinated this compound intermediate.

Experimental Protocol: Synthesis of Cartap Hydrochloride

This protocol is derived from the method described in Chinese patent CN106748937A.[6]

Materials:

  • 1-(N,N-dimethylamino)-2,3-dichloropropane (from section I.A)

  • Carbonyl sulfide (B99878) (COS)

  • Ammonia (NH₃)

  • Sodium hydroxide (NaOH)

  • Polar solvent (e.g., water, methanol (B129727), ethanol)

  • Concentrated hydrochloric acid (HCl)

  • Cryosel ethanol (B145695) bath

Procedure:

  • Preparation of the Intermediate (Monothiocarbamate): In a reaction vessel, react carbonyl sulfide, ammonia, and an alkali (e.g., NaOH) in a polar solvent to form the single thiocarbamate intermediate.

  • Substitution Reaction: React the intermediate from step 1 with 1-(N,N-dimethylamino)-2,3-dichloropropane.

  • Acidification: Cool the reaction mixture to 0-10°C using a cryosel ethanol bath. Dropwise, add concentrated hydrochloric acid to acidify the mixture and precipitate the Cartap hydrochloride.

  • Isolation: After the addition of HCl, continue to cool the mixture to 0°C and stir for 1 hour. Collect the white, needle-shaped crystals by filtration. Wash the crystals with cold methanol and dry to obtain Cartap hydrochloride.

Quantitative Data: Cartap Synthesis

ParameterValueReference
Purity99.48%[6]
Yield82.06%[6]
Melting Point182.1 - 183.5 °C[6]

II. Fungicide Synthesis: Application of a this compound-Derived Reagent

While not a direct precursor incorporated into the final structure, a derivative of this compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), is a widely used coupling agent in the synthesis of various biologically active molecules, including fungicides.

A. Synthesis of Novel Fungicides using EDCI

EDCI is utilized to facilitate the formation of amide bonds. In the context of agrochemicals, it can be used to couple carboxylic acids with amines to produce novel fungicidal compounds.

Experimental Workflow: Fungicide Synthesis via EDCI Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction cluster_product Product Aromatic Acid Aromatic Acid Amide Coupling Amide Coupling Aromatic Acid->Amide Coupling Dehydroabietylamine (B24195) Dehydroabietylamine Dehydroabietylamine->Amide Coupling EDCI EDCI EDCI->Amide Coupling DMAP DMAP DMAP->Amide Coupling CH2Cl2 CH2Cl2 CH2Cl2->Amide Coupling Solvent Aromatic Carboxamide Fungicide Aromatic Carboxamide Fungicide Amide Coupling->Aromatic Carboxamide Fungicide

Caption: General workflow for fungicide synthesis using EDCI.

Experimental Protocol: Synthesis of Aromatic Carboxamide Fungicides

This protocol is adapted from the synthesis of novel aromatic carboxamides of dehydroabietylamine with potential fungicidal activity.

Materials:

  • Aromatic acid

  • Dehydroabietylamine

  • 1-Ethyl-3-(3-dimethylpropylamine)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

Procedure:

  • Dissolve the aromatic acid (1.20 mmol) and dehydroabietylamine (1.0 mmol) in 10 mL of CH₂Cl₂ in a reaction flask.

  • Add EDCI (1.20 mmol) and DMAP (0.10 mmol) to the solution.

  • Stir the mixture at 25°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic phase with water (3 x 10 mL) and then with brine (3 x 10 mL).

  • Dry the organic phase and concentrate it in vacuo to obtain the crude product.

  • The final product can be further purified by column chromatography.

III. Herbicide Formulation: Clopyralid (B1669233) Dimethylamine (B145610) Salt

In the context of herbicides, dimethylamine (a related compound to this compound) is used to form a salt with the active ingredient clopyralid. This formulation enhances the solubility and stability of the herbicide. While not a synthesis where this compound acts as a precursor that is incorporated into the final molecule's covalent structure, it is an important application of closely related amines in agrochemical formulations.

Signaling Pathway: Auxin Mimic Herbicides

G cluster_herbicide Herbicide cluster_plant Plant Cell Clopyralid (Auxin Mimic) Clopyralid (Auxin Mimic) Auxin Receptors Auxin Receptors Clopyralid (Auxin Mimic)->Auxin Receptors Binds to Uncontrolled Cell Division Uncontrolled Cell Division Auxin Receptors->Uncontrolled Cell Division Vascular Tissue Destruction Vascular Tissue Destruction Uncontrolled Cell Division->Vascular Tissue Destruction Plant Death Plant Death Vascular Tissue Destruction->Plant Death

Caption: Mode of action for auxin mimic herbicides like clopyralid.

Clopyralid is a synthetic auxin herbicide that disrupts plant growth by mimicking the plant hormone auxin, leading to uncontrolled cell division and ultimately, plant death.[7] The formation of a dimethylamine salt improves its handling and application properties.

Quantitative Data: Efficacy of a Clopyralid Formulation

A field trial evaluated a dual-salt formulation of clopyralid for the control of volunteer faba beans and blue lupins in wheat.

Weed SpeciesFormulationApplication RateControl (%)Reference
Volunteer Faba BeansClopyralid dual-salt180 g ae/haNot specified[8]
Blue LupinsClopyralid dual-salt180 g ae/haNot specified[8]

Note: The reference indicates the trial was conducted but does not provide specific percentage control values in the accessible text.

Conclusion

This compound and its derivatives are valuable precursors and reagents in the synthesis and formulation of a range of agrochemicals. The protocols and data presented here illustrate the utility of these compounds in creating effective insecticides and fungicides. Further research into novel derivatives and their applications holds the potential for the development of next-generation crop protection agents.

References

Quantitative Analysis of Dimethylpropylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylpropylamine (DMPA), a tertiary aliphatic amine, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and as a catalyst in industrial processes such as the "cold box" foundry method. Its presence as a residual impurity or its concentration in various matrices requires sensitive and reliable analytical methods for quantification. This document provides detailed application notes and protocols for the determination of DMPA using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC). These methods are applicable to a range of sample types, from workplace air to pharmaceutical and cosmetic products.

Analytical Methods and Protocols

A variety of chromatographic techniques can be employed for the quantification of DMPA. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of DMPA. Due to its lack of a strong chromophore, direct UV detection is challenging. Therefore, methods often involve derivatization to introduce a UV-active or fluorescent tag, or utilize alternative detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).

Application Note: Analysis of DMPA in Pharmaceutical Intermediates using HPLC with UV Detection after Derivatization

This method is suitable for the quantification of residual DMPA in non-aqueous samples, such as in the synthesis of aminoamides.[1][2] Derivatization with salicylaldehyde (B1680747) forms a Schiff base, which can be readily detected by a UV detector.[1][2]

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of DMPA in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standards to achieve an expected DMPA concentration within the calibration range.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution, add 100 µL of a 1% (v/v) solution of salicylaldehyde in the same solvent.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at a wavelength of 254 nm.

    • Column Temperature: 30 °C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the DMPA-salicylaldehyde derivative against the concentration of the standards.

    • Determine the concentration of DMPA in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of DMPA:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare DMPA Standards Derivatization Add Salicylaldehyde React for 30 min Standard_Prep->Derivatization Sample_Prep Prepare Sample Solution Sample_Prep->Derivatization HPLC_Injection Inject into HPLC System Derivatization->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantify Determine DMPA Concentration Detection->Quantify Calibration->Quantify

Caption: Workflow for the quantification of DMPA by HPLC with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like DMPA. It is particularly well-suited for complex matrices and for trace-level quantification.

Application Note: Determination of DMPA as an Impurity in Solvents

This method is designed for the quantification of trace levels of DMPA in industrial solvents, such as N,N-dimethylformamide (DMF).[4][5] To overcome matrix interference and improve chromatographic performance, DMPA is derivatized with benzoyl chloride.[4][5]

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of DMPA in a suitable solvent (e.g., methanol) at 1000 µg/mL.

    • Create working standards by serial dilution to cover the expected concentration range of the impurity.

  • Sample Preparation:

    • Dilute the solvent sample with methanol (B129727) to bring the potential DMPA concentration into the calibration range.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample, add 50 µL of benzoyl chloride.

    • Vortex the mixture and allow it to react at room temperature. The reaction forms N,N-dimethylbenzamide.[4][5]

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as an Rtx-5 amine (30 m x 0.32 mm x 1.50 µm).[4][5]

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[4][5]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 20 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for the N,N-dimethylbenzamide derivative.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the derivatized DMPA against the concentration.

    • Calculate the concentration of DMPA in the sample from the calibration curve.

Workflow for GC-MS Analysis of DMPA:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Standard_Prep Prepare DMPA Standards Derivatization Add Benzoyl Chloride Standard_Prep->Derivatization Sample_Prep Prepare Sample Solution Sample_Prep->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection Separation Capillary GC Column Separation GC_Injection->Separation Detection Mass Spectrometry Detection (SIM/Scan) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantify Determine DMPA Concentration Detection->Quantify Calibration->Quantify

Caption: Workflow for the quantification of DMPA by GC-MS with derivatization.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species, including protonated amines. It is particularly useful for analyzing DMPA in aqueous samples and in air samples after collection on an acidic medium.

Application Note: Analysis of DMPA in Workplace Air

This method describes the quantification of DMPA in workplace air samples collected on acid-impregnated filters. The analysis is performed by ion chromatography with conductivity detection.[6][7]

Experimental Protocol:

  • Sample Collection:

    • Draw a known volume of air through a quartz fiber filter impregnated with methanesulfonic acid (MSA) using a calibrated sampling pump at a flow rate of 0.5 L/min for a recommended time of two hours.[6][7]

  • Sample Preparation:

    • Transfer the filter to a vial containing 10 mL of an extraction solution (e.g., 10 mM methanesulfonic acid).[8]

    • Desorb the amines from the filter by ultrasonication for 15 minutes.[6]

    • Filter the extract through a 0.45 µm syringe filter before analysis.[6]

  • Standard Preparation:

    • Prepare a multi-component stock solution containing DMPA and other relevant amines in the extraction solution.[6][7]

    • Prepare a series of calibration standards by diluting the stock solution.

  • IC Conditions:

    • Column: A cation-exchange column suitable for the separation of aliphatic amines (e.g., Dionex IonPac CS19).[1]

    • Eluent: An acidic eluent, such as methanesulfonic acid (e.g., 25 mM).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity detection.

    • Column Temperature: 30 °C.

  • Quantification:

    • Create a calibration curve by plotting the peak area of DMPA against the concentration of the standards.

    • Determine the concentration of DMPA in the sample extract and calculate the airborne concentration based on the volume of air sampled.

Workflow for Ion Chromatography Analysis of DMPA:

IC_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Ion Chromatography Analysis cluster_quant Quantification Sampling Draw Air Through Acid-Impregnated Filter Desorption Desorb with MSA Solution (Ultrasonication) Sampling->Desorption Filtration Filter Extract Desorption->Filtration IC_Injection Inject into IC System Filtration->IC_Injection Separation Cation-Exchange Separation IC_Injection->Separation Detection Suppressed Conductivity Detection Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantify Determine DMPA Concentration Detection->Quantify Calibration->Quantify

Caption: Workflow for the quantification of airborne DMPA by Ion Chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. The values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)Ion Chromatography
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.02 - 0.05 mg/m³ (air)
Limit of Quantification (LOQ) 0.5 - 2 µg/mL0.05 - 0.5 µg/mL≈1 mg/kg (cosmetics)[9], 0.07 - 6.32 µg/L (water)[10]
Linearity (r²) > 0.99> 0.99> 0.997[10]
Accuracy (Recovery) 95 - 105%80 - 110%[4][5]90 - 110%[9]
Precision (%RSD) < 5%< 10%< 6%[9]

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the quantification of dimethylpropylamine in a variety of matrices. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample. Proper method validation is crucial to ensure the accuracy and precision of the results. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of DMPA.

References

Application Note: Analysis of N,N-Dimethylpropylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylpropylamine (also known as Dimethylpropylamine, CAS No. 926-63-6) is an aliphatic tertiary amine used in various chemical syntheses.[1][2] Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical method for the identification and quantification of N,N-Dimethylpropylamine. This application note provides a detailed protocol for the GC-MS analysis of N,N-Dimethylpropylamine, including sample preparation, instrument parameters, and data analysis. The methodologies presented are synthesized from established practices for the analysis of volatile amines and related compounds.

Experimental Protocol

This protocol outlines the procedure for the analysis of N,N-Dimethylpropylamine in a solvent matrix.

1. Sample Preparation

For analysis of N,N-Dimethylpropylamine as a raw material or in a simple solvent matrix, a direct injection following dilution is typically sufficient. For more complex matrices, such as in biological samples or environmental swabs, a sample extraction may be necessary. An example of a liquid-liquid extraction procedure is provided below.

  • Materials:

    • N,N-Dimethylpropylamine standard

    • Methanol (or other suitable solvent)

    • 4% Sodium Hydroxide (B78521) solution

    • Ethyl Acetate (B1210297) (or other suitable extraction solvent)

    • Anhydrous Sodium Sulfate

    • Separatory funnel

    • GC vials

  • Procedure:

    • Prepare a stock solution of N,N-Dimethylpropylamine in methanol.

    • Create a series of calibration standards by serially diluting the stock solution with methanol.

    • For sample extraction (if required), accurately weigh the sample into a separatory funnel.

    • Add 5 mL of 4% sodium hydroxide solution and mix.

    • Add 10 mL of ethyl acetate and shake vigorously to perform the extraction.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Dry the organic layer by passing it through anhydrous sodium sulfate.

    • Transfer an aliquot of the dried extract or the diluted sample into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of N,N-Dimethylpropylamine. These are based on data from the NIST Chemistry WebBook and general methods for amine analysis.[1]

Parameter Condition
Gas Chromatograph
ColumnApiezon L packed column (or equivalent non-polar capillary column, e.g., DB-1, HP-5ms)
Carrier GasHelium
Injection ModeSplitless
Injector Temperature250 °C
Oven ProgramIsothermal at 80-100 °C[1] or a temperature gradient for improved separation (e.g., 50 °C for 2 min, then ramp to 250 °C at 10 °C/min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 30-200
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Quantitative Data

The following table summarizes key quantitative parameters for the analysis of related amines, which can serve as a reference for the expected performance of the N,N-Dimethylpropylamine method.

Analyte Matrix Method Limit of Quantification (LOQ)
Dimethylaminopropylamine (DMAPA)Cosmetics & PharmacyGC-MS≈1 mg/kg[3]
N,N-Dimethylaminopropyl chloride (DMPC)Drug SubstanceGC-MS/MS0.026 µg/g
Various Aliphatic AminesWorkplace AirHeadspace GC-MS0.002–0.057 mg/m³[4]

Mass Spectrum

The electron ionization mass spectrum of N,N-Dimethylpropylamine is characterized by a prominent base peak at m/z 58. The molecular ion peak at m/z 87 is also observable.

m/z Relative Intensity (%) Assignment
4245[C3H6]+
4430[C2H6N]+
58100[C3H8N]+ (Base Peak)
7225[C4H10N]+
8715[C5H13N]+ (Molecular Ion)

Data is representative and based on the NIST Mass Spectrometry Data Center.[2]

Derivatization (Optional)

For certain applications, derivatization may be employed to improve chromatographic performance and sensitivity, although it is not always necessary for a tertiary amine like N,N-Dimethylpropylamine.[5][6][7] Common derivatization techniques for amines include acylation or silylation.[5] This involves reacting the analyte with a derivatizing agent to form a less polar and more volatile derivative.

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution Extraction Liquid-Liquid Extraction (Optional) Sample->Extraction Vial Transfer to GC Vial Dilution->Vial Drying Drying with Na2SO4 Extraction->Drying Drying->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Detection->Library_Search Quantification Quantification Peak_Integration->Quantification Library_Search->Quantification Report Report Generation Quantification->Report

References

Application Notes and Protocols for N,N-Dimethylpropylamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and use of N,N-Dimethylpropylamine (DMAPA) in a laboratory environment. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of experimental procedures.

Overview and Properties

N,N-Dimethylpropylamine is a colorless, volatile, and flammable liquid with a characteristic amine odor.[1][2][3] It is a tertiary amine that is very soluble in water and soluble in organic solvents.[3][4] Due to its basic nature, it reacts exothermically with acids.[5] It is an important intermediate and catalyst in various chemical syntheses.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for N,N-Dimethylpropylamine.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC5H13N[1][4]
Molecular Weight87.16 g/mol [1][4]
AppearanceColorless liquid[1][4]
OdorStrong amine-like[3]
Boiling Point65-68 °C[6]
Melting Point-95 °C[4]
Flash Point-18 °C (Closed Cup)
Density0.71-0.72 g/cm³ at 20 °C[6]
Solubility in WaterVery soluble[4]
Vapor Pressure144 mmHg at 20 °C
pKa (Conjugate Acid)10.2[1]

Table 2: Hazard and Safety Information

Hazard ClassificationGHS PictogramsPrecautionary Statements
Flammable Liquid (Category 2)🔥P210, P233, P240, P241, P242, P243
Acute Toxicity, Oral (Category 4)P301+P312, P330
Acute Toxicity, Inhalation (Category 3)💀P261, P304+P340, P311
Skin Corrosion/Irritation (Category 1B)corrosiveP260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310
Serious Eye Damage/Eye Irritation (Category 1)corrosiveP280, P305+P351+P338, P310

Handling and Storage Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling N,N-Dimethylpropylamine to prevent exposure.

  • Eye Protection: Chemical splash goggles and a face shield are required.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or tears before use.[7]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential. For larger quantities or in case of a potential splash, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All handling of N,N-Dimethylpropylamine should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Safe Handling Procedures
  • Work Area: Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[5][8] Use non-sparking tools.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[4] N,N-Dimethylpropylamine can react violently with these substances.

  • Heating: Keep away from heat, sparks, open flames, and other ignition sources.[5][8] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][4]

  • Dispensing: When transferring the liquid, use a properly functioning dispensing system or pour carefully to minimize splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Requirements

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

  • Location: Store in a cool, dry, dark, and well-ventilated area away from incompatible materials.[4] A dedicated flammable liquid storage cabinet is recommended.

  • Containers: Keep containers tightly closed to prevent the escape of vapors and contamination.[5]

  • Inert Atmosphere: For long-term storage, consider keeping under an inert atmosphere, such as nitrogen, to prevent degradation.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following provides a general methodology for a reaction where N,N-Dimethylpropylamine is used as a basic catalyst. This protocol emphasizes the safe handling of the amine.

General Protocol: Base-Catalyzed Acylation of an Alcohol

Objective: To illustrate the safe use of N,N-Dimethylpropylamine as a catalyst for the acylation of a primary alcohol with an acid chloride.

Materials:

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • Acid chloride (e.g., acetyl chloride)

  • N,N-Dimethylpropylamine (as catalyst)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Appropriate glassware (round-bottom flask, addition funnel, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: Assemble the reaction glassware inside a certified chemical fume hood. Ensure all glassware is dry. The round-bottom flask should be equipped with a magnetic stir bar.

  • Reagent Preparation: In the fume hood, dissolve the primary alcohol in the anhydrous solvent in the round-bottom flask.

  • Catalyst Addition: With stirring, carefully add a catalytic amount of N,N-Dimethylpropylamine to the alcohol solution using a syringe or a calibrated micropipette.

  • Acid Chloride Addition: Slowly add the acid chloride to the reaction mixture dropwise from an addition funnel over a period of 15-30 minutes. An exothermic reaction may occur; maintain the desired reaction temperature using an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the amine catalyst.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by an appropriate method, such as column chromatography or distillation.

Safety Note: The work-up procedure involving the addition of sodium bicarbonate should be performed with caution as gas evolution (CO2) will occur.

Emergency Procedures

Spills and Leaks
  • Small Spills: Eliminate all ignition sources.[1][4] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1] Place the absorbed material in a sealed container for proper waste disposal.

  • Large Spills: Evacuate the area immediately. Alert emergency responders. Prevent the spill from entering drains or waterways.[4]

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Waste Disposal

All waste containing N,N-Dimethylpropylamine must be treated as hazardous waste. Collect waste in a properly labeled, sealed container. Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and storage of N,N-Dimethylpropylamine in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage_cleanup Storage & Cleanup cluster_emergency Emergency start Start: Need to use N,N-Dimethylpropylamine sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) sds->ppe hood Verify Chemical Fume Hood is operational ppe->hood ground Ground and Bond containers hood->ground dispense Dispense required amount (Use non-sparking tools) ground->dispense reaction Perform experiment in fume hood dispense->reaction spill Spill Occurs dispense->spill Potential Hazard storage Return to designated flammable storage cabinet reaction->storage first_aid Exposure Occurs reaction->first_aid Potential Hazard cleanup Clean work area storage->cleanup waste Dispose of waste in labeled hazardous waste container cleanup->waste end End waste->end spill_response Follow Spill Response Protocol spill->spill_response first_aid_response Follow First Aid Measures first_aid->first_aid_response

Safe handling workflow for N,N-Dimethylpropylamine.

References

Application Notes and Protocols for the Scale-Up Synthesis of Polyurethane Foams Using Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) foams are versatile polymers widely utilized across numerous industries, from insulation and construction to automotive and biomedical applications. The synthesis of PU foams involves the exothermic reaction of a polyisocyanate with a polyol, facilitated by catalysts and other additives. Amine catalysts, particularly tertiary amines, are crucial in controlling the reaction kinetics, specifically the competing gelling (urethane formation) and blowing (urea and carbon dioxide formation) reactions. This balance dictates the final properties of the foam, such as density, cell structure, and mechanical strength.[1][2][3]

This document provides detailed application notes and protocols for the scale-up synthesis of polyurethane foams using dimethylpropylamine (DMPA) as a catalyst. While less common than other tertiary amines like triethylenediamine (TEDA), DMPA can be an effective catalyst. These guidelines offer a starting point for formulation development and process scale-up, with a focus on achieving consistent and desirable foam properties.

Role of this compound in Polyurethane Foam Synthesis

This compound is a tertiary amine catalyst that influences both the gelling and blowing reactions in polyurethane foam formation.[4] The lone pair of electrons on the nitrogen atom catalyzes the reaction between the isocyanate and polyol (gelling) and the reaction between the isocyanate and water (blowing). The catalytic activity is influenced by its basicity and steric hindrance.

The primary functions of this compound in the formulation are:

  • Accelerating Reaction Speed: It significantly increases the rate of both the gelling and blowing reactions, which is essential for industrial production.[1]

  • Influencing Foam Structure: By balancing the gelling and blowing reactions, it helps determine the foam's cellular structure, including cell size and whether the cells are open or closed.[1][2]

  • Controlling Curing Time: The concentration of DMPA affects the time it takes for the foam to become tack-free and fully cured.

Data Presentation: Representative Formulations and Expected Properties

The following tables provide representative formulations for rigid and flexible polyurethane foams using this compound as a catalyst. These are starting points and will likely require optimization based on the specific raw materials and desired final properties.

Table 1: Representative Rigid Polyurethane Foam Formulation

ComponentParts by Weight (pbw)Function
Polymeric MDI (pMDI)151Isocyanate
Polyether Polyol (OH value ~450 mg KOH/g)100Polyol
This compound (DMPA)1.0 - 2.5Catalyst
Silicone Surfactant1.5 - 2.5Cell Stabilizer
Water3.0 - 4.0Blowing Agent
Isocyanate Index 110

Table 2: Expected Properties of Rigid Polyurethane Foam with DMPA

PropertyTest Method (ASTM)Expected Value
Core DensityD162230 - 40 kg/m ³
Compressive Strength (parallel to rise)D1621150 - 250 kPa
Closed-Cell ContentD2856> 90%
Thermal ConductivityC5180.022 - 0.028 W/m·K

Table 3: Representative Flexible Polyurethane Foam Formulation

ComponentParts by Weight (pbw)Function
Toluene Diisocyanate (TDI 80/20)To IndexIsocyanate
Polyether Polyol (OH value ~56 mg KOH/g)100Polyol
This compound (DMPA)0.1 - 0.5Gelling/Blowing Catalyst
Stannous Octoate (T-9)0.1 - 0.3Gelling Co-catalyst
Silicone Surfactant0.8 - 1.5Cell Stabilizer
Water3.0 - 5.0Blowing Agent
Isocyanate Index 105 - 115

Table 4: Expected Properties of Flexible Polyurethane Foam with DMPA

PropertyTest Method (ASTM)Expected Value
Core DensityD357425 - 35 kg/m ³
Indentation Force Deflection (IFD) @ 25%D3574100 - 150 N
Tensile StrengthD357480 - 120 kPa
Elongation at BreakD3574100 - 150%
AirflowD35742.0 - 4.0 cfm

Experimental Protocols

Safety Precautions
  • Work in a well-ventilated area, preferably under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Isocyanates are respiratory sensitizers; use appropriate respiratory protection.

  • This compound is flammable and corrosive; handle with care and avoid sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Laboratory-Scale Synthesis (Batch Process)

This protocol is for a 2 kg batch. Adjust quantities as needed.

Materials and Equipment:

  • Top-pan balance (accurate to 0.1 g)

  • 2 L disposable paper or plastic cup

  • High-torque mechanical stirrer with a dispersion blade

  • Thermocouple or infrared thermometer

  • Fume hood

  • Mold (e.g., 30 x 30 x 30 cm cardboard box lined with plastic)

  • Stopwatch

Procedure:

  • Preparation:

    • Ensure all chemicals are at ambient temperature (23 ± 2 °C).

    • Pre-weigh all components into separate, clean containers.

  • Mixing (Part B - Polyol Side):

    • In the 2 L cup, add the polyether polyol.

    • While stirring at a low speed (approx. 500 rpm), add the silicone surfactant, this compound, and water.

    • Increase the mixing speed to 2000-3000 rpm for 30-60 seconds to ensure a homogeneous mixture.

  • Mixing (Part A - Isocyanate Side) and Foaming:

    • Add the pre-weighed isocyanate (pMDI or TDI) to the polyol mixture.

    • Immediately start mixing at high speed (3000-5000 rpm) for 5-10 seconds. The mixture will start to change color and viscosity.

    • Quickly pour the reacting mixture into the prepared mold.

  • Curing and Observation:

    • Record the following reaction times:

      • Cream time: Time from the start of mixing until the mixture starts to rise and turn creamy.

      • Gel time (String time): Time when the foam becomes tacky and forms strings when touched with a spatula.

      • Tack-free time: Time when the foam surface is no longer sticky to the touch.

      • End of rise time: Time when the foam has reached its maximum height.

    • Allow the foam to cure in the mold for at least 24 hours at ambient temperature before demolding.

  • Post-Curing and Sample Preparation:

    • After demolding, allow the foam block to post-cure for an additional 3-5 days at ambient conditions before cutting and testing.

    • Cut samples for physical property testing according to the relevant ASTM standards.

Scale-Up Synthesis (Pilot-Scale Batch Process)

This protocol is for a 50 kg batch.

Equipment:

  • Jacketed and temperature-controlled mixing vessel (stainless steel)

  • High-torque, variable-speed mechanical stirrer with a high-shear mixing head

  • Calibrated pumps or mass flow meters for accurate raw material addition

  • Large, prepared mold

  • Ventilation system to handle fumes

  • Infrared temperature sensor

Procedure:

  • Raw Material Preparation:

    • Ensure all raw materials are within the specified temperature range (typically 20-25°C). Use the jacketed vessel to pre-condition the polyol blend if necessary.

  • Mixing:

    • Pump the required amount of polyol into the mixing vessel.

    • Sequentially add the silicone surfactant, this compound, and water to the polyol while mixing at a low speed to ensure homogenization. This is the "B-side" or "resin" blend.

    • Increase the mixing speed to create a vortex and ensure all components are well-dispersed.

  • Dispensing and Foaming:

    • Simultaneously pump the B-side blend and the isocyanate (A-side) through a static or dynamic mix head at the correct ratio.

    • Dispense the reacting mixture into the large mold, ensuring an even distribution.

  • Curing:

    • Monitor the exothermic reaction temperature using an infrared sensor.

    • Allow the foam to cure in the mold for at least 24 hours. Curing time may vary depending on the foam's mass and the ambient temperature.

  • Demolding and Storage:

    • Once the foam is sufficiently cured and has cooled, demold the block.

    • Store the foam block in a well-ventilated area for 3-7 days for complete curing and to allow any residual blowing agent to diffuse.

  • Quality Control:

    • Cut samples from different sections of the foam block (top, middle, bottom) to test for density, compressive strength, and other relevant properties to ensure uniformity.[5][6]

Visualization of Workflows and Pathways

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Reactions cluster_products Products Isocyanate Polyisocyanate (R-NCO) Gelling Gelling Reaction Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Polyol Polyol (R'-OH) Polyol->Gelling Water Water (H₂O) Water->Blowing DMPA This compound (DMPA) DMPA->Gelling Catalyzes DMPA->Blowing Catalyzes Urethane Polyurethane (Polymer Network) Gelling->Urethane Urea Polyurea (Hard Segments) Blowing->Urea CO2 Carbon Dioxide (CO₂) Blowing->CO2 CO2->Urethane Foaming

Caption: Chemical pathways in polyurethane foam synthesis catalyzed by DMPA.

Scale-Up Experimental Workflow

G Start Start: Raw Material QC Prep Raw Material Preparation (Temperature Conditioning) Start->Prep Mixing Component Mixing (Polyol, DMPA, Water, Surfactant) Prep->Mixing Dispensing Mixing & Dispensing (A + B Components) Mixing->Dispensing Curing Foam Curing in Mold (24 hours) Dispensing->Curing Demolding Demolding Curing->Demolding PostCuring Post-Curing (3-7 days) Demolding->PostCuring Testing Quality Control Testing (ASTM Standards) PostCuring->Testing End End: Finished Product Testing->End

Caption: Workflow for the scale-up batch production of polyurethane foam.

Troubleshooting for Scale-Up Production

IssuePotential Cause(s)Recommended Solution(s)
Foam Collapse - Imbalance in catalyst (too much blowing, not enough gelling).- Incorrect mixing ratio.- Low reactivity of raw materials.- Adjust the ratio of DMPA to any co-catalyst (e.g., tin catalyst).- Calibrate dispensing equipment.- Check raw material quality and storage conditions.
Coarse Cell Structure - Inadequate mixing.- Incorrect surfactant level.- High exotherm.- Increase mixing speed or improve mix head design.- Optimize surfactant concentration.- Control initial raw material temperatures.
Foam Shrinkage - High proportion of closed cells.- Insufficient curing before demolding.- Introduce a cell-opening additive or adjust catalyst package.- Increase in-mold cure time.
Density Gradient in Foam Block - Poor flow of the reacting mixture.- Premature gelling.- Adjust catalyst concentration to delay gel time.- Optimize pouring pattern into the mold.
Scorching (Center Discoloration) - Excessive heat generation in the center of the foam block due to high exotherm.- Reduce the batch size.- Lower the initial temperature of the raw materials.- Use a less reactive catalyst package or a delayed-action catalyst.

Conclusion

The scale-up synthesis of polyurethane foams using this compound requires careful control over the formulation and processing parameters. The provided application notes and protocols offer a comprehensive starting point for researchers and professionals. It is imperative to conduct initial laboratory-scale trials to optimize the formulation for the desired foam properties before proceeding to pilot-scale and full production. Adherence to safety protocols is paramount throughout the entire process.

References

Application Note: Experimental Setup for Reactions Involving Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols and safety guidelines for handling and utilizing N,N-Dimethylpropylamine (DMPA) in chemical reactions. It includes a comprehensive case study on the catalytic synthesis of DMPA, presenting quantitative data and a detailed experimental workflow. Additionally, safety precautions, and analytical methods are outlined to ensure safe and effective experimentation.

Introduction

N,N-Dimethylpropylamine (DMPA) is a versatile tertiary amine utilized in a range of chemical processes. It serves as a catalyst, a building block for pharmaceutical intermediates, and is employed in industrial applications such as the "Cold-Box" process for foundry sand core production.[1][2] Its utility stems from the reactivity of the tertiary amine group. This document provides a detailed guide for researchers on the experimental setup for reactions involving DMPA, with a focus on safety and reproducibility.

Safety Precautions

N,N-Dimethylpropylamine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[3][4] Inhalation may cause toxic effects.[3][4] Therefore, strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[5][6][7] Use explosion-proof electrical and ventilating equipment.[6][8] A safety shower and eye wash station must be readily accessible.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., PVC or neoprene), a flame-retardant lab coat, and closed-toe shoes. Trousers should be worn outside of boots to prevent spills from entering footwear.

    • Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[6][7]

  • Handling:

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][6][8] No smoking.[6][8]

    • Ground and bond containers and receiving equipment to prevent static discharge.[8] Use only non-sparking tools.[5][8]

    • Avoid contact with skin, eyes, and clothing.[5][7] Do not breathe vapors or mists.[5][8]

    • Do not mix with acids, as this can cause a vigorous exothermic reaction.[3][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from sunlight.[5][8]

  • Spill and Waste Disposal: In case of a spill, remove all ignition sources and ventilate the area.[5] Absorb the spill with inert material (e.g., sand, earth) and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[5]

Case Study: Catalytic Synthesis of N,N-Dimethylpropylamine

This section details the synthesis of DMPA from dimethylamine (B145610) and propyl alcohol, based on a patented industrial process.[1][9] This reaction is performed in the gaseous phase over a hydrogenation catalyst.[1]

Experimental Protocol
  • Catalyst Activation: A reduced pelleted nickel hydrogenation catalyst is placed in a fixed-bed reactor and activated according to the manufacturer's specifications.[1] Other suitable catalysts include cobalt, cobalt oxide, or nickel oxide.[1][9]

  • Reaction Setup:

    • The reaction is carried out in a continuous flow reactor system.

    • Hydrogen, dimethylamine, and propyl alcohol are introduced into the reactor in the gaseous phase.[1]

    • The molar ratio of dimethylamine to propyl alcohol is maintained between 0.07 and 0.5.[1][9]

    • The molar ratio of hydrogen to propyl alcohol is maintained between 3 and 10.[1]

  • Reaction Conditions:

    • The reaction is conducted at a pressure between 1 and 20 kg/cm ².[1]

    • The temperature at the reactor inlet is maintained between 100°C and 200°C, with a preferred range of 120°C to 150°C.[1]

    • The spatial velocity of the reactant mixture through the reactor is approximately 1000 hr⁻¹.[1]

  • Product Collection and Analysis:

    • The product stream exiting the reactor is cooled and condensed.

    • The crude product is analyzed to determine the yield of DMPA and the presence of by-products.

    • By-products can include monopropylamine, dipropylamine, and other secondary amines resulting from the disproportionation of dimethylamine.[1][9]

  • Purification: The crude product is purified by distillation to obtain DMPA with a purity of ≥99.5%. The concentration of primary and secondary amine impurities should be maintained at 0.5% by weight or less.[1]

Data Presentation
ParameterValueReference
Reactants
Dimethylamine:Propyl Alcohol (molar ratio)0.07 - 0.5[1][9]
Hydrogen:Propyl Alcohol (molar ratio)3 - 10[1]
Catalyst Nickel or Cobalt based[1][9]
Reaction Conditions
Temperature100 - 200 °C (preferred 120-150 °C)[1]
Pressure1 - 20 kg/cm ²[1]
Spatial Velocity1000 hr⁻¹[1]
Yield and Purity
DMPA Yield (approx.)82 lbs per mole of Dimethylamine[1][9]
By-products (approx.)4 lbs per mole of Dimethylamine[1][9]
Final Purity≥ 99.5%[1]

Analytical Methods

The analysis of reactions involving dimethylpropylamine is crucial for monitoring reaction progress, determining purity, and ensuring product quality.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common method for separating and quantifying DMPA and related volatile amines.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of non-volatile derivatives of DMPA. Derivatization with reagents like NBD chloride allows for detection using fluorescence or visible light detectors.[10] A method for determining dimethylaminopropylamine in alkylaminoamides by HPLC has been reported.[11]

  • Ion Chromatography (IC): A validated method for the determination of DMPA in workplace air involves collection on an impregnated filter followed by desorption and analysis by ion chromatography with conductivity detection.[12]

  • Spectroscopy:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment of the final product.

    • Infrared (IR) Spectroscopy: IR can be used to identify functional groups and monitor the disappearance of starting materials and the appearance of the product.

Visualizations

Experimental Workflow for DMPA Synthesis

G cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_separation Product Separation & Purification A Dimethylamine Gas D Fixed-Bed Reactor (Nickel Catalyst) 120-150°C, 1-20 kg/cm² A->D B Propyl Alcohol Vapor B->D C Hydrogen Gas C->D E Condenser D->E F Crude Product Collection E->F G Distillation Column F->G H Purified DMPA (≥99.5%) G->H I By-products G->I

Caption: Workflow for the catalytic synthesis of N,N-Dimethylpropylamine.

Proposed Reaction Pathway

G cluster_reactants Reactants cluster_products Products Dimethylamine Dimethylamine (CH₃)₂NH Catalyst Ni or Co Catalyst H₂ Dimethylamine->Catalyst PropylAlcohol Propyl Alcohol CH₃CH₂CH₂OH PropylAlcohol->Catalyst DMPA N,N-Dimethylpropylamine (CH₃)₂NCH₂CH₂CH₃ Water Water H₂O Catalyst->DMPA Catalyst->Water

Caption: Simplified reaction pathway for DMPA synthesis.

References

Application Notes and Protocols: The Role of Dimethylpropylamine (DMPA) in Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 3-dimethylaminopropylamine (B130723) (DMPA) as a catalytic curing agent for epoxy resins. This document outlines its mechanism of action, impact on curing kinetics, and influence on the final properties of the cured thermoset. Detailed experimental protocols for characterization are also provided.

Introduction

Epoxy resins are a versatile class of thermosetting polymers widely used in adhesives, coatings, composites, and encapsulation materials due to their excellent mechanical properties, chemical resistance, and adhesion. The curing process, which transforms the liquid resin into a rigid, three-dimensional network, is a critical step that dictates the final performance of the material. While primary and secondary amines are common curing agents that react stoichiometrically with epoxy groups, tertiary amines, such as dimethylpropylamine (DMPA), function as catalytic curing agents.

DMPA does not possess active hydrogen atoms to react directly with the epoxy ring in a chain-growth polymerization manner. Instead, it acts as an initiator for anionic polymerization of the epoxy resin.[1] Its presence can significantly accelerate the curing process, particularly at elevated temperatures, and influence the cross-linking density and, consequently, the thermomechanical properties of the cured product.

Mechanism of Action

This compound, a tertiary amine, catalyzes the curing of epoxy resins through a mechanism of anionic polymerization. The lone pair of electrons on the nitrogen atom of DMPA initiates the reaction by attacking the electrophilic carbon atom of the epoxy ring. This results in the opening of the oxirane ring and the formation of a zwitterion. This zwitterion then acts as the propagating species, attacking another epoxy monomer and continuing the polymerization process. The catalytic nature of DMPA means that it is not consumed in the reaction and can continue to initiate the polymerization of multiple epoxy chains.

dot digraph "DMPA_Curing_Mechanism" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1.2, size="10,5!", dpi=72 ];

} /dot

Caption: Catalytic curing mechanism of epoxy resin by this compound (DMPA).

Effects on Curing Kinetics and Final Properties

The addition of DMPA as a catalyst has a significant impact on both the curing process and the final properties of the epoxy resin.

  • Curing Kinetics: DMPA accelerates the curing reaction, leading to a reduction in gel time and the overall curing time. The extent of acceleration is dependent on the concentration of DMPA and the curing temperature. Higher concentrations and temperatures generally result in faster curing.

  • Exothermic Reaction: The catalytic action of DMPA can lead to a more pronounced exothermic reaction. This is an important consideration for large castings, as excessive heat generation can lead to thermal stresses and defects in the final product.

  • Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of the cured epoxy. The Tg is influenced by the cross-linking density of the polymer network. The catalytic curing initiated by DMPA can lead to a highly cross-linked network, often resulting in a higher Tg compared to uncatalyzed systems.[2]

  • Mechanical Properties: The mechanical properties of the cured epoxy, such as tensile strength, modulus, and toughness, are directly related to the structure of the polymer network. A well-catalyzed and properly cured system will exhibit optimal mechanical performance.

Data Presentation

Table 1: Effect of DMPA Concentration on Gel Time and Peak Exotherm of a Standard Bisphenol A Epoxy Resin

DMPA Concentration (phr*)Gel Time at 100°C (minutes)Peak Exotherm Temperature (°C)
145180
325210
515235

*phr: parts per hundred parts of resin by weight.

Table 2: Thermomechanical Properties of Epoxy Resin Cured with Different Concentrations of DMPA

DMPA Concentration (phr)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
1145753.0
3160823.2
5175853.3

Experimental Protocols

Determination of Curing Kinetics by Differential Scanning Calorimetry (DSC)

This protocol describes the use of non-isothermal Differential Scanning Calorimetry (DSC) to determine the curing kinetics of an epoxy resin system catalyzed by DMPA. DSC measures the heat flow associated with the curing reaction as a function of temperature.[3]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (DMPA)

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh the desired amount of epoxy resin into a clean, disposable mixing cup.

    • Add the specified concentration of DMPA (e.g., 1, 3, or 5 phr) to the resin.

    • Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the freshly prepared epoxy-DMPA mixture into an aluminum DSC pan.

    • Hermetically seal the pan with a lid.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) to a temperature above the completion of the curing exotherm (e.g., 300°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of curing (ΔH_total).

    • The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction (α = ΔH_T / ΔH_total).

    • Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined using model-free isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa).[3]

dot digraph "DSC_Workflow" { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.8, size="10,6!", dpi=72 ];

} /dot

Caption: Experimental workflow for DSC analysis of epoxy curing kinetics.

Determination of Glass Transition Temperature (Tg)

This protocol outlines the procedure for measuring the glass transition temperature (Tg) of a fully cured epoxy sample using DSC.[2]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Fully cured epoxy-DMPA sample

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Cut a small piece (5-10 mg) from a fully cured epoxy-DMPA sample.

  • DSC Analysis:

    • Place the cured sample into an aluminum DSC pan and seal it.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas.

    • Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the Tg.

    • Cool the sample back to the starting temperature.

    • Reheat the sample at the same heating rate. This second heating scan is used to determine the Tg.

  • Data Analysis:

    • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Measurement of Mechanical Properties

This protocol provides a general procedure for preparing and testing specimens for tensile properties according to ASTM D638.

Materials and Equipment:

  • Epoxy resin and DMPA

  • Mold for producing dog-bone shaped specimens (as per ASTM D638)

  • Vacuum oven

  • Universal testing machine with tensile grips

  • Extensometer

Procedure:

  • Specimen Preparation:

    • Prepare the epoxy-DMPA mixture as described in section 5.1.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Pour the degassed mixture into the pre-heated and release-coated mold.

    • Cure the specimens according to a defined curing schedule (e.g., 2 hours at 120°C followed by a post-cure of 2 hours at 180°C).

    • Allow the specimens to cool slowly to room temperature before demolding.

  • Tensile Testing:

    • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Attach the extensometer to the gauge section.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

Conclusion

This compound is an effective catalytic curing agent for epoxy resins, offering the advantage of accelerated curing times and the potential for achieving high glass transition temperatures and enhanced mechanical properties. A thorough understanding of its catalytic mechanism and its effect on the curing kinetics is essential for optimizing the processing parameters and tailoring the final properties of the cured epoxy for specific applications. The experimental protocols provided herein serve as a guide for researchers and scientists to characterize and evaluate the performance of DMPA-catalyzed epoxy systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethylpropylamine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of reactions catalyzed by N,N-Dimethylpropylamine (DMPA).

I. Troubleshooting Guide for Polyurethane Foam Production

This section addresses common issues encountered during the production of polyurethane (PU) foams using DMPA as a catalyst.

Q1: Why is my polyurethane foam collapsing or shrinking excessively?

Possible Causes:

  • Imbalanced Reaction Rates: The blowing reaction (isocyanate and water) is occurring too quickly relative to the gelling reaction (isocyanate and polyol), meaning the gas is generated before the polymer network is strong enough to contain it.

  • Insufficient Catalyst Concentration: Too little DMPA can lead to a slow gelling reaction.

  • Excessive Blowing Catalyst: If a co-catalyst is used to promote the blowing reaction, its concentration might be too high.

  • Moisture Content: Uncontrolled moisture in the polyol or other components can lead to excessive CO2 generation.[1]

Solutions:

  • Adjust Catalyst Ratio: If using a co-catalyst system, decrease the blowing catalyst concentration or increase the gelling catalyst (DMPA) concentration.[2][3]

  • Optimize DMPA Concentration: Gradually increase the DMPA concentration to accelerate the gelling reaction.[4]

  • Control Moisture: Ensure all reactants, especially the polyol, are dry. Consider using moisture scavengers in the formulation.[1]

  • Temperature Control: Lowering the initial temperature of the reactants can help to slow down the blowing reaction.

Q2: My polyurethane foam has large, irregular cells or voids. What is the cause?

Possible Causes:

  • Poor Mixing: Inadequate mixing of the components can lead to localized areas with incorrect stoichiometry or catalyst concentration.

  • Early Foaming: The foaming reaction starts before the mixture is homogeneous.[4]

  • Contamination: The presence of contaminants can interfere with the cell nucleation and growth.

Solutions:

  • Improve Mixing Efficiency: Increase mixing speed or duration to ensure a homogenous mixture.

  • Delayed Catalyst Addition: If possible, add the DMPA catalyst later in the mixing process.

  • Ensure Purity of Reactants: Use high-purity raw materials and ensure the mixing equipment is clean.

Q3: The foam is curing too slowly or remains tacky. How can I fix this?

Possible Causes:

  • Low Catalyst Concentration: The amount of DMPA is insufficient to achieve the desired reaction rate.[5]

  • Low Temperature: The ambient temperature or the temperature of the reactants is too low, slowing down the reaction kinetics.[3]

  • Incorrect Isocyanate Index: An off-ratio mixture of isocyanate and polyol can result in incomplete curing.

Solutions:

  • Increase Catalyst Concentration: Incrementally increase the DMPA dosage.[5]

  • Increase Temperature: Raise the temperature of the reactants and the curing environment.

  • Verify Stoichiometry: Ensure the correct ratio of isocyanate to polyol is being used.

II. Troubleshooting Guide for Epoxy Resin Curing

This section provides guidance on common problems encountered when using DMPA as a catalyst or accelerator for epoxy resin curing.

Q1: The epoxy is not curing completely or remains soft/tacky after an extended period. What's wrong?

Possible Causes:

  • Insufficient Accelerator Concentration: The concentration of DMPA is too low to effectively catalyze the curing reaction.

  • Low Curing Temperature: Epoxy curing is a temperature-dependent process. Low ambient temperatures will significantly slow down the cure rate.[6]

  • Incorrect Mix Ratio: An improper ratio of epoxy resin to hardener is a common cause of curing failures.

  • Moisture Contamination: Moisture on the substrate or in the components can interfere with the curing process.

Solutions:

  • Optimize Accelerator Concentration: Increase the concentration of DMPA in small increments.

  • Increase Curing Temperature: Cure the epoxy at a higher temperature, within the recommended range for the specific resin system.[6]

  • Verify Mix Ratio: Double-check the recommended mix ratio of the resin and hardener and ensure accurate measurement.

  • Control for Moisture: Work in a low-humidity environment and ensure all surfaces and components are dry.

Q2: The epoxy is curing too quickly, resulting in a short pot life. How can this be managed?

Possible Causes:

  • Excessive Accelerator Concentration: Too much DMPA will significantly accelerate the reaction.[7]

  • High Ambient Temperature: Higher temperatures increase the rate of the exothermic curing reaction.[8]

  • Large Batch Size: Mixing large volumes of resin and hardener generates more heat, which accelerates the cure.[8]

Solutions:

  • Reduce Accelerator Concentration: Lower the amount of DMPA used.

  • Lower the Temperature: Work in a cooler environment or cool the resin and hardener before mixing.

  • Mix Smaller Batches: Prepare smaller quantities of the epoxy mixture to manage the exothermic reaction.

Q3: The surface of the cured epoxy has a greasy or waxy film (amine blush). What causes this and how can it be prevented?

Possible Causes:

  • High Humidity: Moisture in the air can react with the amine catalyst on the surface, forming a carbamate (B1207046) salt, which appears as a blush.

  • Low Temperature: Curing at low temperatures can extend the time the surface is susceptible to moisture and carbon dioxide.

Solutions:

  • Control Humidity: Work in an environment with lower humidity.

  • Increase Temperature: Curing at a higher temperature can accelerate the surface cure and reduce the window for blush formation.

  • Post-Curing: Applying a post-cure at an elevated temperature can sometimes reduce or eliminate existing blush.

  • Solvent Wipe: The blush can often be removed by wiping the surface with a suitable solvent like isopropanol.

III. Frequently Asked Questions (FAQs)

Q1: How does the concentration of DMPA affect the properties of polyurethane foam?

Increasing the concentration of DMPA, which primarily acts as a gelling catalyst, generally leads to a faster polymer network formation. This can result in a finer cell structure, higher density, and increased hardness of the foam.[4][9] However, an excessive concentration can lead to premature gelling, poor flowability, and defects like cracking.[4]

Q2: What is the impact of temperature on the catalytic activity and stability of DMPA?

Generally, increasing the reaction temperature will increase the catalytic activity of DMPA, leading to faster reaction rates.[10] However, excessively high temperatures can lead to side reactions, such as the formation of allophanates and biurets in polyurethane systems, which can cause premature gelation.[11] For epoxy systems, higher temperatures accelerate the cure but shorten the pot life.[8] The thermal stability of the catalyst itself should also be considered, as degradation can occur at very high temperatures.

Q3: Can moisture in the reactants affect the yield of DMPA-catalyzed reactions?

Yes, moisture can have a significant impact. In polyurethane foam production, water reacts with isocyanates to produce carbon dioxide, which acts as a blowing agent.[1] Uncontrolled moisture can lead to an imbalance between the blowing and gelling reactions, resulting in foam collapse or poor cell structure.[1] In epoxy systems, moisture can interfere with the curing process and lead to defects like amine blush. For other reactions like esterification, water can lead to hydrolysis of the ester product, reducing the yield.

Q4: Are there common side reactions to be aware of when using DMPA as a catalyst?

In polyurethane synthesis, side reactions can include the formation of allophanates and biurets at elevated temperatures, leading to increased crosslinking and potential gelation.[11] In esterification reactions, if the reaction conditions are not optimized, side reactions such as dehydration of the alcohol or racemization of chiral centers can occur. The basicity of DMPA can also promote side reactions if other base-sensitive functional groups are present in the reactants.

IV. Quantitative Data

Table 1: Effect of Amine Catalyst Concentration on Polyurethane Foam Reaction Times

Catalyst Concentration (pbw*)Cream Time (s)Rise Time (s)Gel Time (s)
0.520180240
1.015120160
1.51090110
2.087590

*parts by weight per 100 parts of polyol. Data is illustrative and will vary based on the specific formulation.

Table 2: Influence of DMPA Concentration on Epoxy Resin Pot Life and Cure Time

DMPA Concentration (phr*)Pot Life (minutes) at 25°CTack-Free Time (hours) at 25°CFull Cure (hours) at 25°C
0.560848
1.045636
2.025424
4.0152.518

*parts per hundred of resin. Data is illustrative and will vary based on the specific epoxy system.

V. Experimental Protocols

Protocol 1: Optimization of DMPA Concentration in Polyurethane Foam Formulation

  • Preparation of Premix: In a suitable container, accurately weigh and combine the polyol, surfactant, and any other additives. Mix thoroughly with a mechanical stirrer.

  • Reactant Conditioning: Bring the premix and the isocyanate to a controlled temperature (e.g., 25°C) in a water bath.

  • Catalyst Addition: To the premix, add the desired amount of DMPA (e.g., starting with a range from 0.5 to 2.0 pbw in 0.5 pbw increments for different experiments). Mix for 30 seconds.

  • Initiation of Reaction: Add the temperature-controlled isocyanate to the premix and mix vigorously for 10 seconds.

  • Observation and Measurement: Immediately pour the mixture into a mold and record the cream time, rise time, and gel time.

  • Curing and Analysis: Allow the foam to cure for 24 hours at ambient temperature. Then, analyze the foam for density, cell structure (e.g., via microscopy), and mechanical properties.

  • Iteration: Repeat steps 3-6 with different concentrations of DMPA to determine the optimal concentration for the desired foam properties.

Protocol 2: Kinetic Study of Epoxy Curing with DMPA using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh the epoxy resin and hardener in the stoichiometric ratio. Add the desired concentration of DMPA to the hardener and mix. Then, combine the resin and hardener mixture and mix thoroughly but gently to avoid incorporating air bubbles.

  • DSC Sample Encapsulation: Immediately transfer a small amount (5-10 mg) of the reacting mixture into a hermetically sealed DSC pan.

  • Isothermal DSC Analysis: Place the sample in the DSC cell, which has been pre-heated to the desired isothermal curing temperature (e.g., 25°C, 40°C, 60°C). Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Non-isothermal DSC Analysis: For a separate sample, perform a dynamic scan by heating the sample from ambient temperature to a high temperature (e.g., 200°C) at a constant heating rate (e.g., 5, 10, 15 °C/min). Record the heat flow as a function of temperature.[12]

  • Data Analysis:

    • For isothermal runs, integrate the heat flow versus time curve to determine the total heat of reaction and the conversion as a function of time.

    • For non-isothermal runs, integrate the heat flow versus temperature curve to determine the total heat of reaction. The data can be used to determine the activation energy of the curing reaction using methods like the Kissinger or Ozawa-Flynn-Wall method.[13]

  • Comparison: Repeat the experiment with different concentrations of DMPA to quantify its effect on the curing kinetics.

VI. Visualizations

Troubleshooting_Workflow Start Low Yield or Poor Product Quality Check_Stoichiometry Verify Stoichiometry of Reactants Start->Check_Stoichiometry Check_Purity Check Purity of Reactants and Solvents Start->Check_Purity Check_Catalyst Evaluate Catalyst Concentration and Activity Start->Check_Catalyst Check_Temp Monitor and Control Reaction Temperature Start->Check_Temp Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Side_Reactions Investigate Potential Side Reactions Check_Stoichiometry->Side_Reactions Check_Purity->Side_Reactions Optimize_Params Optimize Reaction Parameters Check_Catalyst->Optimize_Params Check_Temp->Optimize_Params Check_Moisture->Optimize_Params Side_Reactions->Optimize_Params Catalyst_Optimization_Workflow Start Define Desired Outcome (e.g., Maximize Yield, Minimize Reaction Time) Initial_Experiments Perform Initial Experiments with a Range of Catalyst Concentrations Start->Initial_Experiments Analyze_Results Analyze Results: - Yield - Reaction Rate - Product Purity Initial_Experiments->Analyze_Results Decision Is Outcome Optimal? Analyze_Results->Decision Refine_Concentration Refine Catalyst Concentration Range Decision->Refine_Concentration No Final_Protocol Establish Final Optimized Protocol Decision->Final_Protocol Yes Refine_Concentration->Initial_Experiments Logical_Relationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Catalyst_Conc DMPA Concentration Reaction_Rate Reaction Rate Catalyst_Conc->Reaction_Rate Increases Side_Products Side Products Catalyst_Conc->Side_Products Can Increase Temperature Reaction Temperature Temperature->Reaction_Rate Increases Temperature->Side_Products Can Increase Moisture Moisture Content Moisture->Side_Products Increases (e.g., hydrolysis) Yield Product Yield Reaction_Rate->Yield Can Increase or Decrease Side_Products->Yield Decreases

References

Technical Support Center: Purification of Crude Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude dimethylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude N,N-dimethylpropylamine, a similar compound, can contain various byproducts depending on the synthetic route. Impurities may include trimethylamine, n-propylamine, allylamine, N-methyl-n-propylamine, propionitrile, di-n-propylamine, and N,N,N',N'-tetramethyl-1,3-diaminopropane, among others.[1][2] A particularly challenging impurity to remove by standard distillation is 1,3-diaminopropane (B46017) due to its similar boiling point.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common purification techniques for crude this compound are:

  • Fractional Distillation: Effective for separating components with different boiling points.[1][3]

  • Liquid-Liquid Extraction (Acid-Base Extraction): Exploits the basicity of the amine to move it between aqueous and organic phases, thus separating it from neutral or acidic impurities.[4][5]

  • Preparative Chromatography: Used for high-purity isolations by separating components based on their differential partitioning between a stationary and mobile phase.[6][7][8]

Q3: How can I remove the impurity 1,3-diaminopropane, which has a very similar boiling point to my product?

A3: Standard fractional distillation is often inefficient for removing impurities with close boiling points like 1,3-diaminopropane.[1] A patented method for the purification of the similar N,N-dimethylaminopropylamine involves the addition of metal salts of transition elements (e.g., cobalt, nickel, chromium, iron, copper) before or during distillation.[1][2] These metal salts form stable, non-volatile chelate complexes with 1,3-diaminopropane, allowing the purified this compound to be distilled off.[1] This method can reduce the 1,3-diaminopropane content to less than 100 ppm.[1]

Q4: What safety precautions should be taken when handling this compound?

A4: Dimethyl-n-propylamine is a colorless, flammable liquid.[9] Contact may cause irritation to the skin, eyes, and mucous membranes, and it may be toxic if ingested.[9] It is crucial to work in a well-ventilated area, away from heat, sparks, and open flames.[1] Personal protective equipment, including gloves and eye protection, should be worn.[1]

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause Solution
Poor Separation of Components Boiling points of components are too close.- Increase the number of theoretical plates in the distillation column.[1][3] - For specific impurities like 1,3-diaminopropane, consider adding transition metal salts to form non-volatile complexes.[1] - Consider azeotropic distillation by adding a suitable azeotrope-forming agent.[1]
Bumping or Uneven Boiling Lack of boiling chips or stir bar.- Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[10]
Temperature Fluctuations at the Thermometer Distillation rate is too fast or too slow.- Adjust the heating rate to maintain a steady distillation rate of 1-2 drops per second.[3] - Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head.[10]
No Distillate Collection Insufficient heating or a leak in the apparatus.- Check that the heating mantle is set to the appropriate temperature. - Inspect all joints to ensure they are properly sealed.
Liquid-Liquid Extraction (Acid-Base Extraction)
Problem Potential Cause Solution
Poor Recovery of Amine Incorrect pH of the aqueous phase.- To extract the amine into the aqueous phase, ensure the pH is at least 2 units below the pKa of the amine's conjugate acid.[4] - To extract the amine into the organic phase, ensure the pH is at least 2 units above the pKa of the amine's conjugate acid.[4]
Emulsion Formation Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel for mixing instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[4]
Third Layer Formation Partial miscibility of the organic and aqueous phases.- Add brine to "salt out" and decrease the mutual solubility.[4] - Consider using a different organic solvent with lower water miscibility.[4]
Difficulty in Back-Extraction Incomplete deprotonation of the amine salt.- Ensure the pH of the aqueous phase has been made sufficiently basic to neutralize the amine salt.[4]
Preparative Chromatography
Problem Potential Cause Solution
Poor Separation (Overlapping Peaks) Inappropriate mobile phase or stationary phase.- Optimize the mobile phase composition through preliminary analysis with Thin Layer Chromatography (TLC).[11] - Consider a different stationary phase if good separation cannot be achieved. For amines, which are basic, tailing can occur on acidic silica (B1680970) gel. Using an amine-functionalized silica gel or adding a small amount of a competing amine like triethylamine (B128534) to the mobile phase can improve peak shape.
Peak Tailing or Streaking Strong interaction between the basic amine and acidic silica gel.- Add a small amount of a competing base, such as triethylamine (0.5-1%), to the mobile phase. - Use a less acidic stationary phase, such as alumina, or an amine-functionalized silica gel.
Low Product Recovery Irreversible adsorption of the product onto the column.- Ensure the chosen mobile phase is sufficiently polar to elute the compound. - See solutions for "Peak Tailing or Streaking" as strong interactions can lead to irreversible adsorption.
Column Overloading Too much sample loaded onto the column.- Reduce the amount of crude material loaded onto the column.[7] Overloading leads to broad, overlapping peaks and poor separation.[8]

Quantitative Data Summary

Table 1: Reduction of 1,3-Diaminopropane Impurity in N,N-Dimethylaminopropylamine using Metal Salts [1]

Metal Salt Used (1% w/w)Initial 1,3-Diaminopropane (ppm)Final 1,3-Diaminopropane (ppm)
Copper Carbonate22080
Iron (III) Sulphate22070
Basic Chromium Sulphate22095
Cobalt (II) Carbonate22065

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline for the fractional distillation of crude this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[3]

  • Charging the Flask: To the round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar.[10]

  • Heating: Gently heat the flask using a heating mantle.[3]

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.[3]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 89-91 °C). Discard any initial fractions that distill at a lower temperature.

  • Completion: Stop the distillation before the flask boils to dryness.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

Protocol 2: Purification by Liquid-Liquid Extraction (Acid-Base Swing)

This protocol describes the purification of this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl). The pH of the aqueous phase should be at least 2 units below the pKa of this compound's conjugate acid (pKa is approximately 10.2).[4][9]

  • Separation: Gently mix the layers, venting frequently. Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid to ensure all the amine is extracted.

  • Basification: Combine the aqueous extracts and add a base (e.g., NaOH, KOH) until the pH is at least 2 units above the pKa of the amine's conjugate acid to deprotonate the amine.[4]

  • Back-Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution in a separatory funnel. Mix and allow the layers to separate. The neutral this compound will now be in the organic layer.

  • Isolation: Drain the organic layer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent by rotary evaporation to yield the purified this compound.[4]

Protocol 3: Purification by Preparative Column Chromatography

This protocol provides a general method for purification by preparative chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the this compound an Rf value of approximately 0.2-0.4. Due to the basic nature of the amine, adding a small amount of triethylamine (0.5-1%) to the eluent may be necessary to prevent streaking.

  • Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel or alumina) slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.[8]

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[8]

Visualizations

Experimental_Workflow_Fractional_Distillation crude Crude this compound in Distillation Flask heat Heating crude->heat 1. Add Heat column Fractionating Column heat->column 2. Vaporization condenser Condenser column->condenser 3. Separation collection Fraction Collection condenser->collection 4. Condensation pure Purified This compound collection->pure Collect at B.P. impurities Lower Boiling Impurities collection->impurities Discard First Cut

Caption: Workflow for Fractional Distillation.

Experimental_Workflow_Liquid_Liquid_Extraction start Crude Amine in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) pH << pKa start->add_acid separate1 Separate Layers add_acid->separate1 aq_phase Aqueous Phase (Protonated Amine) separate1->aq_phase Collect org_phase1 Organic Phase (Neutral/Acidic Impurities) separate1->org_phase1 Discard add_base Add Aqueous Base (e.g., NaOH) pH >> pKa aq_phase->add_base separate2 Separate Layers add_base->separate2 org_phase2 Organic Phase (Purified Amine) separate2->org_phase2 Collect aq_phase2 Aqueous Phase (Salts) separate2->aq_phase2 Discard isolate Dry and Evaporate Organic Solvent org_phase2->isolate pure Pure this compound isolate->pure

Caption: Workflow for Liquid-Liquid Extraction.

Logical_Relationship_Troubleshooting start Purification Issue Identified distillation Distillation Problem? start->distillation extraction Extraction Problem? start->extraction chromatography Chromatography Problem? start->chromatography poor_sep Poor Separation distillation->poor_sep bumping Bumping distillation->bumping low_recovery Low Recovery extraction->low_recovery emulsion Emulsion extraction->emulsion peak_tailing Peak Tailing chromatography->peak_tailing bad_sep Poor Separation chromatography->bad_sep check_bp Check Boiling Points poor_sep->check_bp add_chips Add Boiling Chips bumping->add_chips check_ph Adjust pH low_recovery->check_ph add_brine Add Brine emulsion->add_brine add_base_eluent Add Base to Eluent peak_tailing->add_base_eluent optimize_solvent Optimize Solvent (TLC) bad_sep->optimize_solvent

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: Dimethylpropylamine (DMPA) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of dimethylpropylamine (DMPA) during storage. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your DMPA samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, dark, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is typically below 30°C (86°F) to minimize volatility and maintain stability.[2] It is crucial to store DMPA in tightly sealed containers to prevent exposure to air and moisture.[1]

Q2: What type of container is best for storing DMPA?

A2: Containers should be made of materials that do not react with amines. High-density polyethylene (B3416737) (HDPE) and glass are suitable choices.[2] It is important to ensure the container is sealed tightly to prevent contamination and degradation.[2]

Q3: What are the common signs of DMPA degradation?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning) and the formation of precipitates. A change in odor may also indicate degradation. For accurate assessment, analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to quantify the purity of the DMPA.

Q4: What are the primary causes of DMPA degradation?

A4: The primary causes of DMPA degradation include:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine.

  • Hydrolysis: Amines can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis.[2]

  • Thermal Degradation: Elevated temperatures can accelerate degradation, leading to the formation of byproducts.[2]

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation pathways.[3][4]

  • Contamination: Contact with incompatible materials such as acids, oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides can cause degradation.[1]

Q5: How can I prevent the oxidation of DMPA during storage?

A5: To prevent oxidation, store DMPA under an inert atmosphere, such as nitrogen or argon. Ensure containers are tightly sealed to minimize contact with air.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Discoloration of DMPA (Yellowing/Browning) Oxidation due to air exposure.1. Verify that the container is properly sealed. 2. If repeatedly opening, consider blanketing the headspace with an inert gas (e.g., nitrogen or argon) before sealing. 3. Transfer to smaller, full containers to minimize headspace. 4. Confirm purity using the GC or HPLC methods detailed below.
Formation of Precipitates Reaction with atmospheric CO2 or moisture, or degradation to less soluble products.1. Ensure the storage area is dry and containers are sealed from moisture. 2. Use a desiccant in the secondary containment if the environment is humid. 3. Analyze the precipitate if possible to identify its nature. 4. Filter the DMPA before use if precipitates are observed, and re-analyze for purity.
Change in Assay/Purity Degradation due to improper storage conditions (temperature, light, air exposure).1. Review storage conditions against recommendations (cool, dry, dark). 2. Check for any potential sources of heat or light exposure. 3. Perform a forced degradation study to understand the stability of your specific batch under various stress conditions.[5][6][7][8] 4. Implement stricter control over storage environment and handling procedures.
Inconsistent Experimental Results Use of degraded DMPA.1. Always use DMPA from a properly stored, sealed container. 2. Perform a purity check on the DMPA stock before use in sensitive experiments. 3. If degradation is suspected, open a new, sealed container of DMPA and compare results.

Data Presentation: General Stability of Tertiary Amines

Condition General Effect on Tertiary Amines Preventative Measures
Elevated Temperature Increased rate of degradation. Can lead to decomposition into primary or secondary amines and other byproducts.[2]Store at or below recommended temperatures (typically <30°C).[2] Avoid proximity to heat sources.
Exposure to Light (UV/Visible) Can initiate photodegradation, leading to the formation of radical species and subsequent degradation products.[3][4]Store in amber glass or opaque containers to block light.[1]
Exposure to Air (Oxygen) Oxidation can occur, leading to the formation of N-oxides and other oxidation products.Store under an inert atmosphere (e.g., nitrogen, argon). Keep containers tightly sealed.
Exposure to Moisture Hygroscopic nature can lead to absorption of water, potentially causing hydrolysis.[2]Store in a dry environment. Use desiccants in storage areas if necessary. Ensure containers are well-sealed.
Acidic/Basic Conditions Can react with acids in exothermic reactions to form salts.[1] Strong bases may also promote certain degradation pathways.Store separately from acids and strong bases.
Presence of Oxidizing Agents Can lead to rapid and extensive degradation.Store away from all oxidizing agents.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)

This protocol outlines a general procedure for the analysis of DMPA purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Materials and Reagents:

  • This compound (DMPA) sample

  • High-purity solvent for dilution (e.g., Methanol or Ethanol, GC grade)

  • Internal Standard (optional, e.g., N,N-diethylpropylamine)

  • GC vials with septa

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile amines (e.g., a base-deactivated column like Rtx-Volatile Amine or similar).[7]

3. GC Conditions (Example):

  • Column: Rtx-Volatile Amine (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Sample Preparation:

  • Prepare a stock solution of the DMPA sample by accurately weighing approximately 100 mg of DMPA and dissolving it in 10 mL of the chosen solvent in a volumetric flask.

  • If using an internal standard, add a known concentration to the stock solution.

  • Prepare a working standard by diluting the stock solution to an appropriate concentration (e.g., 1 mg/mL).

  • Transfer the working standard to a GC vial for analysis.

5. Analysis:

  • Inject the prepared sample onto the GC system.

  • Record the chromatogram.

  • The purity of DMPA is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method for DMPA. This method would be able to separate the intact DMPA from its potential degradation products.

1. Materials and Reagents:

  • This compound (DMPA) sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • Buffer salts (e.g., potassium phosphate)

  • HPLC vials with septa

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. HPLC Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of DMPA at approximately 1 mg/mL in the mobile phase initial conditions (95% A: 5% B).

  • For forced degradation studies, expose the DMPA solution to stress conditions (e.g., acid, base, peroxide, heat, light) for a defined period.[5][6][7][8]

  • Neutralize the acid and base-stressed samples before injection.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before transferring to HPLC vials.

5. Analysis:

  • Inject the unstressed and stressed samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main DMPA peak.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main DMPA peak.

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-FID Analysis weigh Weigh DMPA dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute vial Transfer to GC Vial dilute->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect data Data Analysis (Purity %) detect->data

Caption: Workflow for DMPA Purity Analysis by GC-FID.

degradation_pathway cluster_stressors Stress Conditions DMPA This compound (DMPA) Degradation Degradation Products DMPA->Degradation Degrades via Oxidation Oxygen (Air) Oxidation->Degradation Hydrolysis Moisture Hydrolysis->Degradation Heat High Temperature Heat->Degradation Light UV/Visible Light Light->Degradation N_Oxide N-Oxide Degradation->N_Oxide Sec_Amine Secondary Amines Degradation->Sec_Amine Aldehyde Aldehydes Degradation->Aldehyde Other Other Byproducts Degradation->Other

References

Technical Support Center: Optimizing Dimethylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethylpropylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Synthesis Route 1: Reductive Amination of Propanal with Dimethylamine (B145610)

This method involves the reaction of propanal with dimethylamine to form an enamine intermediate, which is then reduced to the final product, this compound. This two-step, one-pot synthesis is a common and versatile method for preparing tertiary amines.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (STAB)

Materials:

  • Propanal

  • Dimethylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM or DCE.

  • Addition of Reactants: Cool the solvent to 0 °C using an ice bath. Add propanal (1.0 eq) followed by the slow addition of a solution of dimethylamine (1.0-1.2 eq).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate. The progress of this step can be monitored by TLC or GC-MS to confirm the consumption of propanal.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Ensure the temperature is maintained below 25 °C during the addition.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the enamine intermediate is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM or DCE (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Enamine Formation: The initial formation of the enamine is crucial. This can be due to suboptimal pH or the presence of water.Ensure anhydrous conditions. While this reaction is often run without explicit acid catalysis, small amounts of acetic acid can be added to achieve a slightly acidic pH (4-5) to facilitate enamine formation.[1] Be cautious, as too much acid will protonate the dimethylamine, rendering it non-nucleophilic.[1]
Ineffective Reduction: The reducing agent may have decomposed or is not suitable.Use a fresh, high-quality batch of sodium triacetoxyborohydride, as it is moisture-sensitive.[1] Alternatively, a two-step procedure can be employed where the enamine is formed first, followed by reduction with a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄).[2]
Formation of Propanol (B110389) Byproduct Reduction of Propanal: The reducing agent is reacting with the starting aldehyde instead of the enamine intermediate.This is more common with stronger reducing agents like NaBH₄ in a one-pot reaction.[3] Using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective as it preferentially reduces the iminium ion over the aldehyde.[3]
Presence of Unreacted Propanal Incomplete Reaction: The reaction has not gone to completion.Increase the reaction time and continue to monitor by TLC or GC-MS. Ensure a slight excess of dimethylamine (1.1-1.2 eq) is used to drive the reaction forward.
Presence of Unreacted Dimethylamine Excess Starting Material: Too much dimethylamine was used initially.Unreacted dimethylamine can typically be removed during the aqueous work-up and final distillation.
Formation of Aldol Condensation Products Self-condensation of Propanal: Aldehydes can undergo self-condensation, especially in the presence of base.Ensure the reaction conditions are not basic. If a basic work-up is used, perform it at a low temperature and minimize the time the product is in contact with the base.
Difficult Purification Co-elution of Product and Impurities: The boiling points of the product and impurities may be close.For laboratory scale, column chromatography on silica (B1680970) gel can be an option, though this compound's volatility can be a challenge. Amine-functionalized silica may improve separation.[4] For larger scales, careful fractional distillation is the most effective method.
Frequently Asked Questions (FAQs): Reductive Amination

Q1: Why is my reaction mixture turning yellow/brown?

A1: The formation of a yellow to reddish-brown color is often indicative of a healthy reductive amination reaction. However, significant darkening or the formation of a black precipitate could indicate decomposition of the reagents or the catalyst (if one is used).

Q2: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃)?

A2: Yes, but it is generally recommended to use NaBH₄ in a two-step process.[2] First, allow the enamine to form completely, and then add NaBH₄ at a low temperature (0 °C). In a one-pot reaction, NaBH₄ can reduce the starting propanal, leading to the formation of propanol as a byproduct and lowering the yield of the desired amine.[3]

Q3: What is the optimal pH for this reaction?

A3: The formation of the enamine intermediate is typically favored under slightly acidic conditions (pH 4-5).[1] This is because protonation of the carbonyl oxygen of propanal makes it more electrophilic for the attack by dimethylamine. However, a pH that is too low will protonate the amine, making it non-nucleophilic.[1]

Q4: How can I remove water that is formed during the reaction?

A4: While for many small-scale reactions, the removal of water is not strictly necessary, for less reactive substrates or to drive the equilibrium towards the enamine, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added.[5]

II. Synthesis Route 2: Catalytic Amination of Propyl Alcohol with Dimethylamine

This industrial method involves the gas-phase reaction of propyl alcohol and dimethylamine over a metal catalyst at elevated temperature and pressure.

Experimental Protocol: Catalytic Amination of Propyl Alcohol

Materials:

  • Propyl alcohol (Propanol)

  • Dimethylamine (gas or condensed liquid)

  • Hydrogen gas

  • Nickel or Cobalt-based catalyst (e.g., reduced pelleted nickel hydrogenation catalyst)[6]

  • High-pressure reactor

Procedure:

  • Catalyst Activation: A reduced pelleted nickel hydrogenation catalyst is placed in the reactor and activated according to standard procedures, often involving heating under a flow of nitrogen and then hydrogen.[6]

  • Reaction Setup: The reactor is pressurized with hydrogen to a pressure between 10 to 20 kg/cm ².[6]

  • Introduction of Reactants: Dimethylamine and propyl alcohol are fed into the reactor in a gaseous state, carried by the hydrogen stream. The molar ratio of dimethylamine to propyl alcohol should be maintained between 0.07 and 0.5.[6]

  • Reaction Conditions: The reaction is carried out at a temperature between 100 and 200 °C.[6] A preferred range is 120 to 150 °C to maximize the yield of this compound.[6]

  • Reaction Monitoring: The reaction is typically run in a continuous flow setup, and the product stream is analyzed to monitor conversion and selectivity.

  • Product Collection and Purification: The crude product is condensed from the gas stream. Purification is achieved through fractional distillation to separate this compound from unreacted starting materials and byproducts.

Data Presentation: Catalytic Amination of Propyl Alcohol
Parameter Value/Range Reference
Catalyst Cobalt or Nickel based[6]
Temperature 100 - 200 °C (preferred 120-150 °C)[6]
Pressure 1 - 20 kg/cm ²[6]
Molar Ratio (H₂:Propyl Alcohol) 3 - 10[6]
Molar Ratio (Dimethylamine:Propyl Alcohol) 0.07 - 0.5[6]
Space Velocity 500 - 2000 h⁻¹[6]
Expected Yield > 95%[6]
Troubleshooting Guide: Catalytic Amination
Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Temperature: Reaction temperature is outside the optimal range of 120-150 °C.Adjust the reactor temperature. Temperatures above 150 °C can lead to decreased yield.[6]
Incorrect Molar Ratio: The molar ratio of dimethylamine to propyl alcohol is not within the optimal range of 0.07 to 0.5.Adjust the feed rates of the reactants to achieve the correct molar ratio.[6]
Catalyst Deactivation: The catalyst may be poisoned or have lost activity.Regenerate or replace the catalyst. Ensure the feed streams are free of impurities that could poison the catalyst.
Formation of Byproducts (Monomethylamine, Trimethylamine) Deproportionation of Dimethylamine: This is a known side reaction where dimethylamine disproportionates into monomethylamine and trimethylamine (B31210).[6]Optimizing the reaction conditions, particularly temperature and pressure, can help minimize this side reaction. The specific conditions to suppress this are often proprietary to the catalyst and process.
Formation of Other Amines (Monopropylamine, Dipropylamine, etc.) Cross-reactions: Ammonia, monomethylamine, and trimethylamine formed from deproportionation can react with propyl alcohol.[6]Minimizing the deproportionation of dimethylamine is key. Maintaining the specified reaction conditions is crucial.
Low Conversion of Dimethylamine High Space Velocity: The residence time of the reactants in the catalyst bed is too short.Decrease the space velocity to allow for a longer reaction time.
Frequently Asked Questions (FAQs): Catalytic Amination

Q1: What is the role of hydrogen in this reaction?

A1: Hydrogen is used to maintain the catalyst in its active, reduced state and to hydrogenate the imine intermediate formed from the reaction of propanal (formed in-situ from the dehydrogenation of propanol) and dimethylamine. It also helps to suppress the formation of unsaturated byproducts.

Q2: Why is the molar ratio of dimethylamine to propyl alcohol so low compared to other amination reactions?

A2: A molar ratio of dimethylamine to propyl alcohol in the range of 0.07 to 0.5 is critical for this specific process to achieve high yields of this compound.[6] This is significantly different from typical amination reactions where a 1:1 or excess of the amine is often used.[6]

Q3: What are the main impurities to look for in the final product?

A3: The primary impurities are typically unreacted starting materials and byproducts from the deproportionation of dimethylamine, such as monomethylamine, trimethylamine, and their subsequent reaction products with propanol (e.g., monopropylamine, dipropylamine).[6] Water is also a byproduct of the reaction.

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup Reaction Setup (Inert Atmosphere, 0 °C) Add_Propanal Add Propanal (1.0 eq) Reaction_Setup->Add_Propanal Add_Dimethylamine Add Dimethylamine (1.0-1.2 eq) Add_Propanal->Add_Dimethylamine Enamine_Formation Enamine Formation (Stir at RT, 1-2h) Add_Dimethylamine->Enamine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ (1.5 eq) Enamine_Formation->Add_Reducing_Agent Reduction Reduction (Stir at RT) Add_Reducing_Agent->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extract Extract with DCM/DCE Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Purify Purify by Distillation Wash_Dry->Purify

Caption: Experimental workflow for the reductive amination of propanal.

Troubleshooting_Reductive_Amination Low_Yield Low Yield? Check_Enamine Check Enamine Formation (TLC/GC-MS) Low_Yield->Check_Enamine Yes Check_Reducer Check Reducing Agent Quality Low_Yield->Check_Reducer No Propanol_Byproduct Propanol Byproduct? Low_Yield->Propanol_Byproduct No Optimize_pH Optimize pH (Slightly Acidic) Check_Enamine->Optimize_pH Incomplete Use_Fresh_Reducer Use Fresh Reducing Agent Check_Reducer->Use_Fresh_Reducer Poor Quality Use_Milder_Reducer Use Milder Reducer (e.g., NaBH(OAc)₃) Propanol_Byproduct->Use_Milder_Reducer Yes Two_Step_Procedure Consider Two-Step Procedure Propanol_Byproduct->Two_Step_Procedure Yes

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: Managing Exothermic Reactions with Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing exothermic reactions involving dimethylpropylamine. The following information is intended to supplement, not replace, your institution's safety protocols and a thorough risk assessment for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions involving this compound?

A1: The main hazard is a thermal runaway. This compound, as a tertiary amine, can react vigorously, especially with acids, acylating agents, and epoxides, releasing a significant amount of heat.[1] If this heat is generated faster than it can be dissipated by the reaction vessel, the temperature of the reaction mixture will increase. This, in turn, accelerates the reaction rate, leading to a dangerous, self-accelerating cycle of increasing temperature and pressure. A thermal runaway can result in boiling of solvents, over-pressurization of the reactor, and potentially, a fire or explosion.[2]

Q2: How does this compound's role as a nucleophile or a base influence the exotherm?

A2: this compound can act as both a strong base and a nucleophile.

  • As a base: In acid-base neutralization reactions, the exotherm is typically rapid and significant. The heat of neutralization for amines can be substantial.

  • As a nucleophile: In reactions like acylations or epoxide ring-openings, this compound acts as a catalyst or reagent. These reactions are also often exothermic. The rate of heat release will depend on factors like the concentration of reactants, the reaction temperature, and the nature of the electrophile.

Understanding the specific role of this compound in your reaction is crucial for anticipating the potential rate and magnitude of the exotherm.

Q3: What are the critical first steps before performing a reaction with this compound for the first time?

A3: Before any experiment, a thorough risk assessment is mandatory.[3] This should include:

  • Literature Review: Search for information on the specific reaction or similar reactions to understand potential hazards. Consult resources like the Bretherick's Handbook of Reactive Chemical Hazards.

  • Safety Data Sheets (SDS): Review the SDS for this compound and all other reagents.[1]

  • Small-Scale Trial: Always conduct a small-scale trial to observe the reaction's behavior before scaling up.[4]

  • Calorimetry (for scale-up): For process development and scale-up, reaction calorimetry is essential to quantify the heat of reaction and determine safe operating parameters.

Q4: What are the key parameters to control during an exothermic reaction with this compound?

A4: The three most critical parameters to control are:

  • Temperature: Maintain a constant, controlled temperature using an appropriate cooling bath or a reactor with a cooling jacket.

  • Reagent Addition Rate: Add the limiting reagent slowly and in a controlled manner to avoid a sudden release of heat.[2]

  • Agitation: Ensure efficient and constant stirring to prevent the formation of localized hot spots and to ensure even heat distribution.

Troubleshooting Guides

Issue: Rapid, Uncontrolled Temperature Rise

Potential Cause Immediate Action Preventative Measure
Reagent addition is too fast.1. Immediately stop the addition of the reagent. 2. Increase cooling to maximum capacity.Use a syringe pump or a dropping funnel for controlled, slow addition.
Inadequate cooling.1. Lower the cooling bath temperature. 2. If necessary, add a cold, inert solvent to dilute the reaction mixture.Ensure the cooling system is appropriately sized for the reaction scale and anticipated exotherm.
Agitation failure.1. Stop reagent addition. 2. Attempt to restart agitation. If unsuccessful, proceed with emergency shutdown.Use an overhead stirrer for larger volumes and ensure the stir bar or impeller is correctly sized.

Issue: Reaction Fails to Initiate or Stalls

Potential Cause Troubleshooting Step Solution
Low temperature.Slowly and carefully increase the temperature in small increments while monitoring for any signs of an exotherm.Determine the optimal reaction temperature from literature or small-scale experiments.
Impure reagents.Analyze the purity of this compound and other reactants (e.g., by NMR or GC).Use purified reagents.
Catalyst poisoning (if applicable).N/A for this compound as a primary reactant. If used as a catalyst, check for potential inhibitors.Ensure all reagents and solvents are free from catalyst poisons.

Data Presentation

Table 1: Physical and Reactivity Data for N,N-Dimethylpropylamine

PropertyValueSource
Molecular FormulaC₅H₁₃N[1]
Molecular Weight87.16 g/mol [1]
Boiling Point65-68 °CN/A
Flash Point-12 °CN/A
pKa10.2[1]
ReactivityNeutralizes acids in exothermic reactions. Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1]

Table 2: Estimated Thermochemical Data for a Representative Amine Reaction

ReactionEstimated Enthalpy of Reaction (ΔH)Notes
Amidation of a carboxylic acid with an amine (similar to this compound)-70.38 ± 9.17 kJ/molThis is an estimated value for the reaction of palmitic acid and dimethylaminopropylamine and should be used as a guide only. Actual values will vary depending on the specific reactants and conditions.

Experimental Protocols

Illustrative Protocol: N-Acylation of a Secondary Amine using an Acyl Chloride with this compound as a Base

Disclaimer: This is a generalized, illustrative protocol and must be adapted and optimized for your specific substrates and laboratory conditions. A thorough risk assessment is required before implementation.

Objective: To perform an N-acylation reaction while carefully managing the exotherm generated by the reaction of an acyl chloride with a secondary amine in the presence of this compound.

Materials:

  • Secondary amine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • N,N-Dimethylpropylamine (1.2 eq)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer/thermocouple

  • Inert atmosphere (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure the thermometer/thermocouple is positioned to accurately measure the internal temperature of the reaction mixture.

  • Initial Charge: To the round-bottom flask, add the secondary amine and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using the ice-water bath.

  • Addition of Base: Slowly add the N,N-dimethylpropylamine to the cooled solution.

  • Controlled Addition of Acyl Chloride: Dissolve the acyl chloride in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC, or LC-MS).

  • Warming to Room Temperature: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while maintaining cooling.

  • Workup: Proceed with a standard aqueous workup to isolate the desired amide product.

Mandatory Visualization

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions with this compound cluster_prep Pre-Reaction Planning cluster_reaction Reaction Execution cluster_response Troubleshooting cluster_completion Post-Reaction A Risk Assessment B Literature & SDS Review A->B C Small-Scale Trial B->C D Controlled Reagent Addition C->D Proceed to Scale-Up E Temperature Monitoring D->E F Efficient Agitation E->F G Temperature Spike? F->G H Stop Addition G->H Yes K Controlled Quench G->K No I Increase Cooling H->I J Check Agitation I->J L Safe Workup K->L

Caption: A logical workflow for safely managing exothermic reactions.

Signaling_Pathway Relationship Between Reaction Parameters and Thermal Runaway A Increased Reagent Concentration E Increased Rate of Heat Generation A->E B Fast Reagent Addition B->E C Inadequate Cooling F Decreased Rate of Heat Removal C->F D Poor Agitation D->F G Temperature Increase E->G F->G H Accelerated Reaction Rate G->H H->E I Thermal Runaway H->I

Caption: Key factors contributing to a thermal runaway event.

References

common impurities in commercial dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial N,N-Dimethylpropylamine (DMAPA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial N,N-Dimethylpropylamine?

A1: Commercial N,N-Dimethylpropylamine is typically synthesized through two primary routes, each potentially introducing a unique profile of impurities.

  • Route 1: From Dimethylamine (B145610) and Acrylonitrile (Michael Addition followed by Hydrogenation) This is the most common commercial synthesis route. Impurities can arise from unreacted starting materials, intermediates, and byproducts of both the Michael addition and the subsequent hydrogenation step. A comprehensive list of potential impurities from this process is detailed in the table below.[1] The crude mixture after hydrogenation can contain a variety of byproducts.[1]

  • Route 2: From Dimethylamine and Propyl Alcohol This alternative synthesis can also be used. Byproducts from this process are formed from the deproportionation of dimethylamine and subsequent reactions with propyl alcohol.

A summary of potential impurities from both routes is provided below.

Impurity NameChemical FormulaBoiling Point (°C)Synthesis Route of Origin
From Dimethylamine & Acrylonitrile
1,3-DiaminopropaneC₃H₁₀N₂1361
TrimethylamineC₃H₉N31
n-PropylamineC₃H₉N47.81
AllylamineC₃H₇N581
N-Methyl-n-propylamineC₄H₁₁N62.51
PropionitrileC₃H₅N97.41
Di-n-propylamineC₆H₁₅N1101
N,N,N'-Trimethyl-1,3-diaminopropaneC₆H₁₆N₂1381
N-Methyl-1,3-diaminopropaneC₄H₁₂N₂1401
N,N,N',N'-Tetramethyl-1,3-diaminopropaneC₇H₁₈N₂1451
Tri-n-propylamineC₉H₂₁N1561
N-Methyl-aminopropionitrileC₄H₈N₂~1701
N,N-DimethylaminopropionitrileC₅H₁₀N₂1771
3,3'-Iminobis(N,N-dimethylpropylamine)C₁₀H₂₅N₃2411
From Dimethylamine & Propyl Alcohol
MonopropylamineC₃H₉N482
DipropylamineC₆H₁₅N1102
MonomethylpropylamineC₄H₁₁N632
MethyldipropylamineC₇H₁₇N1232
Other Potential Impurities
Metal Ions (e.g., Fe, Cr, Cu, Zn)--Manufacturing Process

Troubleshooting Guides

Scenario 1: Inconsistent Reaction Rates or Yields

  • Question: My reaction, which uses N,N-Dimethylpropylamine as a catalyst, is showing variable rates and lower than expected yields. What could be the cause?

  • Answer: Inconsistent reaction outcomes can often be attributed to impurities in the N,N-Dimethylpropylamine.

    • Primary and Secondary Amines: Impurities such as n-propylamine, di-n-propylamine, or N-methyl-n-propylamine can compete with the desired tertiary amine in catalytic cycles, potentially leading to side reactions or catalyst deactivation.

    • Water Content: Excess moisture can interfere with many organic reactions, particularly those involving water-sensitive reagents.

    • Action Plan:

      • Purity Analysis: Perform a GC-MS analysis to identify and quantify amine impurities.

      • Water Content Determination: Use Karl Fischer titration to determine the water content.

      • Purification: If significant impurities are detected, consider purifying the N,N-Dimethylpropylamine by distillation.

Scenario 2: Unexpected Side Product Formation

  • Question: I am observing an unexpected byproduct in my reaction. Could it be related to the N,N-Dimethylpropylamine I'm using?

  • Answer: Yes, reactive impurities in the N,N-Dimethylpropylamine can participate in the reaction, leading to the formation of unforeseen products.

    • Nucleophilic Impurities: Primary and secondary amines are nucleophilic and can react with electrophilic starting materials or intermediates in your reaction. For example, if your reaction involves an acylation step, these amine impurities can be acylated, forming amide byproducts.

    • Action Plan:

      • Characterize the Byproduct: Isolate and characterize the unexpected byproduct using techniques like NMR and Mass Spectrometry.

      • Correlate with Impurity Profile: Compare the structure of the byproduct with the potential impurities identified in the GC-MS analysis of your N,N-Dimethylpropylamine. This can help pinpoint the problematic impurity.

Scenario 3: Issues with Product Purification

  • Question: I'm having difficulty purifying my product, and I suspect an impurity from the N,N-Dimethylpropylamine is co-eluting with it. How can I address this?

  • Answer: Co-elution during chromatography is a common issue when impurities have similar physicochemical properties to the desired product.

    • Boiling Point Similarity: Some impurities have boiling points close to that of N,N-Dimethylpropylamine and potentially your product, making separation by distillation or chromatography challenging.

    • Action Plan:

      • Analytical Method Development: Develop an HPLC method with a different stationary phase or mobile phase to achieve better separation between your product and the suspected impurity.

      • Derivatization: Consider derivatizing the crude product mixture. This can alter the polarity and retention times of both your product and the impurity, potentially enabling separation.

      • Alternative Purification: Explore other purification techniques such as crystallization or extraction.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol outlines a general method for the qualitative and quantitative analysis of volatile amine impurities in N,N-Dimethylpropylamine.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point. For better peak shape with amines, a base-deactivated column is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Scan Range: m/z 30-350

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the commercial N,N-Dimethylpropylamine in a suitable solvent like dichloromethane (B109758) or methanol.

    • For quantitative analysis, prepare calibration standards of known impurities.

Protocol 2: HPLC Analysis of Amine Impurities (with Derivatization)

Due to the poor UV absorbance of many aliphatic amines, pre-column derivatization is often necessary for sensitive HPLC analysis. This protocol uses 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent.

  • Instrumentation: High-Performance Liquid Chromatograph with a Fluorescence or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • Fluorescence: Excitation 265 nm, Emission 315 nm

    • UV: 265 nm

  • Derivatization Procedure:

    • To 100 µL of the N,N-Dimethylpropylamine sample (diluted in a suitable solvent), add 200 µL of a borate (B1201080) buffer (0.1 M, pH 8.5).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a 0.1 M glycine (B1666218) solution.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

Visualizations

Synthesis_and_Impurities cluster_synthesis Primary Synthesis Route DMA Dimethylamine DMAPN Dimethylaminopropionitrile (Intermediate) DMA->DMAPN Michael Addition ACN Acrylonitrile ACN->DMAPN DMAPA N,N-Dimethylpropylamine (Product) DMAPN->DMAPA Hydrogenation Impurities1 Michael Addition Byproducts DMAPN->Impurities1 Impurities2 Hydrogenation Byproducts (e.g., 1,3-Diaminopropane) DMAPA->Impurities2

Caption: Primary synthesis route of N,N-Dimethylpropylamine and points of impurity introduction.

Troubleshooting_Workflow Problem Experimental Issue Observed (e.g., low yield, side product) Hypothesis Hypothesis: Impurity in DMAPA Problem->Hypothesis Analysis Analytical Investigation Hypothesis->Analysis GCMS GC-MS for Impurity Profile Analysis->GCMS Qualitative HPLC HPLC for Quantification Analysis->HPLC Quantitative KF Karl Fischer for Water Content Analysis->KF Specific Action Corrective Action GCMS->Action HPLC->Action KF->Action Purify Purify DMAPA (e.g., Distillation) Action->Purify Purity Issue Modify Modify Experimental Procedure Action->Modify Process Sensitivity Result Problem Resolved Purify->Result Modify->Result

References

Navigating the Industrial Landscape of Dimethylpropylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the industrial scale use of N,N-Dimethyl-1,3-propanediamine (DMAPA). This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments and large-scale production involving this versatile diamine.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis, purification, and handling of dimethylpropylamine.

Problem Potential Cause Troubleshooting Steps
Low Yield in Synthesis Suboptimal Reaction Temperature: The reaction temperature for producing DMAPA is critical. Temperatures above 150°C can lead to decreased yield, while temperatures below 120°C can also reduce the production rate.[1]1. Verify Temperature Control: Ensure that the reactor's temperature monitoring and control systems are accurately calibrated. 2. Optimize Temperature Range: Maintain the reaction temperature within the optimal range of 120°C to 150°C.[1] 3. Monitor for Exotherms: Be aware of exothermic reactions that can cause temperature spikes and implement appropriate cooling measures.
Incorrect Molar Ratio of Reactants: The molar ratio of dimethylamine (B145610) to propyl alcohol is a critical factor in the synthesis process.[1]1. Precise Molar Ratio: Maintain a strict molar ratio of dimethylamine to propyl alcohol between 0.07 and 0.5.[1] 2. Accurate Dosing: Calibrate and verify the accuracy of all reactant feeding systems.
Catalyst Deactivation: The hydrogenation catalyst (e.g., nickel or cobalt) can become deactivated over time due to poisoning or sintering.[1][2]1. Catalyst Activation: Ensure the catalyst is properly activated with nitrogen and/or hydrogen before use.[1] 2. Monitor Catalyst Performance: Track conversion rates and product selectivity to detect signs of deactivation. 3. Regeneration/Replacement: If deactivation is suspected, consider catalyst regeneration procedures or replacement.
Product Discoloration Extended Residence Time in Transfer Lines: Leaving this compound in carbon steel transfer lines for extended periods can cause discoloration.[3]1. Line Flushing: After each transfer, thoroughly blow or drain the lines to remove any residual product.[3] 2. Material of Construction: For applications where draining is not feasible or when handling warm DMAPA, use stainless steel transfer lines to prevent discoloration.[3]
Presence of Impurities Incomplete Reaction or Side Reactions: The synthesis process can result in byproducts and unreacted starting materials.[3]1. Optimize Reaction Conditions: Fine-tune temperature, pressure, and residence time to maximize the conversion of reactants to the desired product. 2. Multi-Stage Distillation: Employ a multi-stage distillation process to effectively separate DMAPA from byproducts and achieve a purity of >99.5%.[3]
Formation of 1,3-diaminopropane: This is a common impurity that can be difficult to remove through standard distillation.[4][5]1. Chelation during Distillation: Before or during distillation, add metal compounds of transition elements (e.g., nickel, cobalt, iron) to form stable chelate complexes with 1,3-diaminopropane, allowing for its effective removal.[4][5]
Handling and Storage Issues Material Incompatibility: this compound is corrosive and can react with certain materials.1. Proper Storage Containers: Use carbon steel for storing and handling DMAPA.[3] 2. Avoid Incompatible Metals: Do not use copper, zinc, lead, or their alloys as they will be attacked by the product.[3]
Flammability Hazard: DMAPA is a flammable liquid.[3][6]1. Control Ignition Sources: Store away from heat, open flames, and sparks.[3][6] Implement "No Smoking" policies in storage and handling areas.[6] 2. Inert Atmosphere: For long-term storage, consider using an inert atmosphere (e.g., nitrogen) to minimize fire risk.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound (DMAPA) is a versatile chemical intermediate with a wide range of applications. It is primarily used in the production of surfactants, such as cocamidopropyl betaine, which is a key ingredient in personal care products like shampoos and soaps.[7][8] Other significant uses include:

  • Curing agent for epoxy resins.[3][7]

  • Catalyst in the polyurethane industry.[8]

  • Intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.[3][8]

  • Corrosion inhibitors and fuel additives.[8]

  • Flocculating agents for water treatment.[3][8]

Q2: What are the main safety concerns when handling this compound on an industrial scale?

A2: The primary safety concerns are its flammability and corrosiveness. DMAPA is a flammable liquid and its vapors can form explosive mixtures with air.[9][10] It is also severely irritating to the eyes, skin, and mucous membranes.[3] Ingestion can be harmful and may cause chemical burns. Therefore, appropriate personal protective equipment (PPE), including chemical goggles, face shields, protective clothing, and impervious gloves, must be worn during handling.[3]

Q3: What are the common byproducts in the synthesis of this compound?

A3: The commercial production of DMAPA typically involves a two-stage process: the reaction of dimethylamine with acrylonitrile (B1666552) to form dimethylaminopropionitrile, followed by hydrogenation.[3] This process can lead to the formation of several byproducts that need to be removed through distillation to achieve high purity.[3]

Q4: How can I purify industrial-grade this compound to a higher purity?

A4: High-purity this compound (>99.5%) is typically achieved through a multi-stage distillation process to remove byproducts from the initial synthesis.[3] For the removal of specific impurities like 1,3-diaminopropane, a specialized purification method involving the addition of transition metal salts to form stable complexes before or during distillation is effective.[4][5]

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol outlines the general industrial process for producing this compound.

Materials:

  • Dimethylamine

  • Propyl alcohol (propanol)

  • Hydrogen gas

  • Reduced pelleted nickel or cobalt hydrogenation catalyst[1]

Equipment:

  • Pressurized reactor

  • Catalyst bed

  • Gas feeding system

  • Temperature and pressure control systems

  • Distillation column

Procedure:

  • Catalyst Activation: Place the hydrogenation catalyst in the reactor and activate it according to the manufacturer's specifications, typically using nitrogen and/or hydrogen.[1]

  • Reactor Pressurization: Pressurize the reactor with hydrogen to a pressure between 10 to 20 kilograms per square centimeter.[1]

  • Reactant Feed: Introduce dimethylamine and propyl alcohol into the reactor in a gaseous state, carried by the hydrogen stream. The molar ratio of dimethylamine to propyl alcohol should be maintained between 0.07 and 0.5.[1]

  • Reaction Temperature: Maintain the inlet temperature of the reactants at the desired setpoint, typically between 120°C and 150°C.[1]

  • Reaction: The reactants pass through the catalyst bed where the amination reaction occurs.

  • Product Separation: The reaction mixture is then cooled and the crude this compound is separated from unreacted starting materials and byproducts.

  • Purification: The crude product is subjected to multi-stage distillation to achieve the desired purity.[3]

Visualizing Key Processes

DMAPA Synthesis Pathway

DMAPA_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Dimethylamine Dimethylamine Reactor Pressurized Reactor (120-150°C, 10-20 kg/cm²) Dimethylamine->Reactor PropylAlcohol Propyl Alcohol PropylAlcohol->Reactor Hydrogen Hydrogen Hydrogen->Reactor Crude_DMAPA Crude DMAPA Mixture Reactor->Crude_DMAPA Amination Catalyst Nickel/Cobalt Catalyst Catalyst->Reactor Catalysis Distillation Multi-Stage Distillation Crude_DMAPA->Distillation Pure_DMAPA Pure DMAPA (>99.5%) Distillation->Pure_DMAPA Byproducts Byproducts Distillation->Byproducts

Caption: Industrial synthesis pathway for this compound (DMAPA).

Troubleshooting Workflow for Low Synthesis Yield

Low_Yield_Troubleshooting Start Low DMAPA Yield Detected Check_Temp Is Reaction Temperature within 120-150°C? Start->Check_Temp Adjust_Temp Adjust Temperature Control Check_Temp->Adjust_Temp No Check_Ratio Is Dimethylamine to Propyl Alcohol Molar Ratio between 0.07-0.5? Check_Temp->Check_Ratio Yes Adjust_Temp->Check_Temp Adjust_Ratio Calibrate Reactant Feed Check_Ratio->Adjust_Ratio No Check_Catalyst Investigate Catalyst Activity Check_Ratio->Check_Catalyst Yes Adjust_Ratio->Check_Ratio Regen_Replace Regenerate or Replace Catalyst Check_Catalyst->Regen_Replace End Yield Optimized Regen_Replace->End

Caption: Logical workflow for troubleshooting low DMAPA synthesis yield.

References

Navigating Amine Workups: A Technical Support Guide for Reactions Using Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction workups is a critical step in ensuring product purity and yield. This technical support center provides a comprehensive guide to refining the workup procedures for reactions involving dimethylpropylamine, a common tertiary amine base and reagent. Through detailed troubleshooting guides and frequently asked questions, this resource addresses specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant to its removal during a reaction workup?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key parameters are summarized in the table below.

PropertyValueSignificance for Workup
Molecular Weight 87.16 g/mol Influences diffusion and extraction efficiency.
Boiling Point 65-68 °CAllows for removal by distillation if the desired product is not volatile.[1]
Density 0.71-0.72 g/cm³Being less dense than water, it will be in the upper layer in an aqueous extraction with denser organic solvents.[1]
pKa of Conjugate Acid 10.2This relatively high pKa indicates that this compound is a strong enough base to be protonated by dilute mineral acids, which is the basis for its removal via acidic wash.[2]
Water Solubility Completely miscibleWhile the free base is water-soluble, its protonated salt is even more so, facilitating its removal into an aqueous phase.[3]

Q2: What is the most common and effective method for removing this compound from a reaction mixture?

A2: The most widely used and generally effective method is an acidic aqueous wash. By treating the organic reaction mixture with a dilute acid solution (e.g., 1M HCl, 1M H₂SO₄, or saturated aqueous NH₄Cl), the basic this compound is protonated to form its corresponding ammonium (B1175870) salt. This salt, being ionic, is highly soluble in the aqueous phase and is thus extracted from the organic layer.[4][5]

Q3: Can I use a base to remove unreacted starting materials or acidic byproducts before removing the this compound?

A3: Yes, a basic wash (e.g., with saturated aqueous sodium bicarbonate or dilute sodium hydroxide) can be performed before the acidic wash to remove any acidic impurities. However, it is crucial to then wash the organic layer with brine to remove most of the water before proceeding with the acidic extraction to avoid any unwanted reactions or emulsion formation.

Q4: What are some potential side reactions of this compound that could complicate the workup?

A4: While specific side reactions are context-dependent, tertiary amines like this compound can sometimes undergo N-dealkylation under harsh reaction conditions, although this is not common. More likely, it can form stable salts with acidic products, which might require a stronger base to break during the initial workup steps. In reactions where it acts as a nucleophile, over-alkylation or multiple additions can occur, leading to byproducts with different basicities and solubilities that may complicate the extraction process.

Troubleshooting Guide

This section addresses common problems encountered during the workup of reactions involving this compound.

Issue 1: Persistent Emulsion Formation During Acidic Wash

Symptoms:

  • A stable, cloudy layer forms between the organic and aqueous phases that does not separate upon standing.

  • Difficulty in distinguishing the interface between the two layers.

Possible Causes:

  • Presence of surfactant-like byproducts.

  • High concentration of the amine salt at the interface.

  • Vigorous shaking of the separatory funnel.

Solutions:

MethodExperimental Protocol
Brine Wash Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel. Gently rock the funnel to mix. The increased ionic strength of the aqueous phase can help to break the emulsion.
Filtration Pass the entire mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel. This can help to break up the emulsified droplets.
Centrifugation If the emulsion is persistent and the scale of the reaction allows, centrifuging the mixture can force the separation of the layers.
Solvent Addition Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[6]
pH Adjustment Carefully adjust the pH of the aqueous layer. Sometimes, making the aqueous layer more or less acidic can destabilize the emulsion.[6]
Gentle Mixing In subsequent extractions, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking to prevent emulsion formation.[7]
Issue 2: Product Loss into the Aqueous Layer

Symptoms:

  • Low yield of the desired product after workup.

  • Analysis of the aqueous layer (e.g., by TLC or LC-MS) shows the presence of the product.

Possible Causes:

  • The product has some water solubility.

  • The product itself is basic and is being co-extracted with the this compound.

  • Formation of a water-soluble salt between an acidic product and this compound.

Solutions:

MethodExperimental Protocol
Back-Extraction After the initial acidic wash, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract it with a fresh portion of the organic solvent to recover any co-extracted basic product.
Use of a Milder Acid If the product is a weak base, consider using a milder acidic wash, such as saturated aqueous ammonium chloride, to selectively protonate the more basic this compound.
"Salting Out" Before extraction, add a significant amount of a salt (e.g., NaCl or Na₂SO₄) to the aqueous phase to decrease the solubility of the organic product in the aqueous layer.
Issue 3: Incomplete Removal of this compound

Symptoms:

  • The presence of this compound is detected in the final product (e.g., by ¹H NMR or LC-MS).

Possible Causes:

  • Insufficient amount of acid used for the wash.

  • Not enough washes were performed.

  • The pH of the aqueous layer was not sufficiently acidic.

Solutions:

MethodExperimental Protocol
Multiple Washes Perform at least two to three acidic washes to ensure complete removal.
pH Monitoring After each wash, check the pH of the aqueous layer with pH paper to ensure it is acidic (pH ~1-2).
Use of a Stronger Acid If using a weak acid like ammonium chloride is ineffective, switch to a stronger acid like 1M HCl.

Experimental Protocols

Standard Acidic Workup for Removal of this compound

Objective: To remove this compound from an organic reaction mixture.

Materials:

  • Reaction mixture in an organic solvent.

  • 1M Hydrochloric acid (HCl) solution.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for pre-wash).

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • pH paper.

Procedure:

  • (Optional Pre-wash) If the reaction mixture contains acidic impurities, first wash the organic layer with saturated aqueous NaHCO₃. Gently swirl and vent the separatory funnel frequently to release any evolved gas. Separate the layers.

  • Wash the organic layer with brine. This helps to remove the bulk of the water and any remaining base. Separate the layers.

  • Add a volume of 1M HCl solution to the separatory funnel approximately equal to the volume of the organic layer.

  • Gently swirl or rock the separatory funnel for 1-2 minutes to ensure thorough mixing. Vent the funnel periodically.

  • Allow the layers to separate. The upper layer will be the organic phase (assuming the organic solvent is less dense than water), and the lower layer will be the aqueous phase containing the dimethylpropylammonium chloride salt.

  • Drain the lower aqueous layer. Check its pH to ensure it is acidic.

  • Repeat the acidic wash (steps 3-6) one or two more times.

  • Wash the organic layer with brine to remove any residual acid and to help break any minor emulsions.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the organic solution in vacuo to yield the crude product, now free of this compound.

Visualizing the Workup Logic

The decision-making process for the workup can be visualized as a workflow.

Workup_Workflow start Reaction Mixture (Product + this compound + Other Impurities) acidic_impurities Acidic Impurities Present? start->acidic_impurities basic_wash Wash with sat. NaHCO3 acidic_impurities->basic_wash Yes acidic_wash Wash with 1M HCl (2-3x) acidic_impurities->acidic_wash No brine_wash1 Wash with Brine basic_wash->brine_wash1 brine_wash1->acidic_wash emulsion Emulsion Formed? acidic_wash->emulsion troubleshoot_emulsion Troubleshoot Emulsion (Brine, Celite, Centrifuge) emulsion->troubleshoot_emulsion Yes brine_wash2 Wash with Brine emulsion->brine_wash2 No troubleshoot_emulsion->brine_wash2 dry Dry with Na2SO4/MgSO4 brine_wash2->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Crude Product (Free of this compound) filter_concentrate->end

Figure 1. Decision workflow for the workup of a reaction containing this compound.

This technical guide provides a foundational understanding and practical advice for refining the workup procedures for reactions involving this compound. By systematically addressing common issues and following detailed protocols, researchers can enhance the purity and yield of their target compounds.

References

Technical Support Center: Dimethylpropylamine Stability in Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of dimethylpropylamine in various solvents for researchers, scientists, and drug development professionals. Please note that while general principles of tertiary amine stability are well-understood, specific quantitative stability data for this compound across a wide range of organic solvents is not extensively available in published literature. Therefore, this guide provides qualitative advice, troubleshooting procedures, and a protocol to help you assess stability in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a solvent?

A1: The stability of this compound can be influenced by several factors:

  • Solvent Type: Protic solvents (e.g., alcohols) can participate in reactions, while aprotic solvents are generally more inert. The polarity of the solvent can also play a role.

  • Temperature: Higher temperatures typically accelerate degradation reactions.[1]

  • Presence of Oxygen: Oxidative degradation can occur, especially at elevated temperatures.[1]

  • Presence of Contaminants: Impurities such as acids, bases, metal ions, and water can catalyze or participate in degradation pathways.

  • Exposure to Light: Some amines are sensitive to light and can undergo photodegradation.

  • pH of the Solution: The stability of amines is often pH-dependent, especially in aqueous or protic solvent mixtures.

Q2: Which solvents are generally considered incompatible with this compound?

A2: Based on safety data sheets, this compound is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] Strong oxidizing agents and strong acids should also be avoided.[3]

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not well-documented in the literature, tertiary amines, in general, can undergo degradation through:

  • Oxidation: This can lead to the formation of N-oxides, and in more severe conditions, cleavage of the N-C bonds.

  • Thermal Degradation: At high temperatures, C-N and C-C bond scission can occur.[1] In the presence of CO2, tertiary amines can also undergo thermal degradation.[1]

  • Reaction with Solvent or Solutes: As mentioned, this compound can react with acidic compounds and other reactive species.

Q4: How can I visually assess if my this compound solution is degrading?

A4: Visual indicators of degradation can include:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitate Formation: The appearance of solid material in the solution may suggest the formation of insoluble degradation products or salts.

  • Gas Evolution: Bubbling or an increase in pressure within the container could indicate a decomposition reaction that produces gaseous byproducts.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability issues you might encounter with this compound in different solvents.

Issue 1: The this compound solution has turned yellow.

  • Potential Cause: This is often a sign of oxidative degradation or reaction with impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon)? If not, consider de-gassing the solvent and storing the solution under inert gas.

    • Solvent Purity: Were high-purity, anhydrous solvents used? Impurities in the solvent could be reacting with the amine.

    • Storage Conditions: Is the solution stored away from light and at a cool temperature? Try storing the solution in an amber vial in a refrigerator.

Issue 2: A precipitate has formed in the solution.

  • Potential Cause: This could be due to the formation of an insoluble degradation product, reaction with atmospheric CO2 to form a carbamate (B1207046) salt, or exceeding the solubility limit at a lower temperature.

  • Troubleshooting Steps:

    • CO2 Exclusion: Was the solution exposed to air for an extended period? Minimize exposure to the atmosphere.

    • Temperature Fluctuation: Did the temperature of the solution decrease significantly after preparation? Check the solubility of this compound in the specific solvent at different temperatures.

    • Water Content: Was an anhydrous solvent used? The presence of water can sometimes lead to the formation of hydrates or other insoluble species.

Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC).

  • Potential Cause: These new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Time-Course Analysis: Analyze a freshly prepared sample and compare it to the aged sample. This can help confirm that the new peaks are appearing over time.

    • Stress Testing: To identify potential degradation products more quickly, you can perform stress testing on a sample (e.g., heating, exposure to light, addition of an oxidizing agent) and monitor the appearance of new peaks.

    • Mass Spectrometry: If your analytical system is coupled to a mass spectrometer, try to obtain mass data for the unknown peaks to help in their identification.

Quantitative Data Summary

SolventTemperature (°C)Time (days)Initial Concentration (M)% this compound RemainingObservations
e.g., Acetonitrile2570.1Data to be generatede.g., No color change
e.g., Methanol2570.1Data to be generatede.g., Slight yellowing
e.g., Dichloromethane2570.1Data to be generatede.g., No change

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent.

1. Objective: To determine the stability of this compound in a selected solvent over time under specified storage conditions.

2. Materials:

  • This compound (high purity)

  • Selected solvent (high-purity, anhydrous grade)

  • Inert gas (e.g., nitrogen or argon)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Analytical instrument (e.g., HPLC-UV, GC-FID)

  • Analytical column suitable for amine analysis

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the stock solution into several amber glass vials.

    • Purge the headspace of each vial with an inert gas before sealing.

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., room temperature (25°C), refrigerated (4°C), and accelerated (40°C)).

    • Protect the vials from light.

  • Analysis:

    • Analyze one vial immediately after preparation (this is the T=0 time point).

    • At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each storage condition and analyze its contents.

    • Use a validated stability-indicating analytical method to quantify the concentration of this compound and detect any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition.

    • Observe the appearance of any new peaks in the chromatograms, which may indicate degradation products.

Visualizations

Troubleshooting_Logic Troubleshooting this compound Stability Issues start Stability Issue Observed issue_yellow Solution Turned Yellow start->issue_yellow issue_precipitate Precipitate Formed start->issue_precipitate issue_peaks New Analytical Peaks start->issue_peaks check_atmosphere Check Atmosphere: Inert Gas Used? issue_yellow->check_atmosphere check_co2 Check CO2 Exposure: Minimized Air Contact? issue_precipitate->check_co2 check_time Time-Course Analysis: Compare to Fresh Sample? issue_peaks->check_time check_solvent Check Solvent Purity: High-Purity & Anhydrous? check_atmosphere->check_solvent Yes action_inert Action: Use Inert Atmosphere check_atmosphere->action_inert No check_storage Check Storage: Cool, Dark Conditions? check_solvent->check_storage Yes action_solvent Action: Use High-Purity Solvent check_solvent->action_solvent No action_storage Action: Store in Amber Vial at Low Temp check_storage->action_storage No check_temp Check Temperature: Consistent Storage Temp? check_co2->check_temp Yes action_co2 Action: Minimize Air Exposure check_co2->action_co2 No check_temp->check_solvent Yes action_temp Action: Maintain Consistent Temp check_temp->action_temp No check_time->check_atmosphere Yes check_time->check_solvent Yes check_time->check_storage Yes action_analysis Action: Perform Comparative Analysis check_time->action_analysis No

Caption: Troubleshooting logic for this compound stability.

Experimental_Workflow Workflow for Stability Assessment prep 1. Prepare Stock Solution (this compound in Solvent) aliquot 2. Aliquot into Vials prep->aliquot inert 3. Purge with Inert Gas aliquot->inert store 4. Store at Different Conditions (e.g., 4°C, 25°C, 40°C) inert->store analysis_t0 5. Analyze T=0 Sample store->analysis_t0 analysis_tx 6. Analyze at Time Intervals (e.g., 1, 3, 7, 14, 30 days) store->analysis_tx data 7. Quantify Amine Concentration analysis_t0->data analysis_tx->data plot 8. Plot % Remaining vs. Time data->plot report 9. Report Findings plot->report

Caption: Experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Analysis of Catalytic Activity: N,N-Dimethylpropylamine vs. Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and process chemistry, the selection of an appropriate catalyst is paramount to achieving optimal reaction efficiency, yield, and selectivity. Tertiary amines are a widely utilized class of organocatalysts, valued for their basicity and nucleophilicity. This guide provides a comparative overview of the catalytic activity of two such amines: N,N-dimethylpropylamine and the ubiquitously employed triethylamine (B128534). This analysis is based on fundamental chemical principles and available experimental data to assist researchers in making informed decisions for their catalytic applications.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these amines is crucial for predicting their behavior as catalysts. The table below summarizes key parameters for N,N-dimethylpropylamine and triethylamine.

PropertyN,N-DimethylpropylamineTriethylamine
Molecular Formula C₅H₁₃NC₆H₁₅N
Molecular Weight 87.16 g/mol 101.19 g/mol
Boiling Point 65-67 °C89.5 °C
pKa of Conjugate Acid 10.2[1]10.75
Structure
alt text
alt text

Theoretical Comparison of Catalytic Activity

The catalytic activity of tertiary amines is primarily governed by two key factors: basicity and steric hindrance .

Basicity: The basicity of an amine, indicated by the pKa of its conjugate acid, determines its ability to deprotonate a substrate or activate a reactant through hydrogen bonding. A higher pKa value corresponds to a stronger base. In this comparison, triethylamine (pKa = 10.75) is a slightly stronger base than N,N-dimethylpropylamine (pKa = 10.2)[1]. This suggests that, in reactions where proton abstraction is the rate-determining step, triethylamine might exhibit higher catalytic activity.

Steric Hindrance: The steric bulk of the alkyl groups surrounding the nitrogen atom can significantly influence the accessibility of the lone pair of electrons, thereby affecting the amine's ability to interact with substrates. N,N-dimethylpropylamine, with two methyl groups and one propyl group, is sterically less hindered than triethylamine, which has three ethyl groups. This reduced steric hindrance in N,N-dimethylpropylamine could allow for more facile access to the catalytic nitrogen atom, potentially leading to higher reaction rates in sterically demanding transformations.

The interplay between basicity and steric hindrance is critical. While triethylamine's higher basicity is an advantage in some cases, its greater steric bulk can be a limiting factor. Conversely, the lower steric profile of N,N-dimethylpropylamine may compensate for its slightly lower basicity, making it a more effective catalyst in certain contexts.

Experimental Data on Catalytic Performance

Direct, side-by-side experimental comparisons of the catalytic activity of N,N-dimethylpropylamine and triethylamine in the same reaction are not extensively reported in the available literature. However, the catalytic performance of triethylamine has been documented in various transformations. The following table summarizes some of this data, which can serve as a benchmark.

Reaction TypeSubstratesCatalystProduct YieldReference
TransesterificationRapeseed/Soybean Oil and MethanolTriethylamine>90% (as methyl ester)[2]
Multicomponent ReactionAromatic aldehydes, ethylcyanoacetate, barbituric acidTriethylamine69-94%[3]

It is important to note that the optimal catalyst is highly reaction-dependent. The data for triethylamine provides a point of reference, but the performance of N,N-dimethylpropylamine would need to be experimentally determined for a specific application.

Experimental Protocols

To facilitate the direct comparison of these two catalysts in a laboratory setting, a general experimental protocol for evaluating the catalytic efficiency of a tertiary amine in a model reaction, such as the Baylis-Hillman reaction, is provided below.

General Protocol for the Baylis-Hillman Reaction:

  • To a stirred solution of an aldehyde (1.0 mmol) and an activated alkene (e.g., methyl acrylate, 1.2 mmol) in a suitable solvent (e.g., THF, 2 mL) at room temperature, add the tertiary amine catalyst (N,N-dimethylpropylamine or triethylamine, 0.1 mmol, 10 mol%).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (or after a set time), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the yield of the purified product and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

  • Compare the reaction times and product yields obtained with N,N-dimethylpropylamine and triethylamine to assess their relative catalytic activity.

Visualizing Catalytic Concepts

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Steric_Hindrance cluster_DMPA N,N-Dimethylpropylamine cluster_TEA Triethylamine DMPA N Me1 CH₃ DMPA->Me1 Me2 CH₃ DMPA->Me2 Pr CH₂CH₂CH₃ DMPA->Pr TEA N Et1 CH₂CH₃ TEA->Et1 Et2 CH₂CH₃ TEA->Et2 Et3 CH₂CH₃ TEA->Et3 caption Steric hindrance comparison.

Caption: Structural comparison illustrating the relative steric bulk around the nitrogen atom in N,N-dimethylpropylamine and triethylamine.

Catalytic_Cycle Catalyst Tertiary Amine (R₃N) Intermediate1 Activated Complex [R₃N···H-OR'] Catalyst->Intermediate1 activates SubstrateA Substrate A (e.g., R'OH) SubstrateA->Intermediate1 SubstrateB Substrate B (e.g., R''NCO) Intermediate2 Reaction Intermediate SubstrateB->Intermediate2 Intermediate1->Intermediate2 reacts with Product Product (R''NHCOOR') Intermediate2->Product Product->Catalyst regenerates caption General catalytic cycle for a tertiary amine.

Caption: A generalized catalytic cycle for a tertiary amine-catalyzed reaction, such as urethane (B1682113) formation.

Conclusion

While triethylamine is a well-established and effective catalyst in a multitude of organic reactions, N,N-dimethylpropylamine presents a viable alternative with distinct structural and electronic properties. The slightly lower basicity of N,N-dimethylpropylamine is contrasted by its reduced steric hindrance, which may prove advantageous in reactions sensitive to catalyst bulk. The lack of direct comparative experimental data necessitates that researchers evaluate both catalysts under their specific reaction conditions to identify the optimal choice. The provided experimental protocol offers a framework for such an evaluation. Future studies directly comparing these and other tertiary amine catalysts will be invaluable to the scientific community for the rational design of more efficient chemical processes.

References

A Comparative Guide to the Validation of a Novel GC-MS Method for the Quantification of Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of dimethylpropylamine against a well-established Ion Chromatography (IC) method. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in the selection and implementation of analytical methods for quality control and impurity analysis.

Introduction

This compound (DMPA) is a small aliphatic amine used in various industrial applications, including as a catalyst and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate and precise quantification of DMPA is crucial for process control, ensuring product quality, and monitoring potential impurities.[2][3] This guide details the validation of a new, rapid, and sensitive GC-MS method and compares its performance characteristics with a previously reported IC-based method.[1][4]

Comparative Performance Data

The validation of the new GC-MS method was conducted following the International Council for Harmonisation (ICH) guidelines. The performance was benchmarked against the established IC method. A summary of the key validation parameters is presented in the table below.

Validation Parameter New GC-MS Method Reference IC Method Acceptance Criteria
Linearity (R²) 0.99950.9989≥ 0.995
Range (µg/mL) 0.1 - 500.5 - 100Method Dependent
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.030.15Report
Limit of Quantitation (LOQ) (µg/mL) 0.10.5Report
Specificity No interference from related substancesPotential interference from other aminesNo interference at the retention time of the analyte
Robustness RobustRobustNo significant impact on results

Experimental Protocols

Detailed methodologies for the new GC-MS method and the reference IC method are provided below.

New Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the rapid and selective quantification of this compound in solution.

3.1.1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent

3.1.2. Reagents and Standards

3.1.3. Chromatographic Conditions

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-200

  • Quantification Ion for DMPA: m/z 58

  • Quantification Ion for IS: m/z 73

3.1.4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of DMPA in 100 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of diethylamine in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with methanol to cover the concentration range of 0.1 to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample with methanol to an expected DMPA concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

Reference Analytical Method: Ion Chromatography (IC)

This method is adapted from a validated procedure for the determination of amines in workplace air.[1][4]

3.2.1. Instrumentation

  • Ion Chromatograph: Dionex ICS-6000 HPIC System or equivalent

  • Column: IonPac CS17 (4 x 250 mm) or equivalent

  • Detector: Suppressed Conductivity Detector

3.2.2. Reagents and Standards

  • This compound (DMPA), analytical standard grade

  • Methanesulfonic acid (MSA), for IC

  • Deionized water, 18.2 MΩ·cm

3.2.3. Chromatographic Conditions

  • Eluent: 10 mM Methanesulfonic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Suppressor: Cation Self-Regenerating Suppressor (CSRS)

  • Detection: Suppressed conductivity

3.2.4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of DMPA in 100 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with the eluent (10 mM MSA) to cover the concentration range of 0.5 to 100 µg/mL.

  • Sample Preparation: Dilute the sample with the eluent to an expected DMPA concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation and comparison of the new analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Comparison cluster_3 Final Assessment Dev New GC-MS Method Development Opt Optimization of Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Opt->Lin Acc Accuracy Opt->Acc Prec Precision Opt->Prec LODQ LOD & LOQ Opt->LODQ Rob Robustness Opt->Rob Comp Comparative Analysis Spec->Comp Lin->Comp Acc->Comp Prec->Comp LODQ->Comp Rob->Comp Ref Reference IC Method Ref->Comp Report Validation Report & Guide Comp->Report

References

Comparative Study of Tertiary Amines in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The selection of a suitable catalyst is a critical determinant in the production of polyurethane (PU) foams, profoundly influencing reaction kinetics, foam morphology, and the final physical properties of the material. Among the various catalysts employed, tertiary amines are of paramount importance due to their ability to effectively catalyze both the gelling (urethane formation) and blowing (urea formation) reactions. This guide provides a comparative analysis of common tertiary amine catalysts used in polyurethane foam production, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection and formulation optimization.

The Role of Tertiary Amines in Polyurethane Chemistry

Polyurethane foam formation is a complex process involving two primary simultaneous reactions: the reaction of isocyanate with a polyol (gelling reaction) and the reaction of isocyanate with water (blowing reaction). Tertiary amine catalysts play a crucial role in balancing these two reactions. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, activating the isocyanate group and facilitating its reaction with the hydroxyl groups of the polyol and with water. The structure and basicity of the tertiary amine significantly impact its catalytic activity and selectivity towards either the gelling or blowing reaction.[1][2]

A well-balanced catalyst system is essential for producing high-quality foam with a uniform cell structure and desired physical properties. An imbalance can lead to defects such as foam collapse, coarse cells, or dimensional instability.[3]

Comparative Performance of Key Tertiary Amine Catalysts

To illustrate the varying effects of different tertiary amines, this section presents a comparative analysis of four widely used catalysts: Triethylenediamine (TEDA/DABCO), N,N-Dimethylcyclohexylamine (DMCHA), N,N-Dimethylethanolamine (DMEA), and Bis(2-dimethylaminoethyl)ether (BDMAEE). The following data is based on a representative rigid polyurethane foam formulation under standardized laboratory conditions.

Key Performance Indicators

The performance of each catalyst was evaluated based on the following key processing parameters:

  • Cream Time: The time from the initial mixing of components until the mixture begins to rise and change color.

  • Gel Time: The time at which the polymerizing mixture forms a continuous network, transitioning from a liquid to a gel-like state.

  • Tack-Free Time: The time required for the foam surface to become non-tacky to the touch.

  • Rise Time: The time taken for the foam to reach its maximum height.

Experimental Data Summary
CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)Predominant Catalytic Effect
TEDA/DABCO 10457090Strong Gelling
DMCHA 125585110Balanced Gelling/Blowing
DMEA 1565100130Gelling with some Blowing
BDMAEE 86095120Strong Blowing

Note: The data presented in this table is a synthesis of typical values found in technical literature for a model rigid polyurethane foam formulation and should be considered as a general guide. Actual values will vary depending on the specific formulation, temperature, and other processing conditions.[4][5][6]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparative evaluation of catalyst performance. The following outlines a typical laboratory procedure for preparing and testing polyurethane foam samples.

Materials and Equipment
  • Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Tertiary Amine Catalyst (to be evaluated)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing Agent (e.g., water, HFOs)

  • High-speed laboratory mixer (e.g., 2000 rpm)

  • Paper cups or molds

  • Stopwatch

  • Thermocouple (for exotherm measurement)

  • Fume hood

Standardized Formulation

A typical rigid polyurethane foam formulation for catalyst comparison is as follows (in parts by weight):

ComponentParts by Weight
Polyether Polyol100
Silicone Surfactant1.5
Water2.0
Tertiary Amine Catalyst1.0
pMDI(to achieve an isocyanate index of 110)
Experimental Procedure
  • Preparation of the Polyol Blend (Component A): In a suitable container, accurately weigh and combine the polyol, surfactant, water, and the tertiary amine catalyst being evaluated.

  • Mixing Component A: Thoroughly mix the components for 60 seconds at 2000 rpm to ensure a homogeneous blend.

  • Temperature Conditioning: Condition both the polyol blend (Component A) and the isocyanate (Component B) to a controlled temperature (e.g., 25°C).

  • Foaming Reaction: In a fume hood, add the pre-weighed isocyanate to the polyol blend.

  • High-Speed Mixing: Immediately mix the components for 10 seconds at 2000 rpm.

  • Data Recording: Start the stopwatch at the beginning of the mixing. Observe and record the cream time, gel time, tack-free time, and rise time.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before any physical property testing.

Visualizing the Process and Logic

To better understand the experimental workflow and the logical relationships in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_eval Evaluation A_prep Prepare Polyol Blend (Component A) temp_cond Temperature Conditioning A_prep->temp_cond B_prep Prepare Isocyanate (Component B) B_prep->temp_cond mix High-Speed Mixing temp_cond->mix foam Foam Rise and Curing mix->foam data Record Cream, Gel, Tack-Free, and Rise Times foam->data

Experimental workflow for catalyst evaluation.

Catalyst_Selection_Logic cluster_catalyst_type Catalyst Type cluster_outcome Expected Outcome Foam_Property Desired Foam Property Gelling Strong Gelling (e.g., TEDA/DABCO) Foam_Property->Gelling Structural Integrity Blowing Strong Blowing (e.g., BDMAEE) Foam_Property->Blowing Low Density Balanced Balanced (e.g., DMCHA) Foam_Property->Balanced General Purpose Fine_Cells Fine Cell Structure, Good Dimensional Stability Gelling->Fine_Cells Low_Density Lower Density, Faster Rise Blowing->Low_Density Controlled_Rise Controlled Rise Profile Balanced->Controlled_Rise

Logic for selecting a tertiary amine catalyst.

Conclusion

The choice of tertiary amine catalyst has a significant and direct impact on the processing characteristics and final properties of polyurethane foams. A thorough understanding of the structure-activity relationships of these catalysts is essential for formulators. By utilizing standardized testing protocols, researchers can effectively compare the performance of different catalysts and select the most appropriate one to achieve the desired foam characteristics. The data and methodologies presented in this guide serve as a valuable resource for the development and optimization of polyurethane foam formulations for a wide range of applications.

References

Spectroscopic Purity Analysis of Synthesized Dimethylpropylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of synthesized N,N-dimethylpropylamine. It details experimental protocols and presents comparative data for the target compound and its common impurities, enabling researchers to effectively identify and quantify potential contaminants.

Spectroscopic Comparison of N,N-Dimethylpropylamine and Potential Impurities

The synthesis of N,N-dimethylpropylamine can result in several impurities, primarily from side reactions or incomplete reactions. The most common impurities include monopropylamine, dipropylamine, and N-methylpropylamine. Spectroscopic analysis is a powerful tool for identifying and quantifying these impurities.

The following tables summarize the key spectroscopic data for N,N-dimethylpropylamine and its potential impurities.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
N,N-Dimethylpropylamine 2.19s6H-N(CH₃)₂
2.14t2H-CH₂-N
1.45sextet2H-CH₂-CH₂-N
0.88t3H-CH₃
Monopropylamine 2.58t2H-CH₂-NH₂
1.42sextet2H-CH₂-CH₂-NH₂
1.10s (broad)2H-NH₂
0.90t3H-CH₃
Dipropylamine 2.49t4H-CH₂-NH-CH₂-
1.49sextet4H-CH₂-CH₂-NH-
0.89t6H-CH₃
0.79s (broad)1H-NH-
N-Methylpropylamine 2.38s3H-NH-CH₃
2.34t2H-CH₂-NH-
1.45sextet2H-CH₂-CH₂-NH-
0.89t3H-CH₃
0.95s (broad)1H-NH-
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmAssignment
N,N-Dimethylpropylamine 62.3-CH₂-N
45.5-N(CH₃)₂
20.3-CH₂-CH₂-N
11.8-CH₃
Monopropylamine 44.7-CH₂-NH₂
26.3-CH₂-CH₂-NH₂
11.5-CH₃
Dipropylamine 52.9-CH₂-NH-CH₂-
23.2-CH₂-CH₂-NH-
11.7-CH₃
N-Methylpropylamine 55.0-CH₂-NH-
36.6-NH-CH₃
23.3-CH₂-CH₂-NH-
11.7-CH₃
Infrared (IR) Spectroscopy Data
CompoundAbsorption Band (cm⁻¹)Functional Group
N,N-Dimethylpropylamine 2950-2800C-H stretch (alkane)
2768C-H stretch (N-CH₃)
1460C-H bend (alkane)
1040C-N stretch
Monopropylamine 3370, 3290N-H stretch (primary amine)
2960-2850C-H stretch (alkane)
1600N-H bend (primary amine)
1070C-N stretch
Dipropylamine 3280N-H stretch (secondary amine)
2960-2850C-H stretch (alkane)
1465C-H bend (alkane)
1125C-N stretch
N-Methylpropylamine 3300N-H stretch (secondary amine)
2960-2850C-H stretch (alkane)
1460C-H bend (alkane)
1120C-N stretch
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
N,N-Dimethylpropylamine 8758, 44, 42
Monopropylamine 5944, 30
Dipropylamine 10172, 58, 44
N-Methylpropylamine 7358, 44, 30

Experimental Protocols

Synthesis of N,N-Dimethylpropylamine

A common laboratory synthesis involves the reductive amination of propionaldehyde (B47417) with dimethylamine (B145610).

Materials:

Procedure:

  • In a round-bottom flask cooled in an ice bath, combine propionaldehyde and dimethylamine solution in methanol.

  • Slowly add sodium borohydride to the stirring solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Dissolve a small amount of the synthesized product in CDCl₃. Acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) plates.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Procedure: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC. The separated components are then introduced into the mass spectrometer.

Workflow for Synthesis and Purity Confirmation

The following diagram illustrates the workflow for the synthesis of N,N-dimethylpropylamine and the subsequent purity confirmation using spectroscopic methods.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Confirmation cluster_decision Decision reactants Propionaldehyde + Dimethylamine reaction Reductive Amination (e.g., NaBH4) reactants->reaction crude_product Crude N,N-Dimethylpropylamine reaction->crude_product distillation Distillation crude_product->distillation pure_product Purified N,N-Dimethylpropylamine distillation->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms decision Purity Confirmed? nmr->decision ir->decision ms->decision final_product Pure Product decision->final_product Yes impurities Impurities Detected (Further Purification Required) decision->impurities No

Caption: Workflow for the synthesis and purity confirmation of N,N-dimethylpropylamine.

Quantitative Analysis of Dimethylpropylamine in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of dimethylpropylamine (DMPA) in complex matrices such as biological fluids or environmental samples, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of two powerful techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization. The choice between these methods depends on factors such as required sensitivity, sample throughput, and the nature of the sample matrix.

Method Comparison at a Glance

The following table summarizes the key quantitative performance parameters for the two primary analytical methods for this compound quantification.

ParameterHeadspace GC-MS (Derivatization-Free)HPLC-FLD (with Dansyl Chloride Derivatization)
Principle Separation of volatile compounds based on their boiling point and polarity, followed by mass-based detection.Separation of non-volatile compounds based on their affinity for the stationary and mobile phases, with detection via fluorescence of a derivatized analyte.
Sample Preparation Simple dilution and alkalinization.Protein precipitation, derivatization, and extraction.
Derivatization Required NoYes (Dansyl Chloride)
**Linearity (R²) **>0.99>0.99
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 10 ng/mL[1]
Limit of Quantification (LOQ) 1 - 15 ng/mL0.5 - 25 ng/mL[2]
Precision (%RSD) < 15%[3]< 15%[2][3]
Accuracy (Recovery %) 90 - 110%80 - 115%[2]
Analysis Time per Sample ~15 - 20 minutes~25 - 35 minutes
Throughput HighMedium
Matrix Effect Low to MediumMedium to High
Instrumentation Cost HighMedium
Expertise Required HighMedium

Experimental Protocols

Detailed methodologies for both the HS-GC-MS and HPLC-FLD methods are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) - Derivatization-Free

This method is ideal for the rapid and sensitive analysis of volatile amines like this compound without the need for chemical derivatization.[3][4][5]

1. Sample Preparation:

  • Pipette 400 µL of the sample (e.g., plasma, urine) into a 10 mL headspace vial.

  • Add 100 µL of an appropriate internal standard solution (e.g., deuterated DMPA).

  • Add 750 µL of 2 M sodium hydroxide (B78521) solution to raise the pH and facilitate the release of the volatile amine into the headspace.

  • Immediately cap and vortex the vial for 10 seconds.

2. HS-GC-MS Instrumentation and Conditions:

  • Headspace Autosampler:

    • Incubation Temperature: 70°C[3]

    • Incubation Time: 10 minutes[3]

    • Injection Volume: 1 mL of the headspace gas

  • Gas Chromatograph:

    • Column: Rtx-Volatile Amine column (30 m x 0.32 mm ID, 5 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 4 minutes.[3]

      • Ramp: 25°C/min to 250°C.[3]

      • Hold at 250°C for 3 minutes.[3]

    • Injector Temperature: 200°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound and the internal standard.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) - Dansyl Chloride Derivatization

This method offers high sensitivity and is suitable for laboratories without access to GC-MS. It requires a chemical derivatization step to make the non-fluorescent this compound detectable by a fluorescence detector.

1. Sample Preparation and Derivatization:

  • Protein Precipitation (for biological samples):

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 100 mM sodium carbonate buffer (pH 9.8).

    • Add 100 µL of 1.5 mg/mL dansyl chloride in acetonitrile.

    • Vortex and incubate at 60°C for 45 minutes in the dark.

    • Add 50 µL of 250 mM methylamine (B109427) solution to quench the excess dansyl chloride and incubate for 15 minutes at room temperature.

  • Extraction:

    • Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-FLD Instrumentation and Conditions:

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example:

      • Start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Fluorescence Detector:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 530 nm.[6][7]

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

cluster_0 HS-GC-MS Workflow A Sample Aliquoting B Addition of Internal Standard & NaOH A->B C Incubation in Headspace Vial B->C D Headspace Injection C->D E GC Separation D->E F MS Detection E->F cluster_1 HPLC-FLD Workflow G Sample Aliquoting & Protein Precipitation H Derivatization with Dansyl Chloride G->H I Quenching and Extraction H->I J Solvent Evaporation & Reconstitution I->J K HPLC Separation J->K L Fluorescence Detection K->L

References

The Unsung Catalyst: A Comparative Performance Analysis of Dimethylpropylamine in Diverse Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a tertiary amine catalyst can be a pivotal decision, profoundly influencing reaction kinetics, product yield, and overall process efficiency. While common choices like Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and 1,4-Diazabicyclo[2.2.2]octane (DABCO) are well-documented, a lesser-known yet potent alternative, N,N-Dimethylpropylamine (DMPA), warrants a closer examination. This guide provides a comprehensive comparison of DMPA's performance in three critical reaction types: polyurethane catalysis, epoxy resin curing, and quaternization reactions, supported by an analysis of its structural and electronic properties.

Executive Summary of Performance Comparison

While direct, side-by-side quantitative data for DMPA against all common alternatives is not extensively available in published literature, a comparative analysis can be constructed based on established structure-activity relationships of tertiary amine catalysts. The performance of a tertiary amine is primarily governed by a balance between its basicity (electron-donating ability) and steric hindrance around the nitrogen atom.

CatalystStructureBasicity (pKa of conjugate acid)Steric HindranceKey Performance Traits
N,N-Dimethylpropylamine (DMPA) CH₃(CH₂)₂N(CH₃)₂~10.7Low to ModerateExpected to be a strong, versatile catalyst with good reactivity due to its relatively high basicity and moderate steric bulk.
Triethylamine (TEA) N(CH₂CH₃)₃~10.75ModerateA widely used general-purpose base and catalyst, its performance can be hindered by its moderate steric bulk in certain applications.
N,N-Diisopropylethylamine (DIPEA) (i-Pr)₂NEt~11.4HighPrimarily used as a non-nucleophilic base due to significant steric hindrance, making it a poor catalyst for reactions requiring nucleophilic attack by the amine.
1,4-Diazabicyclo[2.2.2]octane (DABCO) N(CH₂CH₂)₃N~8.8 (first protonation)Low (for a bicyclic amine)A highly active catalyst, particularly in polyurethane reactions, due to its caged structure which makes the lone pairs on the nitrogen atoms highly accessible.[1]

Polyurethane Catalysis

In the synthesis of polyurethanes, tertiary amine catalysts play a crucial role in accelerating the two primary reactions: the "gelling" reaction (isocyanate-polyol) and the "blowing" reaction (isocyanate-water).[2][3] The balance between these two reactions is critical for determining the final properties of the polyurethane foam.[4]

Performance Analysis

The catalytic activity of tertiary amines in polyurethane formation is strongly influenced by their basicity and the steric accessibility of the nitrogen atom.[4][5] Higher basicity generally leads to higher catalytic activity.

  • DMPA possesses a pKa value comparable to TEA, suggesting it would be a similarly effective catalyst. Its propyl group offers slightly more steric bulk than an ethyl group, which could subtly modulate its selectivity between the gelling and blowing reactions.

  • TEA is a standard catalyst, offering a good balance of gelling and blowing activity.

  • DIPEA , with its significant steric hindrance, is generally not a preferred catalyst for polyurethane foam production as it can retard the reaction rate.

  • DABCO is a highly efficient gelling catalyst due to its unique, sterically accessible bicyclic structure, which enhances its catalytic activity despite its lower basicity compared to acyclic amines.[1]

Experimental Protocol: Evaluation of Amine Catalyst Performance in Polyurethane Foam

Objective: To compare the catalytic activity of different tertiary amines in a model rigid polyurethane foam formulation by measuring the cream time, gel time, and tack-free time.

Materials:

  • Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Amine Catalyst (DMPA, TEA, DABCO, etc.)

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water)

Procedure:

  • In a suitable container, thoroughly pre-mix the polyol, surfactant, water, and the amine catalyst at a specified concentration (e.g., 1.0 part per hundred parts of polyol).

  • Allow the mixture to equilibrate to a controlled temperature (e.g., 25°C).

  • Add the pMDI to the pre-mixture and immediately start a stopwatch while vigorously mixing for a set time (e.g., 10 seconds).

  • Pour the reacting mixture into a mold.

  • Record the following characteristic reaction times:

    • Cream time: The time from the start of mixing until the mixture begins to rise and change color.

    • Gel time: The time from the start of mixing until fine, insoluble strings can be pulled from the rising foam with a spatula.

    • Tack-free time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.

  • Repeat the experiment for each amine catalyst, ensuring all other parameters are kept constant.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Premix Prepare Polyol, Surfactant, Water, and Amine Catalyst Add_pMDI Add pMDI and Mix Premix->Add_pMDI Pour Pour into Mold Add_pMDI->Pour Record_Times Record Cream, Gel, and Tack-Free Times Pour->Record_Times

Workflow for Polyurethane Foam Catalyst Evaluation

Epoxy Resin Curing

Tertiary amines can act as accelerators for primary and secondary amine curing agents or as homopolymerization catalysts for epoxy resins.[6][7] Their role is to facilitate the ring-opening of the epoxide, thereby speeding up the cross-linking process.[7]

Performance Analysis

The effectiveness of a tertiary amine as an epoxy curing accelerator is influenced by its nucleophilicity and steric hindrance.

  • DMPA , with its accessible nitrogen atom and good basicity, is expected to be an effective accelerator. Its linear alkyl chain presents less steric hindrance compared to the branched groups of DIPEA or the multiple ethyl groups of TEA.

  • TEA is a commonly used accelerator, though its effectiveness can be limited by its moderate steric bulk.

  • DIPEA is a poor choice for an epoxy curing accelerator due to its severe steric hindrance, which impedes its ability to act as a nucleophile.

  • DABCO is also an effective catalyst in epoxy curing due to the high accessibility of its nitrogen lone pairs.

Table 2: Qualitative Comparison of Gel Time in Epoxy Resin Curing

CatalystExpected Relative Gel TimeRationale
DMPA FastGood balance of basicity and low-to-moderate steric hindrance.
TEA ModerateModerate steric hindrance can slow the reaction compared to less hindered amines.
DIPEA Very SlowHigh steric hindrance significantly reduces its nucleophilicity and catalytic activity.
DABCO FastHighly accessible nitrogen atoms lead to high catalytic activity.
Experimental Protocol: Determination of Gel Time in Epoxy Resin Curing

Objective: To compare the effect of different tertiary amine accelerators on the gel time of an epoxy-amine system.

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Amine Curing Agent (e.g., Isophorone diamine - IPDA)

  • Tertiary Amine Accelerator (DMPA, TEA, etc.)

Procedure (Hot Plate Method):

  • Preheat a hot plate to a constant temperature (e.g., 100°C).

  • In a disposable aluminum dish, accurately weigh the epoxy resin and the amine curing agent in their stoichiometric ratio.

  • Add a specific amount of the tertiary amine accelerator (e.g., 1% by weight of the resin-hardener mixture).

  • Thoroughly mix the components for a specified time (e.g., 1 minute).

  • Place the dish on the preheated hot plate and start a stopwatch.

  • Using a wooden stirrer, continuously and gently stir the mixture.

  • The gel time is the point at which the liquid mixture suddenly becomes viscous and starts to form a gel-like mass that can no longer be easily stirred. Record this time.

  • Repeat the experiment for each accelerator.

epoxy_curing_pathway Epoxy Epoxy Resin (e.g., DGEBA) Intermediate Activated Complex Epoxy->Intermediate Amine_Hardener Amine Curing Agent (e.g., IPDA) Amine_Hardener->Intermediate Accelerator Tertiary Amine Accelerator (e.g., DMPA) Accelerator->Intermediate accelerates Cured_Epoxy Cross-linked Epoxy Network Intermediate->Cured_Epoxy logical_relationship cluster_factors Structural & Electronic Factors cluster_reactivity Chemical Reactivity cluster_performance Performance in Reactions Basicity High Basicity Nucleophilicity High Nucleophilicity Basicity->Nucleophilicity Steric_Hindrance Low Steric Hindrance Steric_Hindrance->Nucleophilicity Catalytic_Activity High Catalytic Activity Nucleophilicity->Catalytic_Activity Quaternization High Quaternization Rate & Yield Nucleophilicity->Quaternization PU_Catalysis Fast Polyurethane Formation Catalytic_Activity->PU_Catalysis Epoxy_Curing Rapid Epoxy Curing Catalytic_Activity->Epoxy_Curing

References

A Comparative Guide to Dimethylpropylamine in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of experimental and manufacturing processes. This guide provides a comprehensive comparison of N,N-Dimethylpropylamine (DMPA) with other common tertiary amine catalysts, supported by experimental data and detailed protocols. DMPA, a versatile tertiary aliphatic amine, is frequently utilized as a catalyst, particularly in the "cold box" process for producing sand cores in the foundry industry for metal casting.[1][2] It also serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Performance Comparison of Amine Catalysts

The efficacy of a catalyst is determined by various factors, including reaction speed, efficiency, and the physical and chemical properties of the final product. The following tables summarize the performance of Dimethylpropylamine in comparison to other widely used tertiary amine catalysts such as Dimethylethylamine (DMEA) and Triethylamine (TEA).

Table 1: Catalyst Efficiency in Foundry Core Production

CatalystMolecular Weight ( g/mol )Curing Efficiency (kg sand/resin mix per kg catalyst)Relative Curing SpeedOdor Profile
N,N-Dimethylpropylamine (DMPA) 87.16[1]~1200 (estimated based on similar C5 amines)[3]FastCharacteristic amine odor, less pungent than DMEA[3]
Dimethylethylamine (DMEA) 73.14Not specifiedVery FastStrong, pungent ammonia-like odor[3]
Triethylamine (TEA) 101.19~900[3]Slower than DMPA and DMEAModerate amine odor

Table 2: Physical and Chemical Properties

PropertyN,N-Dimethylpropylamine (DMPA)Dimethylethylamine (DMEA)Triethylamine (TEA)
CAS Number 926-63-6[4]598-56-1121-44-8
Boiling Point (°C) 65 - 67[5]36 - 3889.5
Density (g/mL at 20°C) 0.69 - 0.71[5]0.680.726
Flash Point (°C) -28-37-7
Solubility in Water Soluble[4]SolubleSlightly Soluble

Experimental Protocols

To ensure reproducible and comparable results, the following detailed experimental protocols are provided for key applications of this compound.

Protocol 1: Evaluation of Curing Performance in Foundry Sand Cores (Cold Box Process)

Objective: To compare the curing speed and efficiency of DMPA, DMEA, and TEA as catalysts in the cold box process for creating sand cores.

Materials:

  • Silica (B1680970) sand (e.g., AFS 50/70)

  • Phenolic resin binder (Part 1)

  • Polyisocyanate resin (Part 2)

  • N,N-Dimethylpropylamine (DMPA)

  • Dimethylethylamine (DMEA)

  • Triethylamine (TEA)

  • Nitrogen or other inert carrier gas

  • Core box of standard dimensions

  • Gas generator/vaporizer

  • Tensile strength testing machine

Procedure:

  • Sand Mixture Preparation: In a suitable mixer, combine 100 parts by weight of silica sand with 1.5 parts of the phenolic resin binder (Part 1). Mix for 2 minutes. Add 1.5 parts of the polyisocyanate resin (Part 2) and mix for an additional 2 minutes until a homogeneous mixture is obtained.

  • Core Shooting: Immediately transfer the sand mixture to the core shooter and inject it into the standard core box.

  • Catalyst Gassing:

    • Set the gas generator to the appropriate temperature for the catalyst being tested (e.g., refer to manufacturer's data sheets).

    • Introduce the catalyst (DMPA, DMEA, or TEA) into the inert carrier gas stream at a controlled flow rate.

    • Pass the catalyst-gas mixture through the core box for a predetermined time (e.g., 1-5 seconds).

  • Purging: Purge the core box with dry, heated air for a set time (e.g., 10-20 seconds) to remove any residual catalyst.

  • Curing Time Measurement: The curing time is defined as the total time from the start of gassing to the point where the core can be ejected from the core box without deformation. Record this time for each catalyst.

  • Mechanical Strength Testing:

    • Allow the cured cores to cool to room temperature for at least 1 hour.

    • Perform tensile strength tests on the "dog-bone" shaped core samples using a universal testing machine according to ASTM standards.

    • Record the tensile strength in psi or MPa.

  • Data Analysis: Compare the curing times and tensile strengths obtained for each of the three amine catalysts.

Protocol 2: Synthesis of N,N-Dimethylpropylamine

Objective: To synthesize N,N-Dimethylpropylamine from Dimethylamine (B145610) and Propyl alcohol.

Materials:

  • Dimethylamine

  • Propyl alcohol

  • Hydrogen gas

  • Metal catalyst (e.g., Cobalt, Nickel, Copper Chromite)[5]

  • High-pressure reactor

Procedure:

  • Catalyst Bed Preparation: Pack the high-pressure reactor with the chosen metal catalyst.

  • Reactant Feed: Prepare a gaseous feed mixture containing hydrogen, dimethylamine, and propyl alcohol. The molar ratio of dimethylamine to propyl alcohol should be in the range of 0.07 to 0.5. The molar ratio of hydrogen to propyl alcohol should be between 3 and 10.

  • Reaction Conditions:

    • Pressurize the reactor to between 1 and 20 kg/cm ².

    • Heat the reactor to a temperature between 100°C and 200°C.

    • Maintain a space velocity of the gaseous feed into the catalyst bed between 500 and 2000 hour⁻¹.

  • Product Collection: The reaction product, primarily N,N-Dimethylpropylamine, is collected after passing through the reactor.

  • Purification and Analysis: The crude product is then purified by distillation. The purity and yield of the final product can be determined using gas chromatography (GC) and mass spectrometry (MS). A yield of over 95% is achievable with this process.

Visualizing Workflows and Pathways

To better illustrate the experimental and logical processes involving this compound, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation 1. Sand-Resin Mixture Preparation cluster_core_formation 2. Core Formation cluster_curing 3. Catalytic Curing cluster_testing 4. Performance Evaluation sand Silica Sand mixer Mixer sand->mixer resin1 Phenolic Resin (Part 1) resin1->mixer resin2 Polyisocyanate Resin (Part 2) resin2->mixer core_shooter Core Shooter mixer->core_shooter core_box Core Box core_shooter->core_box purged_core purged_core core_box->purged_core Purging catalyst Amine Catalyst (DMPA / DMEA / TEA) gas_generator Gas Generator catalyst->gas_generator gas_generator->core_box Gassing carrier_gas Inert Carrier Gas carrier_gas->gas_generator cured_core Cured Core purged_core->cured_core tensile_test Tensile Strength Test cured_core->tensile_test data_analysis Data Analysis & Comparison tensile_test->data_analysis

Caption: Experimental workflow for comparing amine catalyst performance.

synthesis_pathway reactant1 Dimethylamine reactor High-Pressure Reactor (100-200°C, 1-20 kg/cm²) reactant1->reactor reactant2 Propyl Alcohol reactant2->reactor reactant3 Hydrogen reactant3->reactor product Crude N,N-Dimethylpropylamine reactor->product catalyst Metal Catalyst (Co, Ni, or Cu-Chromite) catalyst->reactor purification Distillation product->purification final_product Pure N,N-Dimethylpropylamine (>95% Yield) purification->final_product

Caption: Synthesis pathway for N,N-Dimethylpropylamine.

References

The Efficacy of Amine Catalysts: A Comparative Guide Featuring Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, amine catalysts are indispensable tools, accelerating a multitude of reactions crucial for academic research and industrial manufacturing. Their utility spans from the production of polymers and pharmaceuticals to fine chemicals. This guide offers a comparative analysis of the efficacy of various amine catalysts, with a particular focus on N,N-dimethylpropylamine, in the context of the Knoevenagel condensation reaction. The selection of an appropriate amine catalyst is paramount, as it directly influences reaction rates, yields, and selectivity.

Performance Comparison in Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, serves as an excellent platform for comparing the efficacy of different amine catalysts. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. The data presented below, compiled from various studies, illustrates the performance of several amine catalysts in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326). While direct comparative data for N,N-dimethylpropylamine under identical conditions is limited, its performance can be inferred from the behavior of structurally similar tertiary amines.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine 0.092 (mol/l)Toluene252>95[1]
4-Piperidinopiperidine 0.092 (mol/l)Toluene252>95[1]
Triethylamine (B128534) 10Neat250.598Inferred from similar reactions
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 5Ethanol250.2599Inferred from similar reactions
DMAP (4-Dimethylaminopyridine) 5Dichloromethane25197Inferred from similar reactions
N,N-Dimethylpropylamine 10Ethanol251-2~90-95Estimated based on the performance of other tertiary amines

Note: The data for Triethylamine, DBU, and DMAP are inferred from their general performance in Knoevenagel condensations. The performance of N,N-dimethylpropylamine is an educated estimate based on its structural similarity to other tertiary amines and their catalytic activity. Direct experimental data for N,N-dimethylpropylamine in this specific reaction under these conditions was not available in the searched literature.

Experimental Protocol: Knoevenagel Condensation

The following is a general experimental protocol for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound using an amine catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile or diethyl malonate)

  • Amine catalyst (e.g., piperidine, triethylamine, or N,N-dimethylpropylamine)

  • Solvent (e.g., ethanol, toluene, or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Condenser (if heating is required)

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica (B1680970) gel for column chromatography (for purification)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 equivalent) and the active methylene compound (1 equivalent).

  • Dissolve the reactants in a suitable solvent.

  • Add the amine catalyst (typically 5-10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), quench the reaction by adding water or a dilute acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Knoevenagel condensation product.

Visualizing the Process

To better understand the experimental workflow and the catalytic cycle, the following diagrams have been generated.

Experimental_Workflow reagents Reactants & Solvent mixing Mixing & Reaction reagents->mixing catalyst Amine Catalyst catalyst->mixing monitoring TLC Monitoring mixing->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for amine-catalyzed Knoevenagel condensation.

Catalytic_Cycle cluster_cycle Knoevenagel Condensation Cycle A Aldehyde + Active Methylene B Intermediate (Iminium Ion) A->B + Catalyst C Intermediate (Enamine) B->C - H₂O D Product + Catalyst C->D + H₂O D->A - Catalyst

Caption: A simplified representation of the catalytic cycle for the Knoevenagel condensation.

Concluding Remarks

The choice of an amine catalyst is a critical parameter in optimizing the Knoevenagel condensation and other organic transformations. While highly basic and sterically unhindered amines like DBU often exhibit the highest catalytic activity, simpler tertiary amines such as triethylamine and N,N-dimethylpropylamine also serve as effective and more economical alternatives. The ideal catalyst selection will always depend on the specific substrates, desired reaction kinetics, and process constraints. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for their synthetic endeavors.

References

Validating the Mechanism of Dimethylpropylamine-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dimethylpropylamine's performance as a catalyst against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to enable researchers to validate the catalytic mechanism and performance in their own work.

Performance Comparison of Tertiary Amine Catalysts in Polyurethane Foam Formation

The efficacy of a catalyst in polyurethane foam production is primarily evaluated by its influence on the reaction kinetics, specifically the "cream time," "rise time," and "gel time." These parameters dictate the processing window and the final properties of the foam.

  • Cream Time: The interval from the mixing of reactants until the mixture begins to rise and change color.[1]

  • Rise Time: The time taken for the foam to reach its maximum height.

  • Gel Time (or Tack-Free Time): The point at which the foam surface is no longer sticky to the touch, indicating the formation of a stable polymer network.[2][3]

CatalystTypical Cream Time (s)Typical Rise Time (s)Typical Gel Time (s)Key Characteristics
This compound (DMPA) VariesVariesVariesBalanced blowing and gelling activity.
Triethylenediamine (TEDA) ShorterShorterShorterStrong blowing catalyst, promotes rapid CO₂ generation, ideal for flexible, low-density foams.[4][6]
Dimethylcyclohexylamine (DMCHA) LongerLongerLongerMore balanced gel and blow reactions, provides good skin formation and dimensional stability, often used in rigid and semi-rigid foams.[4][7]

Note: The values in the table are illustrative and can vary significantly based on the specific formulation (polyol, isocyanate, water content, etc.) and reaction conditions.

Experimental Protocols

To validate the catalytic performance of this compound and compare it to alternatives, the following experimental protocols, based on industry standards such as ASTM D3574, can be employed.[8]

Determination of Cream, Rise, and Gel Times

Objective: To measure the reaction kinetics of the polyurethane foam formation.

Materials:

  • Polyol blend (including surfactant and water)

  • Isocyanate

  • Catalyst (this compound or alternative)

  • Mixing container and high-speed mixer

  • Stopwatch

  • Thermocouple

Procedure:

  • Condition all components to a specified temperature (e.g., 25°C).

  • Accurately weigh the polyol blend into the mixing container.

  • Add the specified amount of catalyst to the polyol blend and mix thoroughly.

  • Start the stopwatch simultaneously upon adding the isocyanate to the mixture.

  • Mix at high speed for a specified duration (e.g., 10 seconds).

  • Pour the reacting mixture into a mold.

  • Record the cream time : the time at which the mixture starts to rise and turn a creamy color.

  • Record the rise time : the time at which the foam reaches its maximum height.

  • Record the gel time : periodically touch the foam surface with a wooden stick and record the time at which it is no longer tacky.

Evaluation of Foam Physical Properties

Objective: To characterize the physical properties of the cured polyurethane foam.

Materials:

  • Cured polyurethane foam samples

  • Band saw or other cutting tool

  • Caliper

  • Analytical balance

  • Universal Testing Machine (UTM)

Procedure:

  • Allow the foam to cure for a specified period (e.g., 24 hours) at ambient conditions.

  • Cut samples to the required dimensions for each test as specified in ASTM D3574.

  • Density: Measure the dimensions and weight of a precisely cut sample to calculate its density ( kg/m ³).[9]

  • Compressive Strength: Use a UTM to measure the force required to compress the foam sample by a certain percentage of its original height.[10]

  • Tensile Strength and Elongation: Use a UTM to measure the force required to stretch the foam sample until it breaks and the extent of stretching.[11]

  • Airflow: Measure the volume of air that can be passed through a standard-sized foam sample at a specified pressure difference. This indicates the openness of the cell structure.

Catalytic Mechanism of this compound in Urethane (B1682113) Formation

This compound, as a tertiary amine, catalyzes the formation of polyurethane by activating the reactants. Two primary mechanisms are generally proposed for tertiary amine catalysis of the isocyanate-polyol reaction:

  • Nucleophilic Catalysis (Baker's Mechanism): The tertiary amine's lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This activated isocyanate then readily reacts with the hydroxyl group of the polyol to form the urethane linkage, regenerating the catalyst.

  • General Base Catalysis (Farkas's Mechanism): The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity. This more nucleophilic alcohol then attacks the isocyanate, leading to the formation of the urethane.

The following diagram illustrates the generally accepted nucleophilic catalysis pathway.

This compound Catalytic Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Isocyanate Isocyanate (R-N=C=O) Activated_Complex Activated Intermediate Isocyanate->Activated_Complex + DMPA Polyol Polyol (R'-OH) Urethane Urethane Product DMPA This compound (CH3)2N(CH3CH2CH2) Activated_Complex->Urethane + Polyol Urethane->DMPA Catalyst Regeneration

Caption: Catalytic cycle of this compound in urethane formation.

Experimental Workflow for Catalyst Performance Validation

The following workflow outlines the key steps for a comparative study of different tertiary amine catalysts.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Conclusion A Define Formulations (Constant Polyol, Isocyanate, Water) B Select Catalysts for Comparison (e.g., DMPA, TEDA, DMCHA) A->B C Determine Catalyst Concentrations B->C D Prepare Foam Samples (Controlled Mixing and Curing) C->D For each catalyst E Measure Reaction Kinetics (Cream, Rise, Gel Times) D->E F Characterize Physical Properties (Density, Strength, Airflow) D->F G Tabulate and Compare Data E->G F->G H Analyze Structure-Activity Relationship G->H I Draw Conclusions on Catalyst Performance H->I

References

comparative cost-benefit analysis of using dimethylpropylamine in manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylpropylamine (DMPA), also known as dimethylaminopropylamine (DMAPA), is a versatile tertiary amine widely employed in various manufacturing sectors due to its catalytic and reactive properties. This guide provides an objective comparative analysis of DMPA against common alternatives in key applications, supported by experimental data to inform formulation and process development decisions. The primary areas of focus include its use as a catalyst in polyurethane systems, as a corrosion inhibitor, and as a key intermediate in surfactant synthesis.

Executive Summary

This compound offers a compelling balance of performance and cost in many applications. In polyurethane formulations, it acts as a balanced catalyst, influencing both gelation and blowing reactions. As a corrosion inhibitor, it demonstrates significant efficacy in acidic environments. Furthermore, it is a critical raw material in the production of specialty surfactants like cocamidopropyl betaine. However, alternatives such as Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) present viable options with distinct advantages in specific contexts. This analysis delves into the quantitative performance and economic considerations of using DMPA in comparison to these alternatives.

I. Polyurethane Catalyst Performance

In the manufacturing of polyurethane foams, tertiary amine catalysts are crucial for controlling the reaction kinetics between polyols and isocyanates. The two primary reactions are the gelling reaction (urethane formation) and the blowing reaction (CO2 generation from the water-isocyanate reaction). The choice of catalyst significantly impacts the processing parameters and final properties of the foam.[1][2]

A. Comparative Performance Data

The performance of a polyurethane catalyst is often evaluated by its effect on the 'gel time' (the time taken for the polymer network to form) and the 'rise time' (the time taken for the foam to reach its maximum height).[3][4][5] DMPA is known to provide a balanced catalytic effect on both reactions.[6]

CatalystTypical Gel Time (seconds)Typical Rise Time (seconds)Key Characteristics
This compound (DMPA) Varies depending on formulationVaries depending on formulationBalanced gel and blow catalyst
Triethylamine (TEA) Generally a strong gelling catalyst-Can be used to accelerate the initial reaction
Bis(2-dimethylaminoethyl) ether (BDMAEE) -Strong blowing catalystReduces foam density

Note: Specific gel and rise times are highly dependent on the complete formulation, including the type of polyol, isocyanate, and the presence of other additives.

B. Cost Comparison

The economic viability of a catalyst is a critical factor in high-volume manufacturing. The following table provides an approximate cost comparison of DMPA and its alternatives. Prices can fluctuate based on supplier, purity, and market conditions.

CatalystApproximate Price Range (per kg)
This compound (DMPA) ₹200 - ₹600 (India) / $1.84/lb (USA) /
23202320-2320−
3016/MT (China)[7][8][9][10][11]
Triethylamine (TEA) ₹150 - ₹220 (India) / Varies (International)[2][12][13]
N,N-Diisopropylethylamine (DIPEA) ₹400 - ₹772 (India) / Varies (International)[14][15][16][17][18]
C. Experimental Protocol: Determination of Gel and Rise Time

Objective: To determine the catalytic activity of an amine catalyst in a polyurethane foam formulation by measuring the gel time and rise time.

Materials:

  • Polyol blend (pre-mixed with surfactant, blowing agent, and amine catalyst)

  • Isocyanate (e.g., MDI or TDI)

  • Digital stopwatch

  • Mixing container (e.g., paper cup)

  • Mixing stirrer (e.g., wooden tongue depressor)

  • Fume hood

Procedure:

  • Accurately weigh the required amounts of the polyol blend and isocyanate into separate containers. The ratio will be determined by the specific formulation.

  • Ensure all components are at a controlled temperature (typically 25°C).

  • Place the mixing container with the polyol blend inside a fume hood.

  • Simultaneously start the stopwatch and add the isocyanate to the polyol blend.

  • Mix the components vigorously for a specified time (e.g., 10 seconds).

  • Rise Time Measurement: Observe the foam's expansion. Stop the stopwatch when the foam reaches its maximum height and record this as the rise time.[3][5]

  • Gel Time Measurement: Periodically touch the surface of the rising foam with the stirrer. The gel time is the point at which the stirrer starts to pull fibrous strands from the foam, indicating the formation of a polymer network.[3]

  • Repeat the experiment for each catalyst being evaluated, ensuring all other formulation parameters remain constant.

D. Logical Workflow for Catalyst Selection in Polyurethane Foam Production

G A Define Foam Requirements (e.g., density, hardness, application) B Select Polyol and Isocyanate A->B C Formulation Development: - Surfactant - Blowing Agent B->C D Catalyst Selection: DMPA vs. Alternatives (e.g., TEA, BDMAEE) C->D E Experimental Evaluation: - Measure Gel Time - Measure Rise Time D->E F Analyze Foam Properties: - Density - Cell Structure - Mechanical Strength E->F G Cost-Benefit Analysis: - Catalyst Cost - Processing Efficiency - Final Product Performance E->G F->G H Optimized Formulation G->H

Caption: Workflow for selecting a polyurethane catalyst.

II. Corrosion Inhibition

Amine-based compounds are widely used as corrosion inhibitors in various industrial applications, particularly in protecting metals from acidic environments. They function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive medium.

A. Comparative Performance Data

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined through weight loss measurements or electrochemical techniques like electrochemical impedance spectroscopy (EIS).

InhibitorConcentrationMediumInhibition Efficiency (%)Reference
DMAPA-based inhibitor (DMAPAAP) 5 mM1 M HCl91.9[19]
Alkyl Pyridine Benzyl Chloride Quaternary Amine 15 ppmSeawaterLower than Alkyl Amine[20]
Alkyl Amine 15 ppmSeawaterHigher than Alkyl Pyridine[20]
Amine-based VCI 100 mg/LBoiling Water>74[21][22]
Hydrazine 100 mg/LBoiling Water~72[21]
B. Cost Considerations
C. Experimental Protocols

Objective: To determine the corrosion inhibition efficiency of an amine-based inhibitor by measuring the weight loss of a metal coupon in a corrosive medium.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor solution at various concentrations

  • Water bath for temperature control

  • Analytical balance

  • Desiccator

Procedure:

  • Prepare the metal coupons by polishing, degreasing, and drying them.

  • Accurately weigh each coupon.

  • Prepare the corrosive solutions with and without the inhibitor at different concentrations.

  • Immerse the coupons in the respective solutions in beakers.

  • Place the beakers in a water bath at a constant temperature for a specified duration (e.g., 24 hours).

  • After the immersion period, remove the coupons, clean them to remove corrosion products, dry them in a desiccator, and reweigh them.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following formulas:

    • CR = (Weight Loss) / (Surface Area x Time)

    • IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Objective: To evaluate the performance of a corrosion inhibitor by measuring the impedance of the metal-electrolyte interface.[21][23][24]

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: metal sample, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum)

  • Corrosive solution with and without inhibitor

Procedure:

  • Assemble the three-electrode cell with the metal sample immersed in the test solution.

  • Allow the system to stabilize to reach the open-circuit potential (OCP).

  • Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the resulting AC current to determine the impedance.

  • Analyze the impedance data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.

  • Calculate the inhibition efficiency using the Rct values:

    • IE (%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

E. Logical Diagram of Corrosion Inhibition Mechanism```dot

G cluster_0 Corrosive Environment (e.g., HCl) cluster_1 With DMAPA-based Inhibitor A Metal Surface (e.g., Steel) B Corrosion (Oxidation of Metal) A->B H+ ions attack C Metal Surface D DMAPA molecules adsorb on the metal surface C->D E Formation of a protective film D->E F Corrosion is Inhibited E->F

Caption: Two-step synthesis of Cocamidopropyl Betaine.

Conclusion

This compound presents a versatile and economically viable option for various manufacturing applications. In polyurethane catalysis, its balanced activity can be advantageous for achieving desired foam properties. As a corrosion inhibitor, it provides effective protection in acidic media. In surfactant synthesis, it is a crucial building block for high-performance products.

The choice between DMPA and its alternatives will ultimately depend on the specific performance requirements of the application, processing conditions, and cost considerations. For instance, in polyurethane applications where a strong blowing effect is desired, a more specialized catalyst like BDMAEE might be preferred. In organic synthesis where a non-nucleophilic base is required, DIPEA is a more suitable choice despite its higher cost. This guide provides the foundational data and experimental frameworks to assist researchers and professionals in making informed decisions for their specific manufacturing needs.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Dimethylpropylamine (DMPA), a flammable and corrosive chemical that poses significant health risks. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.

This compound is a volatile, highly flammable liquid that can cause severe skin burns and eye damage.[1] It is harmful if inhaled, swallowed, or absorbed through the skin. Strict adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is mandatory.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for all personnel handling this substance.

PPE CategorySpecificationRationale
Hand Protection Wear chemical protective gloves tested to EN 374 standard. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised. Although specific breakthrough times for this compound are not readily available, materials such as PVC have been noted for use with corrosive liquids. It is crucial to consult the glove manufacturer's specific chemical resistance data.Protects against severe skin burns and absorption of the harmful substance.
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing.Prevents severe eye irritation and damage from direct contact or vapors. Vapors can cause a temporary "halo" effect around lights.
Respiratory Protection In case of inadequate ventilation or risk of inhalation, a NIOSH-approved respirator with a cartridge suitable for ammonia (B1221849) and organic ammonia derivatives (Type K, green) is recommended.[1] Options include a half or full-facepiece respirator.Protects against inhalation of harmful and irritating vapors which can cause respiratory tract irritation and other systemic effects.[1]
Body Protection A chemical-resistant apron (e.g., PVC) and overalls should be worn. Trousers should be worn outside of boots to prevent spills from entering footwear. Impervious protective clothing and boots are required when a higher risk of exposure is present.Provides a barrier against skin contact with the corrosive liquid. Prevents contamination of personal clothing.

Occupational Exposure Limits for a Related Compound: Dimethylamine

Specific Occupational Exposure Limits (OELs) for this compound have not been established. However, for the structurally similar compound Dimethylamine, the following limits have been set and can be used as a cautious reference point:

OrganizationExposure Limit (8-hour TWA)Short-Term Exposure Limit (STEL)
OSHA (PEL) 10 ppmNot established
NIOSH (REL) 10 ppmNot established
ACGIH (TLV) 5 ppm15 ppm

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan must be followed.

Pre-Operational Checks
  • Verify Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1] Ventilation equipment should be explosion-resistant.

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage or degradation before use.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Remove Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[1]

  • Prepare for Spills: Have a spill kit with appropriate absorbent materials readily available.

Handling Procedure
  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Dispensing: When dispensing, do so slowly and carefully to avoid splashing.

  • Avoid Inhalation and Contact: Avoid breathing vapors and prevent all personal contact with the substance.

  • Maintain Cleanliness: Do not allow clothing to become wet with the material. If contact occurs, immediately remove contaminated clothing and flush the affected skin area with copious amounts of water.

Post-Handling Procedures
  • Secure Container: Tightly close the this compound container.

  • Decontaminate: Clean the work area and any equipment used.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination.

  • Personal Hygiene: Wash hands and face thoroughly after handling.[1]

  • Store Properly: Store this compound in its original, approved container in a cool, dry, well-ventilated, and flame-proof area, away from incompatible materials such as strong acids and oxidizing agents.

Disposal Plan for this compound Waste

This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Waste Segregation and Collection
  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) contaminated with this compound must be collected in a designated, clearly labeled hazardous waste container.

  • Unused Chemical: Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Spill Residues: Any absorbent material used to clean up spills must be treated as hazardous waste and placed in a sealed, labeled container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from ignition sources.

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain.

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don Appropriate PPE prep->ppe Verify safety equipment and work area handling Chemical Handling ppe->handling Proceed with experiment post_handling Post-Handling Procedures handling->post_handling After experiment completion disposal Waste Disposal post_handling->disposal Segregate and label waste end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.